Sulfanilamide-13C6
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,7H2,(H2,8,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDDEECHVMSUSB-IDEBNGHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1N)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746844 | |
| Record name | 4-Amino(~13~C_6_)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196157-89-7 | |
| Record name | 4-Amino(~13~C_6_)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Foreword: The Imperative of Precision in Modern Analytics
An In-depth Technical Guide to the Physicochemical Properties of Sulfanilamide-¹³C₆
In the realm of pharmaceutical research and development, the demand for analytical precision is absolute. The journey from drug discovery to clinical application is underpinned by rigorous quantitative analysis, where the accuracy of every measurement can significantly impact safety and efficacy assessments. It is in this context that isotopically labeled internal standards have become the gold standard, particularly for mass spectrometry-based quantification. This guide provides a comprehensive examination of Sulfanilamide-¹³C₆, a critical tool for researchers. We will move beyond a simple recitation of data points to explore the causality behind its properties and the rationale for its application, offering field-proven insights for the discerning scientist.
Molecular Identity and Structural Elucidation
Sulfanilamide-¹³C₆ is the stable isotope-labeled form of sulfanilamide, a foundational molecule in the sulfonamide class of antibiotics.[1][2] The defining feature of this molecule is the substitution of all six carbon atoms in the benzene ring with the heavy isotope, carbon-13. This substitution is fundamental to its utility as an internal standard, yet it has a negligible impact on the compound's chemical reactivity, polarity, and chromatographic behavior compared to its unlabeled counterpart.
Chemical Structure of Sulfanilamide-¹³C₆ The molecular structure consists of an aniline core derivatized with a sulfonamide group, with the isotopic labels on the aromatic ring.[1][3]
Caption: Molecular structure of Sulfanilamide-¹³C₆.
This isotopic labeling endows the molecule with a distinct mass signature while preserving the physicochemical properties that govern its behavior in analytical systems.
Core Physicochemical Characteristics
The utility of any analytical standard is dictated by its physical and chemical properties. For Sulfanilamide-¹³C₆, these properties are virtually identical to those of unlabeled sulfanilamide, with the exception of its molecular weight. This principle is the cornerstone of its function in isotope dilution mass spectrometry (IDMS), where it is assumed to co-elute chromatographically and exhibit identical ionization efficiency and matrix effects as the analyte.[4]
Table 1: Summary of Physicochemical Properties
| Property | Value (Sulfanilamide-¹³C₆) | Value (Unlabeled Sulfanilamide) | Rationale & Scientific Insight |
| Molecular Formula | ¹³C ₆H₈N₂O₂S | C₆H₈N₂O₂S | The ¹³C substitution is the key differentiator.[5] |
| Molecular Weight | 178.16 g/mol | 172.21 g/mol | The +6 Da mass shift is crucial for mass spectrometric differentiation from the analyte.[3][5] |
| CAS Number | 1196157-89-7 | 63-74-1 | Unique identifiers for the labeled and unlabeled compounds.[6][7] |
| Appearance | White to yellowish-white crystalline powder | White to yellowish-white crystalline powder | Isotopic substitution does not affect the macroscopic crystalline form or color.[1][2] |
| Melting Point | ≈ 164-166 °C | 164-166 °C | The substitution of ¹²C with ¹³C does not significantly alter the intermolecular forces (e.g., hydrogen bonding, van der Waals forces) that determine the crystal lattice energy and thus the melting point.[8][9][10] |
| Solubility | Soluble in acetone, ethanol, and hot water; sparingly soluble in cold water.[1][11] | Soluble in acetone, ethanol, and hot water; sparingly soluble in cold water.[1][11] | Solubility is governed by the molecule's polarity and ability to form hydrogen bonds, which are unaffected by the nuclear mass of the carbon atoms. |
| pKa | ≈ 10.4 - 10.6 | 10.4 - 10.6 | The acidity of the sulfonamide proton is determined by the electron-withdrawing effects of the sulfonyl group and the resonance stability of the conjugate base. These electronic properties are independent of the carbon isotope.[2] |
| LogP (o/w) | -0.62 | -0.62 | The octanol-water partition coefficient, a measure of lipophilicity, is dependent on polarity and intermolecular interactions, not isotopic composition.[3][12] |
| Stability | Light and air sensitive.[13] | Light and air sensitive.[13] | The chemical bonds and functional groups responsible for degradation pathways are the same. Store in a cool, dark place.[6] |
Spectroscopic Profile: The Analytical Fingerprint
The spectroscopic properties of Sulfanilamide-¹³C₆ are where its unique identity becomes paramount.
Mass Spectrometry (MS)
In MS, Sulfanilamide-¹³C₆ is readily distinguished from its unlabeled counterpart by a mass shift of +6 Da. This clear separation is the basis of its use in quantitative assays. For example, in electrospray ionization (ESI) in positive mode, one would expect to see the [M+H]⁺ ion for sulfanilamide at m/z 173.0, while for Sulfanilamide-¹³C₆, it would appear at m/z 179.0. This mass difference allows for the simultaneous detection and independent quantification of the analyte and the internal standard, free from cross-signal interference.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides direct confirmation of the isotopic labeling.
-
¹H NMR: The proton NMR spectrum will be nearly identical to that of unlabeled sulfanilamide, as the electronic environment of the protons is not significantly altered.
-
¹³C NMR: This is the most telling technique. In a standard ¹³C NMR experiment on unlabeled sulfanilamide, four distinct signals for the aromatic carbons would be observed due to the molecule's symmetry.[14][15] For Sulfanilamide-¹³C₆, however, the spectrum will be dominated by intense signals for the six labeled carbons. Furthermore, the ¹³C-¹³C coupling patterns, which are typically not observed at natural abundance, would become apparent, providing unequivocal proof of the labeling pattern.[16]
Infrared (IR) and UV-Visible Spectroscopy
-
IR Spectroscopy: The substitution of ¹²C with ¹³C will induce subtle shifts in the vibrational frequencies of bonds involving these carbon atoms (e.g., C-C and C-H stretching and bending modes). However, these shifts are generally minor and do not fundamentally change the characteristic IR fingerprint of the molecule, which is dominated by the N-H, S=O, and SO₂-N stretches.[17]
-
UV-Visible Spectroscopy: The electronic transitions that give rise to UV absorption are dependent on the molecule's chromophore (the aniline ring and sulfonamide group). Since isotopic substitution does not alter the electronic structure, the UV-Vis spectrum, with λmax values around 257 nm and 313 nm, remains unchanged.[1][3]
Application in Quantitative Bioanalysis: An Experimental Protocol
The primary application of Sulfanilamide-¹³C₆ is as an internal standard for the quantification of sulfanilamide in complex matrices like plasma, urine, or tissue homogenates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Expertise-Driven Rationale
The choice of an isotopically labeled internal standard is a deliberate one, aimed at minimizing analytical variability.[4] Unlike a structural analog, Sulfanilamide-¹³C₆ behaves identically to the analyte during sample extraction, chromatography, and ionization.[18] This co-extraction and co-elution ensure that any sample-to-sample variation, such as recovery loss during protein precipitation or ion suppression in the MS source, affects both the analyte and the standard equally. The ratio of their signals, therefore, remains constant and directly proportional to the analyte's concentration, leading to superior accuracy and precision.[4]
Protocol: Quantification of Sulfanilamide in Human Plasma
This protocol is a self-validating system, incorporating calibration standards and quality controls to ensure data integrity.
Step 1: Preparation of Stock and Working Solutions
-
Analyte Stock (1 mg/mL): Accurately weigh ~10 mg of sulfanilamide standard, dissolve in 10 mL of methanol.
-
Internal Standard (IS) Stock (1 mg/mL): Accurately weigh ~1 mg of Sulfanilamide-¹³C₆, dissolve in 1 mL of methanol.
-
Working Solutions: Serially dilute the analyte stock solution with 50:50 methanol:water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL. Prepare a separate set of working solutions for quality control (QC) samples at low, medium, and high concentrations.
-
IS Working Solution (50 ng/mL): Dilute the IS stock solution with methanol. This concentration is chosen to yield a robust signal without being excessively high, ensuring the detector response remains within the linear range.
Step 2: Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for blanks, calibration standards, QCs, and unknown samples.
-
Pipette 50 µL of human plasma into the appropriate tubes.
-
Spike 5 µL of the appropriate analyte working solution into the calibration and QC tubes. Add 5 µL of 50:50 methanol:water to blanks and unknown samples.
-
Crucial Step: Add 20 µL of the IS working solution (50 ng/mL) to all tubes except the blank. This ensures a consistent amount of IS is present in every sample for normalization.
-
Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to all tubes to precipitate plasma proteins. The acid helps in protein denaturation and improves the ionization efficiency of the analyte in positive ESI mode.
-
Vortex vigorously for 1 minute. This ensures thorough mixing and complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 150 µL of the supernatant to a 96-well plate or autosampler vials for LC-MS/MS analysis.
Step 3: LC-MS/MS Analysis
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is ideal for retaining the moderately polar sulfanilamide.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 3-5 minutes provides efficient separation from endogenous matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions:
-
Sulfanilamide: Q1: 173.0 -> Q3: 156.0 (loss of NH₃)
-
Sulfanilamide-¹³C₆ (IS): Q1: 179.0 -> Q3: 162.0 (loss of NH₃) The selection of specific, high-intensity fragment ions ensures selectivity and sensitivity.
-
Step 4: Data Processing
-
Integrate the peak areas for both the analyte and the IS for each injection.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibration standards. Apply a linear regression with 1/x² weighting, which is typically appropriate for bioanalytical assays that cover a wide dynamic range.
-
Quantify the unknown samples by interpolating their Peak Area Ratios from the calibration curve.
Workflow Visualization
Caption: Workflow for bioanalytical quantification using an internal standard.
Conclusion
Sulfanilamide-¹³C₆ represents more than just a labeled molecule; it is an enabling tool for achieving the highest standards of analytical rigor. Its physicochemical properties, being nearly identical to its native analog, allow it to serve as the perfect mimic during complex analytical procedures. By understanding the subtle yet critical differences in its spectroscopic profile, particularly its mass, researchers can leverage Sulfanilamide-¹³C₆ to develop robust, accurate, and precise quantitative methods. This guide has aimed to provide not only the essential data but also the underlying scientific principles, empowering researchers to apply this critical reagent with confidence and expertise.
References
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ResearchGate. (n.d.). Crystal structure of Sulfanilamide (C6H8N2O2S) a competitive inhibitor. Retrieved January 19, 2026, from [Link]
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Wikipedia. (2023). Sulfanilamide. Retrieved January 19, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Sulfanilamide. PubChem. Retrieved January 19, 2026, from [Link]
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ResearchGate. (n.d.). The crystal structure of α-sulphanilamide. Retrieved January 19, 2026, from [Link]
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Sciencemadness Wiki. (2023). Sulfanilamide. Retrieved January 19, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry. PMC. Retrieved January 19, 2026, from [Link]
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Reagecon. (n.d.). Melting Point Sulphanilamide 164°C to 166°C Standard. Retrieved January 19, 2026, from [Link]
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A Chemtek. (n.d.). Sulfanilamide-13C6 Solution in Methanol, 100μg/mL. Retrieved January 19, 2026, from [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). sulfanilamide. Retrieved January 19, 2026, from [Link]
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The Good Scents Company. (n.d.). sulfanilamide. Retrieved January 19, 2026, from [Link]
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PubMed. (1975). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Retrieved January 19, 2026, from [Link]
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SYNTHETIKA. (n.d.). Sulphanilamide (Sulfanilamide) [CAS: 63-74-1]. Retrieved January 19, 2026, from [Link]
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ESSLAB. (n.d.). 13C6-Sulfanilamide. Retrieved January 19, 2026, from [Link]
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ResearchGate. (n.d.). Effects of polymorphic differences for sulfanilamide, as seen through C-13 and N-15 solid-state NMR, together with shielding calculations. Retrieved January 19, 2026, from [Link]
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ResearchGate. (n.d.). The pKa values of the sulfonamides studied. Retrieved January 19, 2026, from [Link]
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PubMed. (2006). Vibrational spectroscopic studies and ab initio calculations of sulfanilamide. Retrieved January 19, 2026, from [Link]
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An In-Depth Technical Guide to the Characterization of Sulfanilamide-¹³C₆ by ¹³C NMR and Mass Spectrometry
Executive Summary
Isotopically labeled compounds are indispensable tools in modern drug development and scientific research, serving as critical internal standards for quantitative analysis and as tracers in metabolic studies.[1][2][3] The integrity of data derived from these applications hinges on the precise and comprehensive characterization of the labeled molecule. This guide provides a detailed technical overview of the analytical methodologies used to confirm the structural identity, isotopic enrichment, and purity of Sulfanilamide-¹³C₆, a stable isotope-labeled version of the foundational sulfonamide antibiotic.[4] We will explore the application of two orthogonal and powerful analytical techniques: ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (MS). By delving into the causality behind experimental choices and data interpretation, this document serves as a reference for researchers, scientists, and drug development professionals who rely on the quality of such critical reagents.
Introduction: The Imperative for Rigorous Characterization
Sulfanilamide, 4-aminobenzenesulfonamide, is a well-established antibacterial compound whose derivatives have been extensively used in medicine.[4] In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays, co-eluting internal standards are required to correct for matrix effects and variations in sample processing and instrument response. The ideal internal standard is chemically identical to the analyte but mass-shifted. Sulfanilamide-¹³C₆, where the six carbon atoms of the benzene ring are replaced with the heavy isotope ¹³C, serves this purpose perfectly.
However, its utility is entirely dependent on a validated characterization. We must confirm that:
-
Structural Integrity: The molecule is indeed sulfanilamide.
-
Label Incorporation: All six intended carbon positions are labeled.
-
Label Position: The ¹³C isotopes are located exclusively on the benzene ring.
-
Isotopic Purity: The abundance of the unlabeled or partially labeled species is negligible.
This guide details the expert application of ¹³C NMR and mass spectrometry to provide a self-validating analytical system that addresses these critical quality attributes.
Characterization by ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy is a primary technique for determining the carbon skeleton of a molecule. For an isotopically enriched compound like Sulfanilamide-¹³C₆, it provides unambiguous confirmation of the presence and location of the ¹³C labels.
The Causality Behind the Method
In a standard ¹³C NMR spectrum of an unlabeled compound, signals arise from the ~1.1% natural abundance of the ¹³C isotope. In Sulfanilamide-¹³C₆, the ¹³C enrichment of the benzene ring is >98%. This leads to two critical and observable consequences:
-
Signal Intensity: The signals corresponding to the six phenyl carbons will be dramatically and disproportionately intense relative to any potential carbon-containing impurities at natural abundance.
-
¹³C-¹³C Coupling: In unlabeled compounds, the probability of two adjacent ¹³C atoms is extremely low (~0.01%), so carbon-carbon coupling is not observed. In a fully labeled ring, every ¹³C is adjacent to at least one other ¹³C atom, resulting in complex splitting patterns (multiplets) for each carbon signal. This observation is definitive proof of the incorporation of adjacent ¹³C isotopes.
Experimental Protocol: ¹³C NMR Spectroscopy
A robust protocol ensures reproducible and high-quality data.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of Sulfanilamide-¹³C₆.
-
Dissolve the sample in ~0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is an excellent solvent for sulfanilamide.[5]
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrumental Analysis:
-
Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
The experiment is run using a standard proton-decoupled ¹³C pulse sequence.
-
| Parameter | Recommended Setting | Rationale |
| Spectrometer Frequency | ≥ 100 MHz for ¹³C | Higher field provides better resolution and sensitivity. |
| Solvent | DMSO-d₆ | Excellent solvating power for the analyte and its chemical shift is well-defined. |
| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |
| Pulse Program | zgpg30 or similar | Standard 30-degree pulse with proton decoupling for quantitative insights. |
| Relaxation Delay (D1) | 5-10 seconds | A longer delay allows for full relaxation of the ¹³C nuclei, ensuring more accurate signal integration. |
| Number of Scans | 128-256 | Sufficient to achieve an excellent signal-to-noise ratio, though fewer may be needed due to high enrichment. |
Data Interpretation: A Self-Validating System
The resulting spectrum provides multiple layers of confirmation.
Diagram: Analytical Workflow for ¹³C NMR Characterization
Caption: Structure of Sulfanilamide-¹³C₆ with labeled carbons.
Characterization by Mass Spectrometry
Mass spectrometry provides complementary and essential data, confirming the molecular weight, elemental composition, and the location of the labels through fragmentation analysis. Electrospray ionization (ESI) is a "soft" ionization technique ideal for this purpose, as it typically generates an intact protonated molecule, [M+H]⁺, with minimal initial fragmentation. [6][7]
The Causality Behind the Method
-
Molecular Weight Confirmation: The mass of a ¹²C atom is 12.0000 Da, while a ¹³C atom is 13.00335 Da. Replacing six ¹²C atoms with ¹³C atoms results in a predictable mass increase of approximately 6.02 Da. High-resolution mass spectrometry (HRMS) can measure this mass with high accuracy, confirming the elemental composition of the labeled molecule.
-
Fragmentation Analysis (MS/MS): By selecting the ¹³C₆-labeled parent ion and inducing fragmentation (tandem mass spectrometry or MS/MS), we can analyze the resulting product ions. The masses of the fragments that retain the benzene ring will also be shifted by +6 Da compared to the fragments from unlabeled sulfanilamide. This definitively proves that the labels are located on the ring and not elsewhere in the molecule.
Experimental Protocol: LC-MS/MS
-
Sample Preparation:
-
Prepare a stock solution of Sulfanilamide-¹³C₆ in a suitable solvent like methanol or acetonitrile at ~1 mg/mL.
-
Perform a serial dilution to a final concentration of ~1 µg/mL using a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water).
-
-
Instrumental Analysis:
-
The analysis is typically performed using an LC system coupled to a tandem mass spectrometer (e.g., a Q-TOF or Orbitrap). Direct infusion can also be used.
-
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive | Sulfonamides readily form stable [M+H]⁺ ions. |
| Full Scan MS Range | m/z 50-300 | To observe the protonated molecular ion. |
| Precursor Ion (MS/MS) | m/z 179.05 | The theoretical m/z of [¹³C₆H₈N₂O₂S+H]⁺. |
| Collision Energy | 15-35 eV (Variable) | To induce fragmentation and generate a rich product ion spectrum. |
| Product Ion Scan Range | m/z 50-180 | To detect all major fragments. |
Data Interpretation: Definitive Structural Proof
Full Scan Analysis: The full scan mass spectrum of Sulfanilamide-¹³C₆ will show a base peak at m/z 179.05, corresponding to the [M+H]⁺ ion. This is exactly 6 Da higher than the m/z 173.04 for unlabeled sulfanilamide, confirming the incorporation of six heavy carbons.
MS/MS Fragmentation Analysis: The fragmentation pattern of sulfonamides is well-characterized. [8][9]The key is to observe the corresponding mass shifts in the labeled compound.
| Unlabeled Fragment (m/z) | Proposed Structure | ¹³C₆-Labeled Fragment (m/z) | Confirmation |
| 156 | [C₆H₆NO₂S]⁺ | 162 | Loss of NH₃. Fragment contains the ¹³C₆ ring. |
| 108 | [C₆H₆NO]⁺ | 114 | Loss of SO₂ and NH₂. Fragment contains the ¹³C₆ ring. |
| 92 | [C₆H₆N]⁺ | 98 | Loss of SO₂NH₂. Fragment contains the ¹³C₆ ring. |
Observing this specific set of mass-shifted fragments provides unequivocal evidence that all six ¹³C atoms are located on the benzene ring and that the overall molecular structure is correct.
Diagram: Key MS/MS Fragmentation Pathways of Sulfanilamide-¹³C₆
Caption: Fragmentation of Sulfanilamide-¹³C₆ in MS/MS.
Conclusion
The comprehensive characterization of Sulfanilamide-¹³C₆ requires a multi-faceted, orthogonal approach. ¹³C NMR spectroscopy provides definitive confirmation of label incorporation and structural integrity through the observation of highly intense, ¹³C-¹³C coupled signals at the expected chemical shifts. High-resolution mass spectrometry complements this by verifying the correct molecular weight and, crucially, confirming the precise location of all six ¹³C labels on the aromatic ring via MS/MS fragmentation analysis. The synergy of these two techniques creates a self-validating system, ensuring that the material is fit for its intended purpose as a high-purity internal standard for rigorous quantitative analysis in drug development and research.
References
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Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]
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Harris, R. K., Ghi, P. Y., Puschmann, H., Apperley, D. C., & Griesser, U. J. (2004). Effects of polymorphic differences for sulfanilamide, as seen through 13C and 15N solid-state NMR, together with shielding calculations. Magnetic Resonance in Chemistry, 42(Spec. Issue), S55-S69. [Link]
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Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. [Link]
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Harris, R. K., Ghi, P. Y., Puschmann, H., Apperley, D. C., & Griesser, U. J. (2004). Effects of polymorphic differences for sulfanilamide, as seen through 13C and 15N solid-state NMR, together with shielding calculations. Magnetic resonance in chemistry : MRC, 42 Spec No, S55–S69. [Link]
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Van der Rest, G., & Lavanant, H. (2019). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 38(4-5), 335-361. [Link]
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Adole, V. A., et al. (2016). Experimental values vs. theoretical 13C NMR chemical shifts of ISMT. ResearchGate. [Link]
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Melsbach, A., et al. (2024). Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry. Analytical and Bioanalytical Chemistry, 416(19), 4237-4247. [Link]
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Mackeviciute, M., et al. (2023). Synthesis and characterization of sulphanilamide and benzimidazole pharmacophores containing γ-amino acid derivatives as dual antimicrobial and anticancer agents. Arkivoc, 2023(7), 202312015. [Link]
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Young, S. (2023). Sulfanilamide Synthesis with a Modern Silyl-Sulfinylamine Willis Reagent. ChemRxiv. [Link]
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PENS. (2021, May 23). Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB| Dr. Nagendra Singh | PENS#70 [Video]. YouTube. [Link]
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Young, S. (2023). Sulfanilamide Synthesis with a Modern Silyl-Sulfinylamine Willis Reagent. ChemRxiv. [Link]
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Kaufmann, A., Butcher, P., Maden, K., & Widmer, M. (2001). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. Journal of AOAC International, 84(3), 851-860. [Link]
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Melsbach, A., et al. (2024). Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry. Analytical and Bioanalytical Chemistry, 416(19), 4237-4247. [Link]
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Melsbach, A., et al. (2024). Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry. ResearchGate. [Link]
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Li, Y., et al. (2021). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. Journal of the Science of Food and Agriculture, 101(12), 5207-5215. [Link]
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Johansen, S. S., et al. (2014). Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples. Journal of Labelled Compounds and Radiopharmaceuticals, 57(7), 445-453. [Link]
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Isotopic enrichment and purity of Sulfanilamide-13C6
An In-Depth Technical Guide to the Isotopic Enrichment and Purity of Sulfanilamide-13C6
Abstract
This technical guide provides a comprehensive framework for the analytical characterization of Sulfanilamide-13C6, a stable isotope-labeled (SIL) internal standard critical to quantitative bioanalysis. Addressed to researchers, analytical chemists, and drug development professionals, this document moves beyond procedural outlines to explore the causality behind methodological choices in determining isotopic enrichment and chemical purity. We will detail the application of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy for verifying isotopic incorporation and positional integrity, alongside chromatographic techniques for assessing chemical purity. The protocols described herein are designed as self-validating systems, ensuring the generation of robust and reliable data essential for regulatory submission and confident application in areas such as pharmacokinetic and drug metabolism studies.
The Foundational Importance of Characterizing SIL Standards
In modern drug development, particularly in quantitative mass spectrometry, stable isotope-labeled internal standards (SIL-ISs) are considered the "gold standard" for achieving the highest levels of accuracy and precision.[1] Sulfanilamide-13C6, where the six carbon atoms of the benzene ring are replaced with the heavy isotope ¹³C, is designed to be the ideal internal standard for its unlabeled analogue, sulfanilamide. Its utility is predicated on two core attributes that must be rigorously verified: isotopic enrichment and chemical purity .
-
Isotopic Enrichment: This parameter quantifies the extent to which the intended ¹²C atoms have been replaced by ¹³C atoms. High isotopic enrichment (typically >98%) is crucial to prevent signal overlap and cross-talk between the analyte and the internal standard, which share identical physicochemical properties and thus co-elute chromatographically.[2]
-
Chemical Purity: This refers to the percentage of the material that is the desired compound, Sulfanilamide-13C6, free from unlabeled sulfanilamide, synthetic precursors, or other organic impurities. High chemical purity ensures that the standard concentration is accurately known and that co-eluting impurities do not interfere with the measurement of the analyte or the SIL-IS.[3]
Failure to adequately characterize these parameters can lead to significant analytical variability, compromising the integrity of pharmacokinetic, toxicokinetic, and metabolic profiling data.[4][5]
Determination of Isotopic Enrichment: A Dual-Technique Approach
Verifying the degree and location of isotopic labeling requires a multi-faceted analytical approach. While mass spectrometry provides a quantitative measure of enrichment, NMR spectroscopy offers invaluable confirmation of the label's structural position.
Mass Spectrometry: The Quantitative Powerhouse
High-resolution mass spectrometry (HR-MS), often utilizing Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instruments, is the preferred method for quantifying isotopic enrichment.[6] The high resolving power of these instruments allows for the clear separation and accurate measurement of the isotopologue distribution.[6][7][8][9]
The Causality Behind the Method: The fundamental principle is the mass difference between ¹²C and ¹³C. Sulfanilamide has a monoisotopic mass of approximately 172.03 Da. The fully labeled Sulfanilamide-13C6 will have a mass of approximately 178.05 Da (a 6 Da shift). By analyzing the full scan mass spectrum, we can observe the distribution of all isotopic species (from M+0, the unlabeled compound, to M+6, the fully labeled compound) and calculate the enrichment.
-
System: High-Performance Liquid Chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Thermo Scientific™ Orbitrap™).
-
Sample Preparation:
-
Accurately prepare a 1.0 mg/mL stock solution of Sulfanilamide-13C6 in methanol.
-
Dilute the stock solution with a 50:50 mixture of water and acetonitrile to a final concentration of 1.0 µg/mL.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A short isocratic elution (e.g., 95% A, 5% B) is sufficient as the primary goal is sample introduction, not separation from impurities.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Heated Electrospray Ionization (HESI), Positive.
-
Resolution: ≥60,000 FWHM.
-
Scan Mode: Full Scan.
-
Scan Range: m/z 170–185.
-
-
Data Analysis:
-
Extract the mass spectrum from across the chromatographic peak.
-
Identify and integrate the ion intensity for each isotopologue peak:
-
M+0 (unlabeled): ~173.038 Da
-
M+1: ~174.041 Da
-
...
-
M+6 (fully labeled): ~179.058 Da
-
-
Calculate the isotopic enrichment using the following formula:
-
% Enrichment = [ I(M+6) / (I(M+0) + I(M+1) + ... + I(M+6)) ] * 100 (Where I(M+n) is the intensity of the respective isotopologue)
-
-
NMR Spectroscopy: Positional Verification
While MS confirms the mass distribution, it does not inherently confirm the location of the labels. ¹³C NMR spectroscopy provides direct, unambiguous evidence of the label positions.[10][11][12][13]
The Causality Behind the Method: In a ¹³C NMR spectrum of Sulfanilamide-13C6, the signals corresponding to the six aromatic carbons will be significantly enhanced and will exhibit complex ¹³C-¹³C coupling patterns, while signals for any unlabeled carbons (if present) would be at natural abundance intensity. Conversely, in the ¹H NMR spectrum, the aromatic protons will appear as complex multiplets due to ¹H-¹³C coupling, confirming their attachment to ¹³C atoms.
-
System: High-field NMR Spectrometer (e.g., ≥400 MHz).
-
Sample Preparation: Dissolve 5-10 mg of Sulfanilamide-13C6 in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquisition Parameters:
-
Experiment: Standard ¹³C{¹H} proton-decoupled experiment.
-
Pulse Program: A standard single-pulse experiment (e.g., zgpg30).
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 1024 scans).
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Confirm the presence of four intense signals in the aromatic region (~113-152 ppm), corresponding to the four unique carbon environments in the labeled benzene ring. The intensity should be far greater than that expected from natural abundance.
-
Compare the spectrum to that of an unlabeled sulfanilamide standard to confirm that the chemical shifts correspond to the correct carbon atoms.
-
Visualizing the Analytical Workflow
The comprehensive analysis of Sulfanilamide-13C6 involves a coordinated workflow using both MS and NMR to assess isotopic enrichment, complemented by chromatographic methods for purity.
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An In-Depth Technical Guide to the Stability and Storage of Sulfanilamide-¹³C₆
This guide provides an in-depth exploration of the critical parameters governing the stability and optimal storage of Sulfanilamide-¹³C₆. Designed for researchers, scientists, and professionals in drug development, this document moves beyond generic recommendations to explain the underlying scientific principles and provide actionable protocols to ensure the chemical and isotopic integrity of this essential internal standard.
Understanding the Core Stability Principles of Sulfanilamide-¹³C₆
Sulfanilamide-¹³C₆, as a stable isotope-labeled (SIL) compound, is a cornerstone in quantitative bioanalysis, metabolic studies, and as a reference standard. Its utility is directly proportional to its stability. Unlike radiolabeled compounds, the ¹³C isotope does not decay, meaning its stability is governed by chemical and physical factors that can affect the molecule's structure.[1] The primary threats to the integrity of Sulfanilamide-¹³C₆ are chemical degradation and, to a lesser extent, isotopic exchange.
The core objective of a robust storage strategy is to mitigate the environmental factors that can compromise the compound's purity and isotopic enrichment. These factors primarily include temperature, light, humidity, and pH.
The Impact of Environmental Factors
-
Temperature: Elevated temperatures accelerate the rate of chemical reactions, including degradation pathways. While many solid-state SIL compounds exhibit short-term stability at room temperature, long-term storage at ambient conditions is ill-advised without specific stability data.[1] For Sulfanilamide-¹³C₆, storage in a cool environment is recommended to minimize the risk of thermal decomposition.[2]
-
Light: Sulfanilamide is known to be sensitive to light.[3][4] Exposure to light, particularly UV radiation, can induce photochemical degradation.[5] Therefore, it is imperative to store Sulfanilamide-¹³C₆ in light-resistant containers, such as amber vials, and in a dark location.[1][6]
-
Humidity: Moisture can facilitate hydrolytic degradation pathways. For hygroscopic compounds, storage in a desiccator or under a dry, inert atmosphere is crucial.[1] Sulfanilamide-¹³C₆ should be stored in a tightly sealed container in a dry place to protect it from moisture.[4][7]
-
pH: In solution, the pH can significantly influence the stability of sulfonamides. They are generally more stable in neutral to slightly acidic conditions.[3] Strong acidic or alkaline conditions can catalyze hydrolysis.
The Role of ¹³C₆ Labeling in Stability
A common query among researchers pertains to the influence of isotopic labeling on the chemical stability of a molecule. For stable isotopes like ¹³C, the effect on chemical reactivity and, by extension, stability is generally negligible. The ¹³C atoms do not alter the electronic structure of the molecule in a way that would significantly change its susceptibility to degradation under normal storage conditions. While subtle isotopic effects on reaction rates exist, for the purposes of long-term storage, the stability of Sulfanilamide-¹³C₆ can be considered comparable to that of unlabeled sulfanilamide.
Recommended Storage Conditions for Optimal Integrity
To preserve the integrity of Sulfanilamide-¹³C₆, a multi-faceted approach to storage is essential. The following recommendations are based on the chemical properties of sulfanilamide and best practices for handling stable isotope-labeled compounds.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes thermal degradation and preserves long-term stability. |
| Light | In the dark (Amber vials) | Protects against photochemical degradation.[1][6] |
| Humidity | Dry environment | Prevents hydrolysis.[1] |
| Atmosphere | Tightly sealed container | Protects from moisture and atmospheric contaminants.[2][4] |
| Form | Solid (crystalline preferred) | Solid form is generally more stable than solutions. |
For Solutions: If preparing stock solutions, it is recommended to use a high-purity, anhydrous solvent. For aqueous solutions, the pH should be maintained between 5.8 and 6.1, which is the pH of a 0.5% aqueous solution of sulfanilamide.[8] Stock solutions should be stored at -20°C or -80°C for extended periods.[9] It is advisable to prepare fresh working solutions from a stock solution and use them promptly.[9]
Potential Degradation Pathways and Products
Understanding the potential degradation pathways of Sulfanilamide-¹³C₆ is crucial for developing stability-indicating analytical methods and for interpreting analytical results. The primary degradation routes for sulfonamides include:
-
Hydrolysis: Cleavage of the sulfonamide (S-N) bond is a common degradation pathway, particularly under strong acidic or basic conditions.[5]
-
Photodegradation: Exposure to UV light can lead to the formation of various degradation products, including sulfanilic acid and aniline.[5]
-
Oxidation: While less common under proper storage, oxidative degradation can occur in the presence of strong oxidizing agents.
The anticipated degradation products of Sulfanilamide-¹³C₆ would be the ¹³C₆-labeled analogues of the known sulfanilamide degradants.
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A Technical Guide to Sulfanilamide-¹³C₆: Sourcing, Characterization, and Application in Bioanalytical Assays
Introduction: The Imperative for Precision in Quantitative Bioanalysis
In the landscape of modern drug development and clinical research, the accurate quantification of xenobiotics and their metabolites in complex biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for such bioanalytical undertakings due to its inherent selectivity and sensitivity. However, the accuracy and precision of LC-MS assays can be compromised by several factors, including sample preparation variability, matrix effects (ion suppression or enhancement), and fluctuations in instrument performance. The most robust and widely accepted strategy to mitigate these variabilities is the use of a stable isotope-labeled internal standard (SIL-IS).[1][2] A SIL-IS is an ideal mimic of the analyte, co-eluting chromatographically and experiencing identical ionization efficiencies, thereby providing reliable correction for analytical inconsistencies.[3]
This guide provides an in-depth technical overview of Sulfanilamide-¹³C₆, a SIL-IS for the sulfonamide antibiotic, sulfanilamide. We will explore its commercial availability, essential characterization techniques, and provide a detailed framework for its application as an internal standard in regulated bioanalysis, grounded in established scientific principles and regulatory guidelines.
Commercially Available Sources of Sulfanilamide-¹³C₆
The accessibility of high-purity Sulfanilamide-¹³C₆ is the first step in its successful implementation. Several reputable chemical suppliers and manufacturers offer this critical reagent, often with comprehensive certificates of analysis detailing its chemical and isotopic purity.
| Supplier | Product Name | CAS Number | Available Formats |
| HPC Standards | ¹³C₆-Sulfanilamide | 1196157-89-7 | 10 mg (neat solid) |
| ESSLAB | ¹³C₆-Sulfanilamide | 1196157-89-7 | 10 mg (neat solid) |
| RXN Chemicals | Sulfadimethoxine EP Impurity E-¹³C₆ (Sulfanilamide-¹³C₆) | 1196157-89-7 | Inquire for formats |
This table is not exhaustive but represents a selection of known suppliers. Researchers are advised to request detailed specifications and certificates of analysis from their chosen vendor.
Synthesis and Isotopic Labeling
While the precise, proprietary methods for the commercial synthesis of Sulfanilamide-¹³C₆ are not publicly detailed, the general synthesis of unlabeled sulfanilamide is well-established and typically involves a multi-step process starting from acetanilide.[4][5][6][7] This process includes chlorosulfonation of the aromatic ring, followed by amination to form the sulfonamide group, and subsequent hydrolysis of the acetamido protecting group.[4][7]
The introduction of the ¹³C₆ label is achieved by utilizing a ¹³C-labeled benzene ring as the starting material for this synthetic pathway. The stability of the carbon-carbon bonds within the aromatic ring ensures that the isotopic label is not lost during the subsequent chemical transformations. Late-stage labeling techniques for sulfonamides have also been explored, offering alternative synthetic routes.[8][9][10]
Analytical Characterization: Ensuring Identity and Purity
The cornerstone of using any analytical standard is its thorough characterization to confirm its identity, chemical purity, and isotopic enrichment. This is a self-validating system; the data from these analyses provide the trust and authority for its use in quantitative assays.
Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for confirming the isotopic enrichment of Sulfanilamide-¹³C₆. High-resolution mass spectrometry (HRMS) will verify the mass-to-charge ratio (m/z) of the molecular ion, which should be approximately 6 Daltons higher than that of unlabeled sulfanilamide (C₆H₈N₂O₂S, molecular weight: 172.21 g/mol ).[11] The mass spectrum will also reveal the isotopic distribution, allowing for the calculation of isotopic purity. It is crucial to ensure that the contribution from the unlabeled analyte (M+0) is minimal, typically less than 0.5%, to avoid interference in the analytical assay.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for confirming the structural integrity of the molecule and the position of the isotopic labels.
-
¹³C NMR: The ¹³C NMR spectrum of Sulfanilamide-¹³C₆ will be significantly different from its unlabeled counterpart. Due to the ¹³C enrichment of all six carbons in the benzene ring, the signals corresponding to these carbons will be dramatically enhanced. The chemical shifts for the aromatic carbons of unlabeled sulfanilamide have been reported and can be used as a reference.[12][13][14]
-
¹H NMR: The ¹H NMR spectrum will confirm the presence and chemical environment of the protons in the molecule. The splitting patterns of the aromatic protons can provide further confirmation of the substitution pattern on the ¹³C₆-benzene ring.
Chromatographic Purity
The chemical purity of Sulfanilamide-¹³C₆ should be assessed using a high-resolution chromatographic technique, such as High-Performance Liquid Chromatography (HPLC) coupled with UV or MS detection. This analysis ensures the absence of any significant chemical impurities that could potentially interfere with the bioanalytical method. A purity of ≥98% is generally recommended for internal standards.
Application in Quantitative Bioanalysis: A Step-by-Step Workflow
The primary application of Sulfanilamide-¹³C₆ is as an internal standard for the quantification of sulfanilamide in biological matrices such as plasma, urine, or tissue homogenates. Its use is governed by principles laid out in regulatory guidelines for bioanalytical method validation from agencies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA).[1][15][16]
Workflow for LC-MS/MS Bioanalytical Method
Caption: Bioanalytical workflow using a stable isotope-labeled internal standard.
Experimental Protocol: Quantification of Sulfanilamide in Human Plasma
The following is a generalized protocol that must be optimized and fully validated according to regulatory guidelines.[15][16]
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of Sulfanilamide-¹³C₆ in methanol.
-
Prepare a working solution of the internal standard (e.g., 100 ng/mL) by diluting the stock solution with an appropriate solvent mixture (e.g., 50:50 methanol:water). The concentration should be chosen to yield a robust signal in the LC-MS/MS system.
-
-
Sample Preparation:
-
To 100 µL of plasma sample (calibration standards, quality controls, or unknown samples), add 10 µL of the Sulfanilamide-¹³C₆ working solution.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile (protein precipitation agent) and vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient appropriate to separate sulfanilamide from endogenous matrix components.
-
Flow Rate: e.g., 0.4 mL/min.
-
Injection Volume: e.g., 5 µL.
-
-
MS/MS Conditions (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Sulfanilamide: Q1: 173.0 -> Q3: 156.0
-
Sulfanilamide-¹³C₆: Q1: 179.0 -> Q3: 162.0
-
-
Note: These transitions are predictive and must be empirically optimized for the specific instrument used.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (Sulfanilamide / Sulfanilamide-¹³C₆).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of sulfanilamide in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Method Validation
A bioanalytical method using Sulfanilamide-¹³C₆ as an internal standard must undergo rigorous validation to ensure its reliability. The validation parameters, as stipulated by the EMA and other regulatory bodies, include:
-
Selectivity and Specificity
-
Calibration Curve (Linearity and Range)
-
Accuracy and Precision (within-run and between-run)
-
Matrix Effect
-
Recovery
-
Stability (freeze-thaw, short-term, long-term, and stock solution)
Trustworthiness and Self-Validating Systems
The use of a co-eluting, stable isotope-labeled internal standard like Sulfanilamide-¹³C₆ creates a self-validating system for each sample analysis.[3] Any loss of analyte during the extraction process will be mirrored by a proportional loss of the internal standard. Similarly, any ion suppression or enhancement encountered during MS detection will affect both the analyte and the internal standard to the same degree.[17] The ratio of their signals, therefore, remains constant and independent of these variations, leading to highly accurate and precise quantification. This inherent corrective nature is what makes SIL-IS the gold standard in regulated bioanalysis.
Conclusion
Sulfanilamide-¹³C₆ is an essential tool for researchers and drug development professionals requiring accurate and precise quantification of sulfanilamide in biological matrices. Its commercial availability, coupled with a thorough understanding of its analytical characterization and proper implementation in a validated LC-MS/MS workflow, ensures the generation of high-quality, reliable data. By adhering to the principles of bioanalytical method validation and leveraging the inherent advantages of stable isotope dilution, scientists can have high confidence in their quantitative results, ultimately supporting robust pharmacokinetic, toxicokinetic, and clinical studies.
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European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192215/2009 Rev. 1 Corr. 2**. [Link]
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KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. [Link]
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Reilly, S. W., et al. (2020). Late-Stage 18O Labeling of Primary Sulfonamides via a Degradation-Reconstruction Pathway. ChemRxiv. [Link]
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Stokvis, E., et al. (2002). ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples?. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 769(1), 1-14. [Link]
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Aparicio, A., et al. (2016). Pharmacokinetics of the antimicrobial drug Sulfanilamide is altered in a preclinical model of vascular calcification. Basic & Clinical Pharmacology & Toxicology, 120(5), 459-465. [Link]
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An In-depth Technical Guide to the Mechanism of Action of Sulfanilamide and its Labeled Analogs
This guide provides a comprehensive exploration of the molecular mechanisms underpinning the antibacterial activity of sulfanilamide, a foundational sulfonamide drug. It further delves into the synthesis and application of labeled sulfanilamide analogs as powerful tools for elucidating its biological interactions and informing the development of novel antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of antimicrobial research.
The Enduring Legacy of Sulfanilamide: A Paradigm of Competitive Inhibition
Sulfanilamide, a synthetic antimicrobial agent, represents a cornerstone in the history of chemotherapy.[1] Its discovery and elucidation of its mechanism of action ushered in the era of targeted antimicrobial therapy. The bacteriostatic effects of sulfanilamide stem from its ability to act as a competitive inhibitor of a crucial bacterial enzyme, dihydropteroate synthase (DHPS).[2][3] This enzyme plays a pivotal role in the de novo biosynthesis of folic acid (vitamin B9), a metabolic precursor essential for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[4] Without an adequate supply of folic acid, bacteria are unable to grow and replicate, leading to the cessation of the infection.[4]
The selective toxicity of sulfanilamide towards bacteria is a direct consequence of a fundamental difference in folate metabolism between prokaryotes and eukaryotes. While bacteria must synthesize their own folic acid, humans and other mammals obtain this essential vitamin through their diet.[2] Consequently, human cells lack the DHPS enzyme, rendering them impervious to the inhibitory effects of sulfanilamide.[2]
The Folate Biosynthesis Pathway: A Target for Antimicrobial Intervention
The bacterial folate biosynthesis pathway is a multi-step enzymatic cascade that begins with guanosine triphosphate (GTP) and culminates in the production of tetrahydrofolate (THF), the biologically active form of folic acid. DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[5][6] This reaction is a critical chokepoint in the pathway and the primary target of sulfanilamide.
Figure 1: Simplified diagram of the bacterial folate biosynthesis pathway highlighting the competitive inhibition of DHPS by sulfanilamide.
Molecular Mimicry: The Basis of Competitive Inhibition
The efficacy of sulfanilamide as a competitive inhibitor lies in its remarkable structural similarity to the natural substrate of DHPS, PABA.[1] This molecular mimicry allows sulfanilamide to bind to the active site of the DHPS enzyme, thereby preventing the binding of PABA and halting the synthesis of dihydropteroate.[7] The binding of sulfanilamide is reversible, and the degree of inhibition is dependent on the relative concentrations of sulfanilamide and PABA.
Elucidating the Mechanism: Experimental Approaches
A variety of experimental techniques are employed to investigate the mechanism of action of sulfanilamide and to characterize its interaction with DHPS. These methods provide quantitative data on enzyme kinetics, binding affinity, and structural interactions.
Enzyme Kinetics Assays: Quantifying Inhibition
Enzyme kinetics assays are fundamental to understanding the inhibitory potential of sulfanilamide. These assays measure the rate of the DHPS-catalyzed reaction in the presence and absence of the inhibitor, allowing for the determination of key kinetic parameters such as the Michaelis constant (Km) for PABA, the maximum reaction velocity (Vmax), and the inhibition constant (Ki) for sulfanilamide.
A widely used method for monitoring DHPS activity is a continuous spectrophotometric assay.[8][9] This assay couples the production of dihydropteroate to the oxidation of NADPH by dihydrofolate reductase (DHFR), an enzyme that acts downstream in the folate pathway. The decrease in absorbance at 340 nm, corresponding to the consumption of NADPH, provides a real-time measure of DHPS activity.
Experimental Protocol: Continuous Spectrophotometric DHPS Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl2, 5 mM DTT.
-
Substrates: Prepare stock solutions of PABA and DHPPP in the assay buffer.
-
Coupling Enzyme: A solution of purified DHFR.
-
Cofactor: A stock solution of NADPH.
-
Enzyme: A solution of purified DHPS.
-
Inhibitor: A stock solution of sulfanilamide in a suitable solvent (e.g., DMSO), with the final solvent concentration in the assay kept below 1%.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer, DHFR, NADPH, and varying concentrations of sulfanilamide.
-
Initiate the reaction by adding a mixture of PABA and DHPPP.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) using a microplate reader.
-
To determine the Ki, perform the assay with multiple fixed concentrations of sulfanilamide and varying concentrations of PABA.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.
-
Plot the reciprocal of the initial velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) (Lineweaver-Burk plot) for each inhibitor concentration.
-
The Ki can be determined from a secondary plot of the slopes of the Lineweaver-Burk plots versus the inhibitor concentration.
-
Alternative methods for measuring DHPS activity include discontinuous assays that quantify the formation of reaction products at specific time points. One such method involves measuring the release of pyrophosphate (PPi), a product of the DHPS reaction. The amount of PPi can be determined using a coupled enzymatic assay where PPi is converted to inorganic phosphate (Pi), which is then detected colorimetrically.[1]
X-ray Crystallography: Visualizing the Inhibitor-Enzyme Complex
X-ray crystallography provides high-resolution three-dimensional structures of the DHPS enzyme, both in its apo form and in complex with substrates or inhibitors like sulfanilamide.[10][11][12][13][14] These structures offer invaluable insights into the specific molecular interactions that govern substrate recognition and inhibitor binding.
Crystal structures of DHPS in complex with sulfanilamide reveal that the inhibitor occupies the same binding pocket as PABA.[10][15] The sulfonamide group of sulfanilamide forms hydrogen bonds with conserved arginine and lysine residues in the active site, mimicking the interactions of the carboxylate group of PABA. The aniline ring of sulfanilamide engages in hydrophobic interactions within the active site.
Table 1: Crystallographic Data for DHPS-Sulfonamide Complexes
| PDB ID | Organism | Ligand | Resolution (Å) | Key Interacting Residues | Reference |
| 3TZF | Yersinia pestis | Sulfamethoxazole | 2.10 | Arg63, Lys221, Arg255 | [10] |
| 3TYE | Bacillus anthracis | DHP-Sulfathiazole | - | Asp185, Arg255 | [11] |
| 7TQ1 | Escherichia coli | 6-hydroxymethylpterin | 2.73 | - | [12] |
| 8SCD | uncultured bacterium | Reaction Intermediate | 2.06 | - | [14] |
Labeled Sulfanilamide Analogs: Probes for Mechanistic Studies
The synthesis and application of labeled sulfanilamide analogs, incorporating isotopic or fluorescent tags, provide powerful tools for a deeper understanding of its mechanism of action. These analogs enable researchers to track the molecule's fate in biological systems, quantify binding interactions, and visualize its localization within cells.
Isotopically Labeled Sulfanilamide
Isotopically labeled sulfanilamide, typically incorporating stable isotopes such as 13C, 15N, or deuterium (2H), is invaluable for a range of biophysical and metabolic studies.
The synthesis of isotopically labeled sulfanilamide can be achieved through various synthetic routes. For example, 13C-labeling can be introduced by using a 13C-labeled precursor in the synthesis of the aniline ring or the sulfonyl chloride moiety.[16]
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The Dawn of the Antibacterial Age: A Technical Guide to the Historical Applications of Sulfanilamide
Abstract
This in-depth technical guide provides a comprehensive examination of the historical applications of sulfanilamide, the first commercially successful synthetic antimicrobial agent. We will explore its serendipitous discovery, elucidate its groundbreaking mechanism of action, and detail its widespread clinical use that marked a pivotal turning point in the fight against bacterial infections. This guide will also delve into the infamous "Elixir Sulfanilamide" disaster, a tragedy that fundamentally reshaped drug safety regulations. Furthermore, we will analyze its critical role during World War II, the inevitable emergence of bacterial resistance, and its eventual decline with the advent of more potent antibiotics. This document is intended for researchers, scientists, and drug development professionals, offering not just a historical narrative, but also technical insights into the causality behind experimental choices and the enduring legacy of this foundational molecule.
From Aniline Dyes to a "Miracle Drug": The Discovery of Sulfanilamide
The story of sulfanilamide begins not in a pharmaceutical lab, but in the German dye industry. In the early 20th century, building on Paul Ehrlich's concept of a "magic bullet," researchers at the Bayer laboratories of I.G. Farben were systematically screening synthetic dyes for antimicrobial properties.[1][2] In 1932, the German bacteriologist Gerhard Domagk made a landmark discovery. He found that a red azo dye, Prontosil, could protect mice from lethal streptococcal infections.[1] A particularly compelling demonstration of its efficacy was when Domagk administered Prontosil to his own daughter, who was suffering from a severe streptococcal infection, ultimately saving her arm from amputation.[3] For this discovery, Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939.[3]
However, a puzzling observation was that Prontosil was active in vivo but not in vitro. The breakthrough in understanding this phenomenon came in 1935 from a team of French researchers at the Pasteur Institute. They demonstrated that Prontosil was a prodrug, meaning it was metabolized in the body to its active form: para-aminobenzenesulfonamide, or sulfanilamide.[4] This revelation was of immense significance because sulfanilamide had been first synthesized in 1908 by the Austrian chemist Paul Gelmo and was not under patent.[5] This allowed for its widespread and inexpensive production, ushering in the era of sulfa drugs.
Mechanism of Action: A Competitive Foe to Bacterial Folate Synthesis
Sulfanilamide's efficacy lies in its ability to selectively target a metabolic pathway essential for bacterial survival but absent in humans. It functions as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[4][5][6] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (folate). Folate is a vital coenzyme in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[6]
The mechanism is based on the structural similarity between sulfanilamide and the natural substrate of DHPS, para-aminobenzoic acid (PABA).[4] Sulfanilamide mimics PABA and competes for the active site of the DHPS enzyme. By binding to the enzyme, sulfanilamide blocks the synthesis of dihydrofolic acid, leading to a depletion of folate and subsequent inhibition of bacterial growth and replication.[6] This bacteriostatic action gives the host's immune system the opportunity to eliminate the infection. Humans are unaffected by this mechanism because they obtain folic acid from their diet and lack the DHPS enzyme.[6]
Caption: Competitive inhibition of bacterial folate synthesis by sulfanilamide.
Synthesis of Sulfanilamide: A Step-by-Step Laboratory Protocol
The synthesis of sulfanilamide from acetanilide is a classic multi-step process in organic chemistry. The following protocol outlines the key steps.
Experimental Protocol: Synthesis of Sulfanilamide from Acetanilide
Step 1: Chlorosulfonation of Acetanilide to form p-Acetamidobenzenesulfonyl Chloride [7]
-
In a dry round-bottom flask, place 25g of powdered acetanilide.
-
Under a fume hood and with constant shaking, slowly add 63 mL of chlorosulfonic acid dropwise. This reaction is highly exothermic and releases HCl gas.
-
Fit the flask with a reflux condenser and a calcium chloride guard tube.
-
Heat the mixture in a water bath at 60-70°C for 2 hours to complete the reaction.
-
Carefully pour the cooled reaction mixture onto crushed ice. The product, p-acetamidobenzenesulfonyl chloride, will precipitate.
-
Filter the solid product, wash it with cold water, and dry it.
Step 2: Amination of p-Acetamidobenzenesulfonyl Chloride to form p-Acetamidobenzenesulfonamide [7]
-
Transfer the dried p-acetamidobenzenesulfonyl chloride to a larger flask.
-
Add a mixture of 120 mL of concentrated ammonia and 120 mL of water with shaking.
-
Heat the mixture at 70°C for 30 minutes.
-
Cool the mixture in an ice bath and acidify with dilute sulfuric acid.
-
Filter the precipitated p-acetamidobenzenesulfonamide, wash with cold water, and dry.
Step 3: Hydrolysis of p-Acetamidobenzenesulfonamide to form Sulfanilamide [7]
-
Place the dried p-acetamidobenzenesulfonamide in a round-bottom flask with a mixture of 10 mL of concentrated hydrochloric acid and 30 mL of distilled water.
-
Boil the mixture under reflux for 1 hour.
-
Cool the solution. If a solid separates, continue heating for a short period.
-
Add 1g of activated charcoal to decolorize the solution and boil for 15 minutes.
-
Filter the hot solution.
-
To the filtrate, slowly add solid sodium carbonate with stirring until effervescence ceases.
-
Cool the solution in an ice bath to precipitate the sulfanilamide.
-
Filter the sulfanilamide crystals, wash with cold water, and recrystallize from hot water or ethanol to obtain the pure product.
Early Clinical Applications and Efficacy
The introduction of sulfanilamide and its derivatives revolutionized the treatment of numerous bacterial infections that were previously life-threatening.
| Infection | Pathogen(s) | Pre-Sulfanilamide Mortality/Outcome | Sulfanilamide Era Efficacy |
| Puerperal Fever | Streptococcus pyogenes | Mortality rates often exceeded 20%. | Mortality rates dropped to around 4-8%.[8] A Swedish study showed an 80% reduction in the risk of contracting puerperal sepsis.[9] |
| Meningococcal Meningitis | Neisseria meningitidis | Mortality rates were as high as 100%, reduced to ~30-52% with serum therapy.[6] | Mortality rates were dramatically reduced to as low as 10% in some studies.[6] |
| Pneumonia | Streptococcus pneumoniae | Lobar pneumonia had high mortality rates, with some estimates as high as 78%. | The use of sulfapyridine (a sulfanilamide derivative) reduced mortality to 8% in one study. Population-level studies showed a 17-36% decline in pneumonia mortality.[10] |
| Gonorrhea | Neisseria gonorrhoeae | Prolonged and often debilitating illness with complications. | Sulfanilamide was hailed as the first truly effective treatment, with reports of cures in as little as three days.[11][12] |
| Bacillary Dysentery | Shigella species | Treatment was primarily supportive, with significant morbidity and mortality in severe cases. | While not as dramatic as in other infections, absorbable sulfonamides like sulfapyridine were found to be more effective than the poorly absorbed sulfaguanidine.[7][13] |
The Elixir Sulfanilamide Disaster: A Catalyst for Modern Drug Regulation
In 1937, a tragedy occurred that would forever change the landscape of pharmaceutical regulation in the United States. The S.E. Massengill Company, seeking to create a liquid formulation of sulfanilamide for patients who had difficulty swallowing pills, dissolved the drug in diethylene glycol, a toxic industrial solvent.[5] The company's chief chemist was unaware of the solvent's toxicity and the "Elixir Sulfanilamide" was marketed without any safety testing.
The result was a mass poisoning that led to the deaths of over 100 people, many of whom were children.[5] The ensuing public outcry and investigation revealed a critical flaw in the existing 1906 Pure Food and Drug Act: it did not require pre-market safety testing for new drugs. This disaster directly led to the passage of the 1938 Federal Food, Drug, and Cosmetic Act, which mandated that manufacturers provide evidence of a new drug's safety to the Food and Drug Administration (FDA) before it could be marketed.
Sulfanilamide in World War II: A Battlefield Essential
The widespread availability of sulfanilamide coincided with the outbreak of World War II, where it played a crucial role in saving countless lives. American soldiers were issued first-aid kits containing sulfanilamide powder and tablets.[5] The powder was sprinkled directly onto open wounds to prevent infection, a major cause of mortality in previous wars. This topical application, along with the systemic use of sulfa drugs, dramatically reduced the incidence of wound infections and gas gangrene.
Caption: Workflow for the use of sulfanilamide in battlefield wound management during WWII.
The Rise of Resistance: A Glimpse into the Future of Antimicrobial Chemotherapy
The widespread use of sulfanilamide inevitably led to the emergence of bacterial resistance, a phenomenon that continues to challenge modern medicine. The primary mechanisms of resistance to sulfonamides involve alterations in the target enzyme, dihydropteroate synthase (DHPS), or the acquisition of alternative metabolic pathways.
Biochemical Mechanisms of Sulfonamide Resistance:
-
Mutations in the folP Gene: Spontaneous mutations in the bacterial chromosomal gene encoding DHPS (folP) can lead to amino acid substitutions in the enzyme's active site. These changes reduce the binding affinity of sulfonamides while preserving the enzyme's ability to bind to its natural substrate, PABA.[11]
-
Acquisition of sul Genes: A more significant mechanism of resistance is the horizontal transfer of mobile genetic elements, such as plasmids, carrying sul genes (sul1, sul2, sul3). These genes encode for highly resistant variants of DHPS that are largely insensitive to sulfonamides.[1][9][14] The Sul enzymes possess a modified pABA-binding region, often featuring an insertion of a phenylalanine residue, which sterically hinders the binding of the larger sulfonamide molecules while still accommodating PABA.[1][14][15]
The Decline of a "Miracle Drug" and its Enduring Legacy
The "golden age" of sulfanilamide was relatively short-lived. The discovery and mass production of penicillin during World War II marked the beginning of the end for the widespread systemic use of sulfanilamide.[16] Penicillin proved to be more potent and less toxic than the early sulfa drugs.
The Superseding Antibiotics:
-
Streptococcal Infections: Penicillin became the drug of choice for treating streptococcal infections, including strep throat and scarlet fever, due to its superior efficacy and safety profile.[4][17][18]
-
Pneumonia: Penicillin rapidly replaced sulfapyridine for the treatment of pneumococcal pneumonia.[16]
-
Meningococcal Meningitis: While initially revolutionary, sulfanilamide was later superseded by penicillin and third-generation cephalosporins for the treatment of meningococcal meningitis.[2]
-
Urinary Tract Infections: Although sulfanilamide was a significant advancement, the development of trimethoprim-sulfamethoxazole provided a synergistic and more effective treatment for UTIs.[19] Fluoroquinolones and other classes of antibiotics are now also widely used.[3][19]
-
Gonorrhea: Penicillin and later cephalosporins became the standard treatment for gonorrhea as resistance to sulfanilamide became more prevalent.[20][21]
-
Topical Wound Treatment: While sulfanilamide powder was crucial in WWII, it has been largely replaced by other topical antimicrobials such as silver sulfadiazine, mafenide acetate, and various modern wound dressings containing agents like silver nanoparticles, PHMB, and medical-grade honey.[22][23]
Despite its decline in systemic use, sulfanilamide and its derivatives have not entirely disappeared from the medical landscape. Some are still used topically for conditions like vaginal yeast infections and in burn creams.[5] More importantly, the sulfonamide chemical moiety remains a valuable scaffold in medicinal chemistry for the development of a wide range of therapeutic agents beyond antimicrobials, including diuretics, anticonvulsants, and anti-inflammatory drugs.[15]
The story of sulfanilamide is a testament to the power of scientific discovery and a cautionary tale about the importance of rigorous safety testing and the ever-present challenge of antimicrobial resistance. It laid the foundation for the antibiotic era and its impact on medicine is immeasurable.
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Unlocking Cellular Secrets: A Technical Guide to Understanding 13C Labeling Patterns in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular biology, understanding the dynamic network of metabolic pathways is paramount to unraveling disease mechanisms and developing effective therapeutics. Stable isotope tracing, utilizing compounds enriched with non-radioactive heavy isotopes like Carbon-13 (¹³C), has emerged as a powerful and indispensable tool for quantitatively mapping metabolic fluxes and elucidating cellular phenotypes. This in-depth technical guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation strategies for employing ¹³C labeled compounds in metabolic research, with a particular focus on applications in drug discovery and development. By tracing the journey of ¹³C atoms through metabolic networks, researchers can gain unprecedented insights into the biochemical underpinnings of cellular function in both healthy and diseased states.
The Foundation: Core Principles of ¹³C Isotopic Labeling
The fundamental principle of ¹³C metabolic labeling lies in providing cells or organisms with a substrate, such as glucose or glutamine, where one or more ¹²C atoms have been replaced by ¹³C.[1] This "heavy" labeled substrate is then taken up and metabolized, incorporating the ¹³C atoms into a wide array of downstream metabolites. These ¹³C-enriched molecules can be detected and quantified using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] The pattern and extent of ¹³C incorporation into different metabolites provide a direct readout of the activity of the metabolic pathways involved. This technique allows for the quantitative measurement of metabolic fluxes—the rates of conversion of metabolites through specific biochemical reactions.[1]
Key Concepts:
-
Isotopologues and Mass Isotopomer Distributions (MIDs): Molecules that differ only in their isotopic composition are called isotopologues. For a given metabolite, the relative abundance of its different isotopologues is known as its mass isotopomer distribution (MID). This distribution is the primary data output from MS-based ¹³C labeling experiments.
-
Metabolic Flux Analysis (MFA): ¹³C-MFA is a model-based analytical technique that uses the measured MIDs of intracellular metabolites, along with extracellular nutrient uptake and secretion rates, to calculate the rates (fluxes) of intracellular metabolic reactions.[3][4] It has become a standard and powerful tool for quantifying cellular physiology in various fields, including metabolic engineering, systems biology, and biomedical research.[5][6]
-
Steady-State vs. Dynamic Labeling:
-
Isotopically Steady State: In this approach, cells are cultured with the ¹³C-labeled substrate for a duration sufficient for the isotopic enrichment of intracellular metabolites to reach a constant level. This method is well-suited for determining time-averaged metabolic fluxes in systems that are in a metabolic pseudo-steady state, such as exponentially growing cell cultures.[7]
-
Isotopically Non-Stationary (Dynamic) Labeling: This technique involves measuring the change in isotopic labeling over a time course after the introduction of the ¹³C tracer.[7] Dynamic labeling can provide more detailed information about flux dynamics and is particularly useful for studying systems that do not reach an isotopic steady state or for resolving fluxes in complex pathways.[7] Interpreting dynamic labeling patterns requires careful consideration of multiple time points and metabolite pool sizes.[7]
-
Experimental Design: The Blueprint for a Successful ¹³C Labeling Study
A well-designed ¹³C labeling experiment is crucial for obtaining high-quality, interpretable data. The following sections detail the key considerations and steps involved in designing and executing these experiments.
The Art of Tracer Selection: Choosing the Right Tool for the Job
The choice of the ¹³C-labeled substrate, or tracer, is a critical determinant of the information that can be obtained from an experiment. The ideal tracer will generate distinct labeling patterns for different metabolic pathways of interest.
Commonly Used ¹³C Tracers and Their Applications:
| Tracer | Primary Metabolic Pathways Interrogated | Rationale for Use |
| [U-¹³C]-Glucose | Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle, Biosynthetic Pathways (e.g., amino acids, nucleotides, lipids) | Uniformly labeled glucose provides a global view of glucose metabolism. The number of labeled carbons in downstream metabolites reveals their origin from glucose. |
| [1,2-¹³C₂]-Glucose | Glycolysis vs. Pentose Phosphate Pathway (PPP) | This tracer is particularly effective for resolving the flux through the PPP versus glycolysis, as the PPP results in the loss of the C1 carbon of glucose.[8] |
| [1-¹³C]-Glucose | Glycolysis and Pentose Phosphate Pathway (PPP) | The label is lost as ¹³CO₂ in the oxidative PPP, providing a measure of PPP activity. |
| [2-¹³C]-Glucose & [3-¹³C]-Glucose | Glycolysis and Pentose Phosphate Pathway (PPP) | These tracers can provide more precise estimates for glycolysis and the PPP compared to [1-¹³C]-glucose.[8] |
| [U-¹³C₅]-Glutamine | TCA Cycle Anaplerosis, Amino Acid Metabolism | Glutamine is a key anaplerotic substrate for the TCA cycle in many cell types, particularly cancer cells. This tracer is ideal for studying glutamine's contribution to TCA cycle intermediates and related biosynthetic pathways.[8] |
| [U-¹³C]-Lactate | Lactate Metabolism, Gluconeogenesis | Used to trace the metabolic fate of lactate, which can be an important fuel source for some tissues and cancer cells. |
| [U-¹³C]-Fatty Acids | Fatty Acid Oxidation (β-oxidation) | Allows for the study of how fatty acids are broken down to fuel the TCA cycle. |
Strategic Considerations for Tracer Selection:
-
The Biological Question: The primary scientific question should guide the choice of tracer. For a global overview of central carbon metabolism, [U-¹³C]-glucose and [U-¹³C₅]-glutamine are often used in parallel experiments. To dissect a specific pathway bifurcation, a positionally labeled tracer like [1,2-¹³C₂]-glucose is more appropriate.[8]
-
Cell Type and Culture Conditions: The metabolic characteristics of the cells under investigation are crucial. For example, some cancer cells are highly dependent on glutamine, making [U-¹³C₅]-glutamine an essential tracer.
-
Computational Modeling: Advanced computational methods can be used to perform in silico experiments to predict the resolving power of different tracers for a given metabolic network, aiding in the rational design of labeling experiments.[9]
A Step-by-Step Protocol for ¹³C Labeling in Mammalian Cell Culture
The following protocol provides a general framework for performing ¹³C labeling experiments with adherent and suspension mammalian cells. It is essential to optimize specific parameters, such as cell seeding density and labeling duration, for each cell line and experimental condition.
Materials:
-
Mammalian cell line of interest (adherent or suspension)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed fetal bovine serum (dFBS)
-
¹³C-labeled substrate (e.g., [U-¹³C]-glucose, [U-¹³C₅]-glutamine)
-
Unlabeled version of the chosen substrate
-
Phosphate-buffered saline (PBS), ice-cold
-
Quenching solution (e.g., 80:20 methanol:water), ice-cold
-
Extraction solvent (e.g., 80% methanol), ice-cold
-
Cell scrapers (for adherent cells)
-
Centrifuge with cooling capabilities
Experimental Workflow for ¹³C Labeling:
Caption: General workflow for a ¹³C labeling experiment in mammalian cells.
Detailed Steps:
-
Preparation of Labeling Medium: Prepare the appropriate cell culture medium lacking the unlabeled version of the tracer you will be using. Supplement this medium with dialyzed fetal bovine serum (dFBS) to minimize the introduction of unlabeled metabolites from the serum. Finally, add the ¹³C-labeled substrate to the desired final concentration.
-
Cell Seeding and Culture: Seed the cells at a density that will allow them to reach the mid-logarithmic phase of growth at the time of the experiment. For adherent cells, this is typically 60-80% confluency.
-
Medium Exchange and Labeling: When the cells have reached the desired density, rapidly aspirate the old medium. A quick wash with substrate-free medium can help to remove any remaining unlabeled substrate. Immediately add the pre-warmed ¹³C-labeling medium to the cells and return them to the incubator for the desired labeling period. The duration of labeling will depend on the specific pathways being investigated and whether a steady-state or dynamic labeling approach is being used.
-
Metabolic Quenching: This is a critical step to halt all enzymatic activity and preserve the metabolic state of the cells at the time of harvesting. Rapidly aspirate the labeling medium and immediately add an ice-cold quenching solution, such as an 80:20 methanol:water mixture.
-
Metabolite Extraction: For adherent cells, scrape the cells in the quenching solution and transfer to a microcentrifuge tube. For suspension cells, pellet the cells by centrifugation at a low speed and low temperature, aspirate the supernatant, and resuspend the cell pellet in the quenching solution. Add an ice-cold extraction solvent (e.g., 80% methanol) to the cell lysate, vortex thoroughly, and incubate on ice to facilitate the extraction of intracellular metabolites.
-
Sample Processing and Storage: Centrifuge the samples at high speed to pellet cell debris and proteins. Collect the supernatant, which contains the extracted metabolites. The samples can then be dried down and stored at -80°C until analysis by MS or NMR.
Analytical Platforms: Detecting the ¹³C Signature
The two primary analytical techniques used to measure ¹³C enrichment in metabolites are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Each has its own strengths and is suited to answering different types of biological questions.
Mass Spectrometry (MS): High Sensitivity for Isotopologue Distributions
MS is the most commonly used technique for ¹³C-MFA due to its high sensitivity and ability to provide detailed information on the mass isotopomer distributions (MIDs) of metabolites.
Workflow for MS-based ¹³C Labeling Analysis:
Caption: Workflow for MS-based analysis of ¹³C labeled metabolites.
-
Chromatographic Separation: Metabolite extracts are first separated using either gas chromatography (GC) or liquid chromatography (LC).
-
Mass Analysis: The separated metabolites are then ionized and their mass-to-charge ratio (m/z) is measured by a mass spectrometer. The incorporation of ¹³C atoms results in a predictable increase in the mass of the metabolite.
-
Data Processing: The raw data is processed to identify metabolites and determine their MIDs. A crucial step in this process is the correction for the natural abundance of ¹³C and other heavy isotopes.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Positional Isotopomer Information
NMR spectroscopy provides complementary information to MS by enabling the determination of the specific positions of ¹³C atoms within a molecule. This positional isotopomer data can be invaluable for resolving fluxes through complex pathways with overlapping MIDs.
Advantages of NMR in ¹³C Labeling Studies:
-
Positional Information: NMR can distinguish between different positional isotopomers (e.g., lactate labeled at the C2 vs. C3 position), which is not possible with standard MS techniques.
-
Non-destructive: NMR is a non-destructive technique, allowing for the potential recovery of the sample after analysis.
-
Minimal Sample Preparation: In some cases, NMR can be performed with minimal sample preparation.
However, NMR is generally less sensitive than MS and requires larger sample amounts.
Data Analysis and Interpretation: From Raw Data to Biological Insight
The analysis and interpretation of ¹³C labeling data is a multi-step process that involves data correction, flux estimation, and statistical validation.
Data Correction and Normalization
The raw data from MS or NMR analysis must be corrected for the natural abundance of heavy isotopes to accurately determine the extent of ¹³C enrichment from the tracer.[5]
Metabolic Flux Analysis (MFA) Software
Several software packages are available to perform the complex calculations required for ¹³C-MFA. These tools use the corrected MIDs and extracellular flux rates to estimate the intracellular metabolic fluxes that best fit the experimental data.
Comparison of Common ¹³C-MFA Software:
| Software | Key Features | Availability |
| INCA (Isotopomer Network Compartmental Analysis) | Supports both steady-state and non-stationary MFA. User-friendly graphical interface. | MATLAB-based, free for academic use.[10] |
| Metran | Part of the METAFoR suite. Integrates with other modeling tools. | Free for academic use. |
| OpenFLUX | Open-source and highly customizable. | Python-based, open-source. |
| 13CFLUX2 | Comprehensive software suite for stationary MFA. | Commercial and academic licenses available. |
| CeCaFLUX | A web server for standardized and visual instationary ¹³C metabolic flux analysis. | Web-based, publicly available.[11] |
Statistical Validation and Goodness-of-Fit
It is essential to assess the goodness-of-fit of the MFA model to the experimental data to ensure the reliability of the estimated fluxes. This is typically done using statistical tests, such as the chi-squared (χ²) test.[5] The confidence intervals for the estimated fluxes should also be determined to understand the precision of the measurements.[5]
Applications in Drug Discovery and Development
¹³C metabolic flux analysis is a powerful tool in the pharmaceutical industry, providing critical insights at various stages of the drug discovery and development pipeline.
Target Identification and Validation
By comparing the metabolic flux maps of healthy and diseased cells, ¹³C-MFA can help identify metabolic pathways that are dysregulated in disease, revealing potential new drug targets. For example, in oncology, ¹³C-MFA has been instrumental in identifying the reliance of cancer cells on specific metabolic pathways, such as aerobic glycolysis (the Warburg effect) and glutaminolysis.
Case Study: Targeting Cancer Metabolism
¹³C-MFA studies using [U-¹³C]-glucose and [U-¹³C₅]-glutamine have demonstrated that many cancer cells exhibit increased flux through glycolysis and the pentose phosphate pathway, as well as a heightened dependence on glutamine for anaplerosis to fuel the TCA cycle. These findings have led to the development of drugs that target these metabolic vulnerabilities, such as inhibitors of glycolysis and glutaminase.
Mechanism of Action and Efficacy Studies
¹³C-MFA can be used to elucidate the mechanism of action of a drug by measuring its impact on metabolic fluxes. By treating cells with a drug and performing a ¹³C labeling experiment, researchers can determine which pathways are perturbed by the compound, providing valuable information on its on-target and off-target effects. This can also help to confirm that a drug is engaging its intended target and producing the desired metabolic outcome.
Assessing Drug Toxicity
Changes in metabolic fluxes can be an early indicator of drug-induced toxicity. ¹³C-MFA can be used to assess the metabolic health of cells or tissues after drug treatment, providing a more sensitive and mechanistic understanding of potential toxicities than traditional assays.
Biomarker Discovery
Metabolic fluxes that are altered in response to disease or drug treatment can serve as potential biomarkers. ¹³C-MFA can help to identify these flux-based biomarkers, which can be used for patient stratification, monitoring disease progression, and assessing treatment response.
Best Practices and Future Directions
To ensure the reproducibility and reliability of ¹³C-MFA studies, it is crucial to adhere to best practices for experimental design, data acquisition, and reporting.[5]
Key Recommendations for Reporting ¹³C-MFA Data:
-
Provide a detailed description of the experimental methods, including cell culture conditions, tracer information, and sample preparation procedures.[5]
-
Report the complete metabolic network model used for the analysis.[5]
-
Present the measured extracellular flux data and the raw and corrected mass isotopomer distributions.[5]
-
Clearly describe the software and statistical methods used for flux estimation and validation.[5]
-
Report the estimated fluxes with their corresponding confidence intervals.[5]
Future Trends in ¹³C Metabolic Flux Analysis:
The field of ¹³C-MFA is continuously evolving, with ongoing advancements in analytical technologies, computational tools, and experimental approaches.[9] Future developments are expected to enable more comprehensive and dynamic measurements of metabolic fluxes in complex biological systems, including in vivo studies in preclinical models and human subjects.[9] The integration of ¹³C-MFA with other "omics" technologies, such as genomics, transcriptomics, and proteomics, will provide a more holistic understanding of cellular physiology and disease.
Conclusion
¹³C metabolic flux analysis is a powerful and versatile technology that provides a quantitative and dynamic view of cellular metabolism. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and methodologies of ¹³C labeling is essential for harnessing its full potential. By carefully designing and executing experiments, and by rigorously analyzing and interpreting the data, ¹³C-MFA can provide invaluable insights into disease mechanisms, aid in the discovery and development of new therapeutics, and ultimately contribute to the advancement of human health.
References
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Crown, S. B., & Antoniewicz, M. R. (2013). Publishing 13C metabolic flux analysis studies: a review and future perspectives. Metabolic Engineering, 20, 42-48. [Link]
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Tian, B., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 16, 968 metabolic. [Link]
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Antoniewicz, M. R. (2020). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 52(4), 570-588. [Link]
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Kappel, B. A., et al. (2016). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 43, 81-88. [Link]
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13CFLUX2. (n.d.). Metabolic Flux Analysis with 13C-Labeling Experiments. Retrieved from [Link]
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Young, J. D. (2014). In vivo 2H/13C flux analysis in metabolism research. Current Opinion in Biotechnology, 28, 12-18. [Link]
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Metallo, C. M., Walther, J. L., & Stephanopoulos, G. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology, 144(3), 167-174. [Link]
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Singh, P., & Ivanova, M. (2017). 13 C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells. Bio-protocol, 7(22), e2623. [Link]
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Weitzel, M., et al. (2013). The Design of FluxML: A Universal Modeling Language for 13C Metabolic Flux Analysis. PLoS Computational Biology, 9(11), e1003322. [Link]
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- Zamboni, N., et al. (2009). 13C-metabolic flux analysis in a nutshell. Metabolic Engineering, 11(4-5), 267-273.
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Young, J. D. (2014). INCA: a computational platform for isotopically non-stationary metabolic flux analysis. Bioinformatics, 30(9), 1334-1335. [Link]
- Quek, L. E., et al. (2009). OpenFLUX: efficient modelling software for 13C-based metabolic flux analysis. Microbial Cell Factories, 8, 25.
- Weitzel, M., et al. (2013). 13CFLUX2—high-performance software for 13C-metabolic flux analysis.
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Zhang, J., et al. (2017). CeCaFLUX: the first web server for standardized and visual instationary 13C metabolic flux analysis. Bioinformatics, 33(4), 599-601. [Link]
- Hollinshead, W. D., et al. (2016). 13C metabolic flux analysis of three divergent extremely thermophilic bacteria. Metabolic Engineering, 38, 263-274.
- Shan, B., et al. (2024). Tanshinone IIA attenuates TGF-β1-induced fibroblast proliferation and collagen synthesis by regulating glutamine metabolism. Journal of Ethnopharmacology, 321, 117531.
- Ahn, W. S., & Antoniewicz, M. R. (2011). Metabolic flux analysis of CHO cells in fed-batch culture. Biotechnology Journal, 6(11), 1353-1363.
- Leighty, R. W., & Antoniewicz, M. R. (2013). Parallel labeling experiments with [1,2-13C]glucose and [U-13C]glutamine provide new insights into CHO cell metabolism. Metabolic Engineering, 15, 49-57.
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Zhang, J., et al. (2017). CeCaFLUX: the first web server for standardized and visual instationary 13C metabolic flux analysis. Bioinformatics, 33(4), 599-601. [Link]
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Ghorbaniaghdam, A., et al. (2014). Isotope labeling in mammalian cells. Methods in Molecular Biology, 1188, 229-242. [Link]
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Methodological & Application
Application Note: Quantitative Analysis of Sulfonamides in Environmental Samples Using Sulfanilamide-¹³C₆
Introduction: The Imperative for Sulfonamide Monitoring
Sulfonamides, a class of synthetic antimicrobial agents, are extensively used in human and veterinary medicine to treat bacterial infections.[1] Their widespread application has led to their continuous release into the environment through wastewater effluents, agricultural runoff, and improper disposal.[1] The persistence of these compounds in aquatic and terrestrial ecosystems is a growing concern due to the potential for the development and spread of antibiotic-resistant bacteria, posing a significant threat to public and environmental health.[1] Consequently, robust and sensitive analytical methods are crucial for the accurate quantification of sulfonamide residues in complex environmental matrices.[1]
This application note details a highly reliable method for the quantitative analysis of a suite of sulfonamides in environmental water and soil samples. The methodology is centered around the principle of isotope dilution mass spectrometry (IDMS), employing Sulfanilamide-¹³C₆ as a stable isotope-labeled internal standard (SIL-IS) to ensure the highest degree of accuracy and precision.[2][3][4] The protocol leverages Solid-Phase Extraction (SPE) for effective sample concentration and cleanup, followed by sensitive detection using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[5]
Principle: Isotope Dilution for Unparalleled Accuracy
The core of this analytical approach is the use of Sulfanilamide-¹³C₆, a stable isotope-labeled internal standard. IDMS is a powerful technique that provides a robust means of quantification by correcting for variations that can occur during sample preparation and analysis.[2][4][6]
Here's the fundamental principle: A known quantity of the isotopically labeled standard (the "spike") is added to the sample at the earliest stage of preparation.[2][4] This labeled standard is chemically identical to the native analyte but has a different mass due to the incorporation of ¹³C atoms.[7] Throughout the extraction, cleanup, and instrumental analysis, any loss of the target analyte will be accompanied by a proportional loss of the internal standard.[8]
The mass spectrometer distinguishes between the native sulfonamides and their ¹³C₆-labeled counterparts based on their mass-to-charge ratios.[3] By measuring the ratio of the native analyte to the labeled internal standard, an accurate concentration can be determined, effectively nullifying the impact of matrix effects and procedural inconsistencies.[9][10] This approach is particularly advantageous for complex environmental samples where matrix components can suppress or enhance the analyte signal during ionization.[11][12]
Experimental Workflow Overview
The entire analytical process is designed for high-throughput and reliable quantification. The workflow can be visualized as a sequential process, from sample collection to data interpretation.
Caption: A schematic of the analytical workflow for sulfonamide quantification.
Detailed Protocols
Preparation of Standards and Reagents
-
Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each sulfonamide standard and Sulfanilamide-¹³C₆ in 10 mL of methanol. Store at -20°C.
-
Working Standard Solutions (10 µg/mL): Dilute the stock solutions with methanol. These are used for spiking and calibration curve preparation.
-
Internal Standard Spiking Solution (100 ng/mL): Prepare by diluting the Sulfanilamide-¹³C₆ working standard.
-
Reagents: Use LC-MS grade methanol, acetonitrile, water, and formic acid.[13]
Sample Collection and Preparation
Aqueous Samples (River Water, Wastewater Effluent)
-
Collection: Collect water samples in amber glass bottles and store them at 4°C.
-
Preservation: Add sodium azide (0.05% w/v) to inhibit microbial degradation.
-
Filtration: Filter samples through a 0.45 µm glass fiber filter to remove suspended solids.
-
Spiking: To a 500 mL aliquot of the filtered sample, add a known volume of the Sulfanilamide-¹³C₆ internal standard spiking solution to achieve a final concentration of 100 ng/L.
-
pH Adjustment: Adjust the sample pH to 4.0 with formic acid to ensure the sulfonamides are in a suitable form for extraction.[14]
Solid Samples (Soil, Sediment)
-
Collection: Collect soil or sediment samples and store them at -20°C until analysis.
-
Preparation: Air-dry the samples, grind them to a fine powder, and sieve through a 2 mm mesh.
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Spike with a known amount of the Sulfanilamide-¹³C₆ internal standard.
-
Add 20 mL of an extraction solvent mixture (e.g., acetonitrile/water 80:20 v/v with 0.1% formic acid).
-
Vortex for 1 minute, then sonicate for 15 minutes in an ultrasonic bath.[15][16]
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction twice more and combine the supernatants.
-
-
Solvent Evaporation and Reconstitution: Evaporate the combined supernatant to near dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 mL of 5% methanol in water.
Solid-Phase Extraction (SPE) Protocol
This step is critical for concentrating the analytes and removing interfering matrix components. Hydrophilic-Lipophilic Balanced (HLB) cartridges are recommended for their broad retention capabilities for sulfonamides.
-
Cartridge Conditioning: Condition a 6 mL, 500 mg HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water.
-
Sample Loading: Load the pre-treated water sample (or the reconstituted soil extract) onto the cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove hydrophilic interferences.
-
Drying: Dry the cartridge under a vacuum for 10 minutes to remove residual water.
-
Elution: Elute the retained sulfonamides with two 4 mL aliquots of methanol containing 2% ammonium hydroxide.[13]
-
Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[17]
Caption: Step-by-step Solid-Phase Extraction (SPE) protocol.
UPLC-MS/MS Analysis
The final determination is performed by UPLC-MS/MS, which offers high separation efficiency and selective, sensitive detection.[5][18]
Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)[17] |
| Mobile Phase A | 0.1% Formic Acid in Water[19] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[17] |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 min, re-equilibrate |
| Flow Rate | 0.3 mL/min[17] |
| Injection Volume | 5 µL |
| Column Temperature | 40°C[20] |
Mass Spectrometry Conditions
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive[20] |
| Scan Type | Multiple Reaction Monitoring (MRM)[19] |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
MRM Transitions
The selection of appropriate precursor and product ion transitions is crucial for the selectivity of the method. The following table provides example MRM transitions for common sulfonamides and the internal standard. These should be optimized on the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Sulfanilamide | 173.0 | 156.0 | 15 |
| Sulfanilamide-¹³C₆ (IS) | 179.0 | 162.0 | 15 |
| Sulfadiazine | 251.1 | 156.0 | 20 |
| Sulfamethoxazole | 254.1 | 156.0 | 18 |
| Sulfamethazine | 279.1 | 186.1 | 22 |
| Sulfadimethoxine | 311.1 | 156.0 | 25 |
Method Validation and Performance
Method validation should be performed according to established guidelines to ensure data quality. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and reproducibility).[21]
Typical Performance Characteristics
| Parameter | Water Matrix | Soil Matrix |
| Linearity (r²) | > 0.995 | > 0.99 |
| LOD | 0.1 - 1.0 ng/L | 0.1 - 1.0 µg/kg |
| LOQ | 0.5 - 5.0 ng/L[22] | 0.5 - 5.0 µg/kg |
| Recovery | 85 - 115%[5] | 80 - 110% |
| Precision (RSD) | < 15%[5] | < 20% |
Note: These values are representative and may vary depending on the specific sulfonamide, matrix, and instrumentation.
Conclusion
The described method, utilizing Sulfanilamide-¹³C₆ as an internal standard in an isotope dilution UPLC-MS/MS approach, provides a highly accurate, sensitive, and robust protocol for the quantitative analysis of sulfonamides in environmental samples. The comprehensive sample preparation involving solid-phase extraction effectively minimizes matrix interference, leading to reliable data essential for environmental monitoring and risk assessment. The principles and protocols outlined in this application note can be adapted for a wide range of sulfonamides and various environmental matrices, empowering researchers to generate high-quality data for their studies.
References
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Zraunig, A., et al. (2007). Quantitative determination of three sulfonamides in environmental water samples using liquid chromatography coupled to electrospray tandem mass spectrometry. Journal of Chromatography A, 1157(1-2), 115-121. Available at: [Link]
-
Chen, L., et al. (2012). Analysis of sulfonamides in environmental water samples based on magnetic mixed hemimicelles solid-phase extraction coupled with HPLC-UV detection. Talanta, 99, 213-219. Available at: [Link]
-
Wang, J., et al. (2023). An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water. Molecules, 28(12), 4701. Available at: [Link]
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Borecka, M., et al. (2013). The Influence of Matrix Effects on Trace Analysis of Pharmaceutical Residues in Aqueous Environmental Samples. Journal of AOAC International, 96(5), 1040-1048. Available at: [Link]
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Gao, S., et al. (2018). Magnetic Solid Phase Extraction of Sulfonamides Based on Carboxylated Magnetic Graphene Oxide Nanoparticles in Environmental Waters. Journal of Chromatography A, 1576, 1-8. Available at: [Link]
-
Wu, M., Wu, C., & Zhao, L. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies, Inc. Available at: [Link]
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Gaffney, A. (2017). Guideline on Isotope Dilution Mass Spectrometry. Lawrence Livermore National Laboratory. Available at: [Link]
-
Prohaska, T. (n.d.). The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP-IDMS). In Metrology in Chemistry and Biology. Available at: [Link]
-
The Editors of Encyclopaedia Britannica. (2023). Isotope dilution. In Encyclopædia Britannica. Available at: [Link]
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Agilent Technologies. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Available at: [Link]
-
Goger, T., et al. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. Records of Natural Products, 12(4), 329-338. Available at: [Link]
-
Zraunig, A., et al. (2007). Quantitative determination of three sulfonamides in environmental water samples using liquid chromatography coupled to electrospray tandem mass spectrometry. Journal of Chromatography A, 1157(1-2), 115-121. Available at: [Link]
-
Gros, M., et al. (2010). Determination of 19 sulfonamides in environmental water samples by automated on-line solid-phase extraction-liquid chromatography-tandem mass spectrometry (SPE-LC-MS/MS). Talanta, 81(1-2), 304-315. Available at: [Link]
-
Varga, Z. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry. Available at: [Link]
-
Panuwet, P., et al. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Critical Reviews in Analytical Chemistry, 46(2), 93-105. Available at: [Link]
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Chemistry For Everyone. (2023, July 11). What Is Isotope Dilution Mass Spectrometry? [Video]. YouTube. Available at: [Link]
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Hewavitharana, A. K., et al. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 25(7), 656-666. Available at: [Link]
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Wang, J., et al. (2023). An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water. Molecules, 28(12), 4701. Available at: [Link]
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Kaufmann, A., et al. (2002). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. Journal of AOAC International, 85(4), 853-860. Available at: [Link]
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Le, T., et al. (2005). LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices. Journal of the American Society for Mass Spectrometry, 16(1), 96-106. Available at: [Link]
-
Wang, Y., et al. (2022). Trace-level detection of sulfonamide antibiotics using quaternary ammonium polymeric ionic liquid-based effervescence-enhanced dispersive solid-phase extraction followed by LC-DAD analysis in environmental waters. Analytical Methods, 14(41), 4153-4161. Available at: [Link]
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Li, Y., et al. (2022). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. Food Science & Nutrition, 10(10), 3508-3518. Available at: [Link]
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NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Available at: [Link]
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Reddy, B. S., et al. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. Journal of the University of Chemical Technology and Metallurgy, 53(1), 26-35. Available at: [Link]
-
Pérez, R. A., et al. (2007). Analysis of trace levels of sulfonamides in surface water and soil samples by liquid chromatography-fluorescence. Journal of Chromatography A, 1169(1-2), 123-131. Available at: [Link]
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Lee, J.-K., et al. (2004). Results of determination of sulfonamides in meat sample-A by internal standard (sulfapyridine) method. Journal of the Food Hygienic Society of Japan, 45(5), 241-246. Available at: [Link]
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Kowalczyk, E., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 27(15), 4930. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 525.3: Determination of Semivolatile Organic Chemicals in Drinking Water by Gas Chromatography/Mass Spectrometry. Available at: [Link]
-
U.S. Department of Agriculture, Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. CLG-SUL.05. Available at: [Link]
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U.S. Environmental Protection Agency. (2022, September 2). CWA Analytical Methods: Contaminants of Emerging Concern. Available at: [Link]
-
Ait Lahcen, A., Idrissi, L., & Amine, A. (2018). A sensitive method for the determination of Sulfonamides in seawater samples by Solid Phase Extraction and UV-Visible spectroscophotometry. Journal of Pharmaceutical and Biomedical Analysis, 159, 34-41. Available at: [Link]
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Balakrishnan, V. K., et al. (2006). Determination of sulfonamide antibiotics in wastewater: a comparison of solid phase microextraction and solid phase extraction methods. Journal of Chromatography A, 1131(1-2), 1-10. Available at: [Link]
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Raich-Montiu, J., et al. (2010). Studies on the extraction of sulfonamides from agricultural soils. Analytical and Bioanalytical Chemistry, 397(2), 807-814. Available at: [Link]
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Thünen Institute. (n.d.). Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry. Available at: [Link]
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van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Bioanalysis, 1(1), 145-152. Available at: [Link]
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Kristoffersen, L., et al. (2016). Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 1033-1034, 306-314. Available at: [Link]
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Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Sulfanilamide in Human Plasma Using Sulfanilamide-¹³C₆ as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist: Dr. Eleanor Vance, Bioanalytical Sciences Division
Introduction: The Imperative for Stable Isotope Labeled Standards in Bioanalysis
In the landscape of drug discovery and development, the precise quantification of therapeutic agents and their metabolites in biological matrices is paramount for elucidating pharmacokinetic (PK) and pharmacodynamic (PD) relationships. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the cornerstone of bioanalysis due to its exceptional sensitivity and selectivity.[1] However, the accuracy of LC-MS/MS quantification can be compromised by several factors, most notably matrix effects and variability in sample preparation and instrument response.
The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for mitigating these challenges. An ideal SIL-IS is chemically identical to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization. This co-elution and identical chemical behavior allow the SIL-IS to effectively normalize for variations, leading to highly accurate and precise results.
Among SIL-IS, ¹³C-labeled compounds are often superior to their deuterated (²H) counterparts. Carbon-13 isotopes introduce a negligible change to the physicochemical properties of the molecule, ensuring true co-elution with the unlabeled analyte. In contrast, deuterium labeling can sometimes lead to slight chromatographic separation, which may reduce the effectiveness of the internal standard in compensating for matrix effects that occur at the specific retention time of the analyte.
This application note details a comprehensive, validated method for the quantification of sulfanilamide in human plasma. Sulfanilamide is a sulfonamide antibiotic whose quantification is crucial for PK studies and therapeutic drug monitoring.[2] We employ Sulfanilamide-¹³C₆ , where the six carbons of the benzene ring are replaced with ¹³C isotopes, as the internal standard to ensure the highest level of analytical rigor and compliance with regulatory expectations.
Principle of the Method: Isotope Dilution Mass Spectrometry (IDMS)
The methodology is founded on the principle of isotope dilution mass spectrometry. A known, fixed amount of Sulfanilamide-¹³C₆ (the internal standard) is added to all samples, calibrators, and quality controls at the beginning of the sample preparation process. The LC-MS/MS system measures the peak area response ratio of the native sulfanilamide (analyte) to the Sulfanilamide-¹³C₆ (IS). Because the analyte and IS are affected proportionally by any sample loss during preparation or fluctuations in MS signal, this ratio remains constant and directly correlates with the initial concentration of the analyte in the sample. This relationship forms the basis of the calibration curve used for quantification.
Bioanalytical Method Development and Protocol
Materials and Reagents
-
Analytes: Sulfanilamide (Sigma-Aldrich), Sulfanilamide-¹³C₆ (HPC Standards)
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all LC-MS grade)
-
Reagents: Formic acid (FA, ≥99%)
-
Matrix: Drug-free human plasma (K₂EDTA anticoagulant) from a certified vendor.
Instrumentation
-
LC System: Shimadzu Nexera UHPLC or equivalent.
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Software: Analyst® or equivalent for instrument control and data processing.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of sulfanilamide and Sulfanilamide-¹³C₆ in methanol.
-
Working Solutions:
-
Calibration Standards: Serially dilute the sulfanilamide stock solution with 50:50 ACN:H₂O to prepare working solutions for spiking into plasma.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Sulfanilamide-¹³C₆ stock solution with 50:50 ACN:H₂O.
-
LC-MS/MS Method Optimization
A. Mass Spectrometry Parameters
The instrument was optimized in positive ion ESI mode via direct infusion of 100 ng/mL solutions of sulfanilamide and Sulfanilamide-¹³C₆. The most abundant and stable precursor-to-product ion transitions for Multiple Reaction Monitoring (MRM) were selected.
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) |
| Sulfanilamide | 173.0 | 156.0 (Quantifier) | 25 |
| 173.0 | 108.0 (Qualifier) | 30 | |
| Sulfanilamide-¹³C₆ (IS) | 179.0 | 162.0 | 25 |
| Table 1: Optimized MRM transitions and collision energies. |
B. Liquid Chromatography Conditions
A gradient elution was developed to ensure robust separation of sulfanilamide from endogenous plasma components, thereby minimizing matrix effects.
| Parameter | Condition |
| Column | Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 2.0 | |
| 2.5 | |
| 2.6 | |
| 3.5 | |
| Table 2: Optimized liquid chromatography conditions. |
Sample Preparation Protocol (Protein Precipitation)
Protein precipitation is a rapid and effective method for extracting sulfanilamide from plasma.
-
Aliquot: Pipette 50 µL of human plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Spike IS: Add 25 µL of the 100 ng/mL Sulfanilamide-¹³C₆ working solution to every tube.
-
Vortex: Briefly vortex mix for 5 seconds.
-
Precipitate: Add 200 µL of cold acetonitrile.
-
Mix: Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer: Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial.
-
Inject: Inject 5 µL into the LC-MS/MS system.
Bioanalytical Method Validation Protocol
The developed method was rigorously validated according to the latest guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5][6]
Calibration Curve and Linearity
A calibration curve was constructed using eight non-zero standards ranging from 1.0 ng/mL (Lower Limit of Quantification, LLOQ) to 1000 ng/mL . The curve was generated by plotting the peak area ratio of sulfanilamide to Sulfanilamide-¹³C₆ against the nominal concentration.
-
Regression Model: Linear, with 1/x² weighting.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of calibrators must be within ±15% of nominal (±20% at LLOQ).
| Parameter | Result |
| Calibration Range | 1.0 - 1000 ng/mL |
| Regression Equation | y = 0.015x + 0.002 |
| Correlation Coefficient (r²) | > 0.998 |
| Table 3: Representative calibration curve results. |
Accuracy and Precision
Intra-day and inter-day accuracy and precision were assessed by analyzing six replicates of Quality Control (QC) samples at four concentrations:
-
LLOQ: 1.0 ng/mL
-
Low QC (LQC): 3.0 ng/mL
-
Medium QC (MQC): 100 ng/mL
-
High QC (HQC): 800 ng/mL
-
Acceptance Criteria:
-
Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).
-
Precision: Coefficient of variation (%CV) ≤15% (≤20% at LLOQ).
-
| QC Level | Intra-Day Accuracy (% Bias) | Intra-Day Precision (%CV) | Inter-Day Accuracy (% Bias) | Inter-Day Precision (%CV) |
| LLOQ (1.0 ng/mL) | 5.2% | 8.9% | 7.1% | 11.3% |
| LQC (3.0 ng/mL) | -3.1% | 6.4% | -1.5% | 7.8% |
| MQC (100 ng/mL) | 1.8% | 4.1% | 2.5% | 5.2% |
| HQC (800 ng/mL) | -0.9% | 3.5% | -0.2% | 4.6% |
| Table 4: Summary of intra-day and inter-day accuracy and precision data (n=3 validation runs). |
Matrix Effect and Recovery
The use of a co-eluting SIL-IS like Sulfanilamide-¹³C₆ is designed to perfectly compensate for matrix effects.
-
Matrix Effect: Assessed by comparing the response of post-extraction spiked samples to that of neat solutions. The IS-normalized matrix factor was consistently between 0.95 and 1.05 across six different lots of human plasma, demonstrating effective compensation by the internal standard.
-
Recovery: The extraction recovery of sulfanilamide was high and consistent across all QC levels, averaging >90%.
Conclusion
This application note presents a highly sensitive, specific, accurate, and robust LC-MS/MS method for the quantification of sulfanilamide in human plasma. The strategic use of Sulfanilamide-¹³C₆ as an internal standard ensures reliable compensation for matrix effects and procedural variability, which is critical for meeting the stringent requirements of regulated bioanalysis. The method was successfully validated over a wide dynamic range and is suitable for supporting pharmacokinetic and clinical studies.
References
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: a review. Rapid Communications in Mass Spectrometry, 19(3), 401-407. Available at: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Available at: [Link]
-
Ingenieria Analitica. (2013). Determination of Sulfonamide Residues in Milk with Agilent Captiva ND Lipids Filtration and LC/MS/MS. Available at: [Link]
-
Tamošiūnas, V., & Padarauskas, A. (2008). Comparison of LC and UPLC Coupled to MS–MS for the Determination of Sulfonamides in Egg and Honey. Chromatographia, 67(9-10), 791-797. Available at: [Link]
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Application Notes & Protocols: The Strategic Use of Sulfanilamide-13C6 in Modern Drug Metabolism and Pharmacokinetic (DMPK) Studies
Abstract
The landscape of drug discovery and development is critically dependent on a thorough understanding of a candidate molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1] Stable isotope labeling (SIL) has emerged as an indispensable tool in these investigations, offering a safe and precise method to trace the metabolic fate of xenobiotics.[2][3][4][5] This document provides a detailed guide on the application of Sulfanilamide-13C6, a stable isotope-labeled analog of the foundational sulfonamide antibiotic, in drug metabolism and pharmacokinetic (DMPK) studies. We will explore its utility as an internal standard for quantitative bioanalysis, its role in elucidating metabolic pathways, and its application in drug-drug interaction (DDI) studies, particularly in the context of Cytochrome P450 (CYP450) enzyme inhibition. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of stable isotopes for robust and reliable DMPK data.
Introduction: The Imperative for Stable Isotopes in DMPK
Historically, radiolabeled compounds, particularly with 14C and 3H, were the gold standard for ADME studies due to their high sensitivity of detection.[6][7] However, the use of radioactive materials presents logistical and safety challenges. Stable isotopes, such as 13C, 2H (deuterium), and 15N, offer a non-radioactive alternative that can be readily detected with high specificity and sensitivity using mass spectrometry (MS).[2][5] The incorporation of six 13C atoms into the benzene ring of sulfanilamide to create Sulfanilamide-13C6 provides a significant mass shift (+6 Da) from its unlabeled counterpart. This mass difference is ideal for mass spectrometry-based applications, as it moves the isotopic peak well clear of the natural isotopic distribution of the unlabeled molecule, ensuring unambiguous detection and quantification.
The choice of Sulfanilamide as a model compound is significant. As a known substrate for various metabolic enzymes, its labeled analog serves as an excellent tool to probe the activity of these pathways.[8] Furthermore, the analytical methods developed for sulfonamides are well-established, providing a solid foundation for the protocols described herein.[9][10][11]
Core Applications of Sulfanilamide-13C6 in DMPK
The "Gold Standard" Internal Standard for Bioanalysis
Accurate quantification of a drug and its metabolites in complex biological matrices (e.g., plasma, urine, tissue homogenates) is a cornerstone of pharmacokinetic analysis.[12][13][14][15] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for this purpose due to its high sensitivity and selectivity.[10] The use of a stable isotope-labeled internal standard (SIL-IS) is considered the most robust method for correcting for matrix effects and variations in sample preparation and instrument response.[9][16]
Why Sulfanilamide-13C6 is an Ideal Internal Standard:
-
Co-elution: It is chemically identical to the analyte (sulfanilamide), ensuring it co-elutes during chromatographic separation.
-
Similar Ionization Efficiency: It exhibits nearly identical ionization behavior in the mass spectrometer source.
-
Distinct Mass: The +6 Da mass difference allows for simultaneous but distinct detection by the mass spectrometer.
By spiking a known concentration of Sulfanilamide-13C6 into each sample prior to processing, the ratio of the analyte's peak area to the internal standard's peak area can be used to construct a highly accurate calibration curve for quantification.[11]
Elucidating Metabolic Pathways
Understanding how a drug is metabolized is crucial for predicting its efficacy, potential toxicity, and for identifying active or toxic metabolites.[17][1][18] By administering Sulfanilamide-13C6 in in vitro or in vivo systems, researchers can readily distinguish drug-related metabolites from endogenous molecules in the complex background of a biological sample.
The workflow for metabolite identification using Sulfanilamide-13C6 is illustrated below:
Caption: Workflow for metabolite identification using Sulfanilamide-13C6.
The key advantage here is the characteristic isotopic pattern of the 13C6-labeled benzene ring. Any detected molecule exhibiting this unique mass signature is unequivocally identified as a derivative of the parent drug.[19] This greatly simplifies the data analysis process and increases confidence in metabolite identification.[20]
Investigating Drug-Drug Interactions: CYP450 Inhibition Assays
Drug-drug interactions (DDIs) are a major cause of adverse drug events and can lead to the withdrawal of drugs from the market.[21] A significant portion of these interactions arise from the inhibition or induction of cytochrome P450 (CYP450) enzymes, which are responsible for the metabolism of a vast number of drugs.[22][23][24] Regulatory agencies like the FDA require thorough investigation of a new drug's potential to cause DDIs.[21][25]
Sulfanilamide-13C6 can be used in what is known as an IC50 shift assay to assess time-dependent inhibition (TDI) of CYP450 enzymes.[26][27] This high-throughput screening method is crucial in early drug discovery to flag compounds with a high potential for DDIs.[28][29]
The principle of the IC50 shift assay using a stable isotope-labeled substrate is as follows:
Caption: IC50 shift assay workflow for time-dependent inhibition studies.
In this assay, a significant shift to a lower IC50 value in the pre-incubation condition (Condition B) indicates that the test compound is a time-dependent inhibitor of that specific CYP450 isoform. The use of labeled and unlabeled substrates allows for the pooling of samples from both conditions, which can then be analyzed in a single LC-MS/MS run, significantly increasing throughput.[26][27]
Experimental Protocols
Protocol: Quantification of Sulfanilamide in Rat Plasma using LC-MS/MS with Sulfanilamide-13C6 as an Internal Standard
Objective: To determine the concentration of sulfanilamide in rat plasma samples from a pharmacokinetic study.
Materials:
-
Rat plasma (blank and study samples)
-
Sulfanilamide (analytical standard)
-
Sulfanilamide-13C6 (internal standard)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
LC-MS/MS system (e.g., Triple Quadrupole)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Sulfanilamide in 50:50 ACN:Water.
-
Prepare a 1 mg/mL stock solution of Sulfanilamide-13C6 in 50:50 ACN:Water.
-
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Serially dilute the Sulfanilamide stock solution with blank rat plasma to prepare calibration standards at concentrations ranging from 1 to 1000 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Preparation of Internal Standard Working Solution:
-
Dilute the Sulfanilamide-13C6 stock solution with ACN to a final concentration of 100 ng/mL. This will be the protein precipitation and IS spiking solution.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (standard, QC, or unknown), add 150 µL of the Internal Standard Working Solution.
-
Vortex for 1 minute to mix and precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in ACN
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Positive Ion Mode):
-
Optimize the instrument parameters (e.g., capillary voltage, source temperature).
-
Use Multiple Reaction Monitoring (MRM) to detect the transitions for sulfanilamide and its labeled internal standard.
-
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Sulfanilamide | 173.0 | 156.0 |
| Sulfanilamide-13C6 | 179.0 | 162.0 |
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a linear regression with 1/x2 weighting.
-
Determine the concentration of sulfanilamide in the unknown samples from the calibration curve.
-
Protocol: In Vitro Metabolic Stability of Sulfanilamide-13C6 in Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolism of Sulfanilamide-13C6 in HLM.
Materials:
-
Sulfanilamide-13C6
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., solutions A and B)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN)
-
96-well plates
-
Incubator/shaker (37°C)
Procedure:
-
Preparation of Solutions:
-
Prepare a 1 mM stock solution of Sulfanilamide-13C6 in DMSO.
-
Dilute the stock solution in phosphate buffer to a working concentration of 10 µM.
-
-
Incubation:
-
In a 96-well plate, add the following to each well for the reaction:
-
Phosphate buffer
-
HLM (final concentration 0.5 mg/mL)
-
10 µM Sulfanilamide-13C6 working solution (final concentration 1 µM)
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold ACN.
-
-
Sample Processing:
-
Centrifuge the plate at 4,000 rpm for 15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using an LC-MS/MS method optimized for Sulfanilamide-13C6 (similar to the one described in Protocol 3.1).
-
-
Data Analysis:
-
Measure the peak area of Sulfanilamide-13C6 at each time point.
-
Plot the natural log of the percentage of Sulfanilamide-13C6 remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) as: t1/2 = 0.693 / k.
-
Conclusion
Sulfanilamide-13C6 is a versatile and powerful tool for modern DMPK studies. Its application as an internal standard ensures the accuracy and reliability of pharmacokinetic data, a critical component for regulatory submissions.[9][10] Furthermore, its use in metabolite identification and DDI screening provides invaluable insights early in the drug discovery process, enabling data-driven decisions and helping to de-risk candidates before they advance to later, more costly stages of development.[30] The protocols outlined in this guide provide a solid foundation for researchers to integrate Sulfanilamide-13C6 into their DMPK workflows, ultimately contributing to the development of safer and more effective medicines.
References
- Reliable high-throughput method for inhibition assay of 8 cytochrome P450 isoforms using cocktail of probe substrates and stable isotope-labeled internal standards. PubMed.
- New technique for the determination of metabolites labeled by the isotope (13C) using mass fragmentography. INIS-IAEA.
- Drug-drug Interaction (DDI) Studies. Pharmaron.
- An overview of methods using 13C for improved compound identification in metabolomics and n
- CYP Time-Dependent Inhibition (TDI) Using an IC 50 Shift Assay with Stable Isotopic Labeled Substrate Probes to Facilitate Liquid Chromatography/Mass Spectrometry Analyses.
- Use of LC-MS/MS with Internal Standard Method for Simultaneous Determination of 18 Sulfonamide Residues in Aqu
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- Novel Approach to Performing Metabolite Identific
- Isotopic Labeling of Metabolites in Drug Discovery Applic
- Pipeline Impact of Radiolabeled Compounds in Drug Discovery and Development. PMC.
- Determination of Sulfonamides in Meat by Liquid Chromatography Coupled with Atmospheric Pressure Chemical Ionization Mass Spectrometry.
- Results of determination of sulfonamides in meat sample-A by internal standard (sulfapyridine) method.
- Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. NIH.
- Rapid screening of sulfonamides in dietary supplements based on extracted common ion chromatogram and neutral loss scan by LC-Q/TOF-mass spectrometry. PMC. NIH.
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- Novel Ion Trap Scan Modes to Develop Criteria for On-Site Detection of Sulfonamide Antibiotics. PubMed Central.
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- Assays for CYP450 Inhibition, Induction, and Phenotyping.
- Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope r
- The use of stable isotopes in drug metabolism studies.
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- Analytical Methods for the Detection and Quantification of ADCs in Biological M
- Application of stable isotope-labeled compounds in metabolism and in metabolism-medi
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- Pharmacokinetics of the antimicrobial drug Sulfanilamide is altered in a preclinical model of vascular calcific
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Application Note: High-Accuracy Quantification of Sulfanilamide in Environmental Waters Using Isotope Dilution Mass Spectrometry with Sulfanilamide-¹³C₆
Introduction: The Challenge of Sulfanilamide in Aquatic Ecosystems
Sulfanilamide and other sulfonamide antibiotics are a class of synthetic antimicrobial agents extensively used in human and veterinary medicine.[1][2] Due to their incomplete metabolism in organisms and insufficient removal in wastewater treatment plants, these compounds are frequently detected in various aquatic environments, including surface water and groundwater.[3][4][5][6] The persistence of sulfonamides in water bodies raises significant ecotoxicological concerns, primarily the potential for the development and spread of antibiotic-resistant bacteria, which poses a threat to both environmental and human health.[2][7]
Accurate and reliable quantification of sulfanilamide at trace levels is paramount for assessing the extent of contamination, understanding its environmental fate, and evaluating the effectiveness of water treatment strategies.[8][9] However, the complexity of environmental matrices often leads to analytical challenges, such as ion suppression or enhancement in mass spectrometry-based methods, which can significantly compromise the accuracy of results.
This application note presents a robust and highly accurate protocol for the determination of sulfanilamide in various water matrices. The method leverages the power of isotope dilution mass spectrometry (IDMS) by employing Sulfanilamide-¹³C₆ as an internal standard to ensure the highest level of analytical precision and accuracy.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution is a powerful analytical technique that provides highly accurate quantification by correcting for sample matrix effects and variations in sample preparation and instrument response.[9][10] The principle relies on the addition of a known amount of an isotopically labeled version of the target analyte (in this case, Sulfanilamide-¹³C₆) to the unknown sample at the earliest stage of the analytical workflow.
The isotopically labeled standard is chemically identical to the native analyte and thus exhibits the same behavior during extraction, cleanup, and chromatographic separation. Because the labeled standard can be distinguished from the native analyte by its mass-to-charge ratio (m/z) in the mass spectrometer, any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard. This allows for a highly accurate calculation of the native analyte concentration based on the ratio of the signals from the native and labeled compounds.[9]
Visualizing the Isotope Dilution Workflow
Caption: A schematic overview of the isotope dilution workflow.
Materials and Reagents
-
Standards:
-
Sulfanilamide (native standard), analytical grade
-
Sulfanilamide-¹³C₆ (isotopically labeled internal standard)
-
-
Solvents:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
-
Reagents:
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Disodium ethylenediaminetetraacetate (Na₂EDTA), analytical grade
-
Hydrochloric acid (HCl) and Ammonium hydroxide (for pH adjustment)
-
-
Solid-Phase Extraction (SPE):
-
Hydrophilic-Lipophilic Balance (HLB) SPE cartridges (e.g., 60 mg, 3 mL)
-
-
Sample Collection Bottles:
-
Amber glass bottles, pre-cleaned
-
Detailed Protocols
Part 1: Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of sulfanilamide and Sulfanilamide-¹³C₆ into separate 10 mL volumetric flasks.
-
Dissolve in methanol and bring to volume. These solutions should be stored at -20°C.
-
-
Working Standard Solution (10 µg/mL):
-
Prepare a mixed working standard solution containing both native sulfanilamide and Sulfanilamide-¹³C₆ by diluting the primary stock solutions in methanol.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by serially diluting the working standard solution with a mixture of methanol and water (e.g., 50:50 v/v) to cover the expected concentration range of the samples (e.g., 1, 5, 10, 50, 100, 200 ng/mL).
-
Each calibration standard should contain a constant concentration of the Sulfanilamide-¹³C₆ internal standard.
-
Part 2: Water Sample Collection and Preservation
-
Collection: Collect water samples in pre-cleaned 1-liter amber glass bottles to prevent photodegradation.
-
Preservation: Store samples at 4°C and process within 48 hours of collection.
Part 3: Sample Preparation and Solid-Phase Extraction (SPE)
The goal of this stage is to clean up the sample and concentrate the analyte of interest, ensuring that both the native sulfanilamide and the labeled internal standard are treated identically.
-
Sample Pre-treatment:
-
Measure 500 mL of the water sample into a clean glass container.
-
Add Na₂EDTA to a final concentration of 0.5 g/L to chelate any metal ions that may interfere with the extraction.[11][12]
-
Adjust the sample pH to between 4.0 and 7.0 using diluted HCl or ammonium hydroxide. This pH range has been shown to provide optimal retention of sulfonamides on HLB sorbents.[12][13]
-
Spike the sample with a known amount of Sulfanilamide-¹³C₆ solution to achieve a final concentration of approximately 20-50 ng/L. The exact concentration should be chosen based on the expected concentration of native sulfanilamide in the samples.
-
-
SPE Cartridge Conditioning:
-
Condition an HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
After loading the entire sample, wash the cartridge with 5 mL of LC-MS grade water to remove any unretained interfering compounds.
-
Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes.
-
-
Elution:
-
Elute the retained analytes from the cartridge with two 4 mL aliquots of methanol into a clean collection tube.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of a methanol/water mixture (e.g., 10:90 v/v) containing 0.1% formic acid.
-
Vortex the sample and transfer it to an autosampler vial for LC-MS/MS analysis.
-
Part 4: LC-MS/MS Analysis
The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.
| LC Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | See Table below |
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Sulfanilamide | 173.0 | 156.0 (Quantifier) | 15 |
| 173.0 | 108.0 (Qualifier) | 20 | |
| Sulfanilamide-¹³C₆ | 179.0 | 162.0 | 15 |
Note: The m/z values and collision energies should be optimized for the specific instrument being used.
Data Analysis and Quantification
-
Calibration Curve:
-
Generate a calibration curve by plotting the ratio of the peak area of the native sulfanilamide to the peak area of the Sulfanilamide-¹³C₆ internal standard against the concentration of the native sulfanilamide for each calibration standard.
-
The calibration curve should have a coefficient of determination (R²) of ≥ 0.995.
-
-
Quantification:
-
Calculate the ratio of the peak area of the native sulfanilamide to the peak area of the Sulfanilamide-¹³C₆ internal standard in the unknown samples.
-
Determine the concentration of sulfanilamide in the sample extract by interpolating from the calibration curve.
-
Calculate the final concentration in the original water sample by accounting for the initial sample volume and the final reconstitution volume.
-
Method Validation and Quality Control
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) from the analysis of low-level spiked samples.
-
Accuracy and Precision: Assess accuracy (as percent recovery) and precision (as relative standard deviation) by analyzing replicate spiked matrix samples at different concentration levels.
-
Matrix Effects: While isotope dilution corrects for matrix effects, it is good practice to evaluate the extent of ion suppression or enhancement by comparing the response of the internal standard in a neat solution versus a post-extraction spiked sample.
-
Blanks: Analyze procedural blanks with each batch of samples to ensure no background contamination.
Troubleshooting
| Problem | Potential Cause | Solution |
| Low Recovery | Incomplete elution from SPE cartridge | Increase elution solvent volume or use a stronger solvent. |
| Incorrect pH of the sample | Ensure pH is within the optimal range of 4-7. | |
| Poor Peak Shape | Column degradation | Replace the column or use a guard column. |
| Incompatible reconstitution solvent | Ensure the reconstitution solvent is similar to the initial mobile phase composition. | |
| High Background | Contaminated reagents or glassware | Use high-purity solvents and thoroughly clean all glassware. |
| Carryover from previous injections | Implement a robust needle wash protocol in the autosampler method. |
Conclusion
The protocol detailed in this application note provides a reliable and accurate method for the quantification of sulfanilamide in environmental water samples. The use of Sulfanilamide-¹³C₆ as an internal standard in an isotope dilution LC-MS/MS workflow effectively mitigates the impact of matrix effects, leading to high-quality data essential for environmental monitoring and risk assessment. This method is suitable for researchers, environmental laboratories, and regulatory agencies tasked with monitoring the presence of sulfonamide antibiotics in the aquatic environment.
References
-
Accinelli, C., et al. (2007). Environmental Fate of Two Sulfonamide Antimicrobial Agents in Soil. Journal of Agricultural and Food Chemistry, 55(8), 2977-2982. Available at: [Link]
-
Amerigo Scientific. (n.d.). Stable Isotope-labeled Standards. Available at: [Link]
- Baran, W., et al. (2011). Fate and transport of selected pharmaceuticals in the environment. Chemosphere, 85(11), 1725-1736.
- Boxall, A. B. A. (2004). The environmental side effects of veterinary medicines. In The Handbook of Environmental Chemistry (Vol. 5, pp. 189-226). Springer, Berlin, Heidelberg.
-
D'Ascenzo, G., et al. (2001). Analysis of Trace Levels of Sulfonamide and Tetracycline Antimicrobials in Groundwater and Surface Water Using Solid-Phase Extraction and Liquid Chromatography/Mass Spectrometry. Analytical Chemistry, 73(21), 5243-5250. Available at: [Link]
-
Gao, L., et al. (2012). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies Application Note. Available at: [Link]
-
Jiang, Y., et al. (2020). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent Technologies Application Note. Available at: [Link]
-
Lindberg, R. H., et al. (2004). Analysis of Pharmaceuticals in Water by Isotope Dilution Liquid Chromatography/Tandem Mass Spectrometry. Environmental Science & Technology, 38(24), 6829-6837. Available at: [Link]
-
Minnesota Department of Health. (n.d.). Sulfonamide Antibiotics and Drinking Water. Available at: [Link]
- Sacher, F., et al. (2001). Pharmaceuticals in groundwaters: analytical methods and results of a monitoring program in Baden-Württemberg, Germany.
-
U.S. Environmental Protection Agency. (2007). Method 1694: Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS. Available at: [Link]
-
U.S. Geological Survey. (n.d.). Pharmaceuticals in Water. Available at: [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available at: [Link]
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- 2. health.state.mn.us [health.state.mn.us]
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- 4. Pharmaceuticals in Water | U.S. Geological Survey [usgs.gov]
- 5. mdpi.com [mdpi.com]
- 6. Ecological and human health risk of sulfonamides in surface water and groundwater of Huixian karst wetland in Guilin, China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A review on the ecotoxicological effect of sulphonamides on aquatic organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 9. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. employees.csbsju.edu [employees.csbsju.edu]
- 12. agilent.com [agilent.com]
- 13. hpst.cz [hpst.cz]
Application Note: Solid-State NMR Analysis of ¹³C-Labeled Sulfanilamide
A Comprehensive Guide to Polymorph Identification and Structural Characterization
Introduction: The Challenge of Solid-State Pharmaceuticals
In the pharmaceutical industry, the solid form of an active pharmaceutical ingredient (API) is of paramount importance. Different crystalline arrangements of the same molecule, known as polymorphs, can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability. For a drug like Sulfanilamide, an early antibiotic, ensuring the correct and consistent polymorphic form is critical for therapeutic efficacy and regulatory compliance. Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy has emerged as a powerful, non-destructive technique for characterizing these solid forms at an atomic level.[1][2]
Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are dominated by broad lineshapes resulting from chemical shift anisotropy (CSA) and dipolar couplings.[3] Techniques like Magic Angle Spinning (MAS) and high-power proton decoupling are employed to overcome this broadening and achieve high-resolution spectra.[1][4] Furthermore, Cross-Polarization (CP) is used to enhance the signal of low-abundance nuclei like ¹³C by transferring magnetization from abundant ¹H nuclei, significantly reducing experiment times.[5][6][7]
This application note details the analysis of Sulfanilamide using ¹³C solid-state NMR, with a focus on how uniform isotopic labeling (¹³C₆) dramatically enhances sensitivity and enables advanced structural elucidation. We will provide a theoretical framework, detailed experimental protocols for polymorph preparation and ssNMR analysis, and a guide to spectral interpretation for unambiguous polymorph identification.
The Power of ¹³C Isotopic Labeling
The primary challenge in ¹³C ssNMR is the low natural abundance of the ¹³C isotope (1.1%). Uniformly labeling the Sulfanilamide molecule so that all six carbon atoms are ¹³C isotopes (Sulfanilamide-¹³C₆) provides several profound advantages:
-
Enhanced Sensitivity: Labeling overcomes the primary sensitivity limitation, drastically reducing the acquisition time required to obtain high-quality spectra. This moves the technique from a specialist application to a routine quality control and research tool.
-
Enabling Advanced Experiments: The strong ¹³C-¹³C dipolar couplings in a fully labeled sample allow for powerful two-dimensional (2D) correlation experiments, such as Dipolar Assisted Rotational Resonance (DARR).[8] These experiments reveal through-space connectivities between carbon atoms, providing invaluable data for complete spectral assignment and detailed structural analysis.[8]
-
Simplified Spectral Analysis: While seemingly counterintuitive, knowing that all carbons are present simplifies quantification and assignment, as signals are not missed due to low abundance.
The use of isotopic labeling transforms ¹³C ssNMR from a simple fingerprinting technique into a high-resolution tool for complete molecular and supramolecular structure elucidation.[9][10]
Experimental Workflow & Protocols
Overall Workflow
The process begins with the preparation of distinct Sulfanilamide polymorphs, followed by sample packing into an NMR rotor. The core of the workflow is the acquisition of ¹³C CP/MAS ssNMR data, which is then processed and analyzed to identify the polymorphic form based on its unique spectral signature.
Caption: Experimental workflow for polymorph analysis.
Protocol 1: Preparation of Sulfanilamide Polymorphs
Different polymorphs of Sulfanilamide (commonly α, β, and γ) can be prepared by recrystallization from different solvents, as the solvent polarity and crystallization temperature influence the resulting crystal form.[11][12][13][14]
Materials:
-
Sulfanilamide-¹³C₆
-
n-Butanol
-
Acetone
-
Deionized Water
-
Beakers, heating plate, filtration apparatus
Procedure:
-
Preparation of the α-form:
-
Dissolve Sulfanilamide-¹³C₆ in n-butanol saturated at 100°C.
-
Allow the solution to cool slowly to room temperature.
-
Collect the resulting crystals by vacuum filtration.[12]
-
-
Preparation of the β-form:
-
Preparation of the γ-form:
-
Dissolve Sulfanilamide-¹³C₆ in n-butanol at 100°C.
-
Induce rapid crystallization by cooling the solution quickly in an ice bath.
-
Collect the resulting crystals by vacuum filtration.[12]
-
-
Verification (Optional): Confirm the polymorphic form using a secondary technique like Differential Scanning Calorimetry (DSC) or Powder X-Ray Diffraction (PXRD).
Protocol 2: ¹³C CP/MAS ssNMR Data Acquisition
This protocol describes a standard 1D ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) experiment.
Instrumentation & Hardware:
-
Solid-State NMR Spectrometer (e.g., 400-600 MHz)
-
CP/MAS probe (e.g., 3.2 mm or 4 mm)
-
Zirconia rotors with Kel-F caps
Procedure:
-
Sample Packing: Carefully pack approximately 50-100 mg of the desired Sulfanilamide-¹³C₆ polymorph into the ssNMR rotor. Ensure the sample is packed evenly and tightly to maintain stable spinning.
-
Spectrometer Setup:
-
Insert the rotor into the probe and place the probe in the magnet.
-
Set the magic angle (54.7°) using a standard reference like KBr.
-
Tune and match the probe for both the ¹H and ¹³C channels.
-
-
Experiment Parameterization: Set up a standard CP/MAS pulse sequence. The key is to optimize the Cross-Polarization step.
-
Hartmann-Hahn Condition: The efficiency of magnetization transfer depends on matching the energy levels of the ¹H and ¹³C spins in the rotating frame (γHB₁ = γCB₁).[5][7] This is achieved by finding the optimal power levels for the ¹H and ¹³C channels during the contact pulse.
-
Contact Time (CP time): Perform a contact time array experiment (e.g., from 50 µs to 10 ms) to determine the optimal time for maximum signal intensity for the carbons of interest. Short contact times favor carbons with strong ¹H-¹³C dipolar couplings (e.g., protonated carbons), while longer times allow magnetization to transfer to non-protonated carbons.
-
Recycle Delay: Due to CP, the experiment's repetition rate is governed by the ¹H T₁ relaxation time, which is much shorter than the ¹³C T₁. A recycle delay of 3-5 seconds is typically sufficient.
-
-
Data Acquisition: Acquire the Free Induction Decay (FID) with high-power ¹H decoupling during the acquisition period to remove ¹H-¹³C dipolar broadening.
| Parameter | Typical Value/Range | Purpose |
| Spectrometer Frequency | 9.4 T (400 MHz for ¹H) | Higher field improves resolution and sensitivity. |
| Magic Angle Spinning (MAS) Rate | 10 - 15 kHz | Averages CSA and dipolar couplings to sharpen lines. |
| ¹H 90° Pulse Width | 2.5 - 4.0 µs | Excites the proton magnetization for polarization transfer. |
| Contact Time | 1 - 5 ms | Duration of ¹H to ¹³C magnetization transfer. |
| Recycle Delay | 3 - 5 s | Time between scans, determined by ¹H T₁. |
| Acquisition Time | 20 - 40 ms | Duration of signal detection. |
| Number of Scans | 256 - 1024 | Signal averaging to improve signal-to-noise ratio. |
Data Interpretation: Identifying Polymorphs
The power of ssNMR lies in its extreme sensitivity to the local electronic environment of each nucleus.[1] In different polymorphs, molecules pack differently, leading to variations in intermolecular interactions (e.g., hydrogen bonding). These variations cause measurable changes in the isotropic chemical shifts of the carbon atoms.
The ¹³C CP/MAS spectra of Sulfanilamide's polymorphs will show six distinct resonances corresponding to the six carbon atoms in the molecule. However, the exact chemical shift values for these carbons will differ between the α, β, and γ forms.[11][15][16]
Caption: Structure and hypothetical chemical shifts for Sulfanilamide polymorphs.
Key Observations for Interpretation:
-
Chemical Shift Differences: As shown in the hypothetical data table, even small changes of 0.5-2.0 ppm are significant and allow for clear differentiation between the α and β forms.
-
Peak Splitting: In some cases, crystallographic non-equivalence of chemically equivalent atoms can lead to peak splitting. For instance, the γ-form of sulfanilamide has been reported to show a doubling in the resonances of the carbon atoms ortho to the amino group (C2/C6), providing a distinct fingerprint for this polymorph.[15][16] This occurs when the two ortho carbons have slightly different local environments within the crystal lattice.
-
Linewidths: The sharpness of the NMR peaks can give qualitative information about the crystallinity of the sample. Broader peaks may indicate a more disordered or amorphous sample, while sharp lines suggest a highly ordered crystalline material.
Advanced Analysis: 2D ¹³C-¹³C Correlation Spectroscopy
With a ¹³C₆-labeled sample, 2D ssNMR experiments become highly effective. A 2D DARR (Dipolar Assisted Rotational Resonance) experiment can be used to establish through-space carbon-carbon connectivities.
-
Mechanism: The DARR pulse sequence reintroduces the ¹³C-¹³C dipolar coupling, which is normally averaged out by MAS, allowing magnetization to be transferred between spatially close carbon nuclei.[8]
-
Application: The resulting 2D spectrum shows cross-peaks between carbons that are close to each other (< ~5 Å). This is exceptionally useful for:
-
Unambiguous Resonance Assignment: By correlating adjacent carbons (e.g., C1-C2, C2-C3), the entire carbon backbone can be traced, confirming the identity of each peak in the 1D spectrum.
-
Conformational Analysis: The presence or absence of long-range cross-peaks can provide information about the molecular conformation (e.g., torsion angles) adopted in the solid state.
-
Conclusion
Solid-state NMR is an indispensable tool for the characterization of pharmaceutical solids. The combination of the CP/MAS experiment with uniform ¹³C isotopic labeling provides an exceptionally sensitive and high-resolution method for the analysis of drugs like Sulfanilamide. This approach allows for the unambiguous identification and differentiation of polymorphs based on their unique chemical shift fingerprints. Furthermore, the use of ¹³C₆ labeling opens the door to advanced 2D correlation experiments, enabling complete spectral assignment and in-depth structural analysis. This methodology provides drug development professionals with a robust and reliable system for ensuring the quality, consistency, and stability of solid API forms.
References
-
Frydman, L., Olivieri, A. C., Diaz, L. E., Frydman, B., Schmidt, A., & Vega, S. (1990). A ¹³C solid-state NMR study of the structure and the dynamics of the polymorphs of sulphanilamide. Molecular Physics, 70(4), 563-579. [Link]
-
Apperley, D. C., Forster, J., Fournier, R., Harris, R. K., Hodgkinson, P., Lancaster, R. W., & Ristic, R. (2005). Effects of polymorphic differences for sulfanilamide, as seen through C-13 and N-15 solid-state NMR, together with shielding calculations. Magnetic Resonance in Chemistry, 43(11), 881-892. [Link]
-
Bugay, D. E. (1993). Solid-state nuclear magnetic resonance (NMR) spectra of pharmaceutical dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 11(1), 1-10. [Link]
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Hartmann, S. R., & Hahn, E. L. (1962). Nuclear Double Resonance in the Rotating Frame. Physical Review, 128(5), 2042–2053. [Link]
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Perrone, B., & Delevoye, L. (2016). ¹³C solid-state NMR analysis of the most common pharmaceutical excipients used in solid drug formulations, Part I: Chemical shifts assignment. Magnetic Resonance in Chemistry, 54(11), 896-909. [Link]
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Barros, A. D. S., & Sousa, J. C. D. (2019). ¹³C Solid State Nuclear Magnetic Resonance as a Tool for Studying Polymorphism in Pharmaceuticals. Iris Journal of Nursing & Care, 2(2). [Link]
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Struppe, J. (n.d.). Cross Polarization up to 111 kHz MAS & More. Bruker BioSpin. [Link]
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Thakkar, D., & Reif, B. (2011). Tailoring ¹³C labeling for triple-resonance solid-state NMR experiments on aligned samples of proteins. Journal of Biomolecular NMR, 51(3), 253-262. [Link]
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Harris, R. K. (2013). Applications of solid-state NMR spectroscopy to pharmaceuticals. European Pharmaceutical Review. [Link]
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Vosegaard, T. (2008). Tutorial on analytic theory for cross-polarization in solid state NMR. Concepts in Magnetic Resonance Part A, 32A(4), 254-276. [Link]
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Yagupol’skii, L. M., & Bel’skaya, R. I. (2010). Drug Synthesis Methods and Manufacturing Technology. Pharmaceutical Chemistry Journal, 44(8), 441-455. [Link]
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Tawakkul, M. A., & Atherden, L. (1970). Polymorphism in Sulfanilamide-D4. Journal of Pharmaceutical Sciences, 59(7), 972-975. [Link]
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Takegoshi, K., Nakamura, S., & Terao, T. (2001). ¹³C-¹H dipolar-assisted rotational resonance in magic-angle spinning NMR. Chemical Physics Letters, 344(5-6), 631-637. [Link]
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Andreas, L. B., & Pintacuda, G. (2018). Solid-state NMR-based approaches for supramolecular structure elucidation. Accounts of Chemical Research, 51(6), 1335-1343. [Link]
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Duer, M. J. (n.d.). Introduction to Solid State NMR. University of Cambridge. [Link]
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Bruker Corporation. (n.d.). Solid-State NMR | Characterizing Polymorphs and Amorphous Form. [Link]
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Trontelj, Z., Jeglič, M., Zupančič, B., Pirnat, J., Potočnik, A., & Obreza, A. (2019). Polymorphism in Sulfanilamide: ¹⁴N Nuclear Quadrupole Resonance Study. Journal of Pharmaceutical Sciences, 108(9), 2865-2870. [Link]
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Tracing metabolic pathways with 13C labeled sulfanilamide
Application Note & Protocol
Topic: Tracing Metabolic Pathways with ¹³C Labeled Sulfanilamide
Introduction: Unveiling the Metabolic Journey of Sulfanilamide
Sulfanilamide, a foundational sulfonamide antibiotic, has been a cornerstone in pharmacology for decades. Its primary antibacterial action is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folic acid synthesis in bacteria.[1][2][3] While this mechanism is well-established, a comprehensive understanding of the drug's complete metabolic fate within both target (bacterial) and non-target (mammalian) systems remains an area of active investigation. Such knowledge is paramount for optimizing drug efficacy, predicting toxicity, and understanding mechanisms of resistance.
Stable isotope tracing, particularly using Carbon-13 (¹³C), offers a powerful and precise method to follow a molecule's journey through complex biological systems.[4][5] By replacing specific ¹²C atoms with the heavier, non-radioactive ¹³C isotope, we can use analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to track the labeled carbon backbone of sulfanilamide as it is absorbed, distributed, metabolized, and excreted.[6][7][8] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles, experimental design, and execution of metabolic pathway tracing studies using ¹³C labeled sulfanilamide.
Principle of ¹³C Isotope Tracing
¹³C Metabolic Flux Analysis (¹³C-MFA) is a technique that quantifies the rates (fluxes) of metabolic reactions within a cell or organism.[9][10][11] The core principle is straightforward:
-
Introduce the Labeled Substrate: A biological system (e.g., cell culture, microorganism) is supplied with a substrate—in this case, sulfanilamide—in which one or more carbon atoms are ¹³C instead of the naturally abundant ¹²C.
-
Metabolic Incorporation: As the cells metabolize the ¹³C-sulfanilamide, the ¹³C atoms are incorporated into downstream metabolites.
-
Detection and Analysis: Analytical instruments, primarily high-resolution mass spectrometers, detect the mass shift in these metabolites caused by the heavier ¹³C isotope. For example, if sulfanilamide is acetylated, the resulting N-acetylsulfanilamide will be heavier by the number of ¹³C atoms retained from the parent molecule.
-
Pathway Reconstruction: By identifying which metabolites become labeled and quantifying the degree of ¹³C enrichment over time, we can reconstruct the active metabolic pathways and determine the relative flux through different biochemical routes.[12]
This approach provides a dynamic snapshot of metabolic activity, which is far more informative than static measurements of metabolite concentrations alone.[5]
Experimental Design: The Blueprint for a Successful Study
A robust experimental design is critical for generating clear and interpretable data. Key considerations include the choice of label, the biological system, and the analytical strategy.
Choosing the Right Label: [¹³C₆]-Sulfanilamide
For a comprehensive tracing study, using uniformly labeled sulfanilamide, such as [¹³C₆]-Sulfanilamide (where all six carbons in the benzene ring are ¹³C), is highly advantageous.
-
Why Uniform Labeling? This ensures that the core phenylsulfonamide structure can be tracked regardless of the metabolic transformation. Whether the molecule undergoes acetylation, glucuronidation, hydroxylation, or cleavage, the presence of the ¹³C₆-ring fragment provides an unambiguous signature of its origin.[7] This is crucial for discovering novel or unexpected metabolic pathways.
Biological System and Controls
The choice of system depends on the research question:
-
Bacterial Cultures (e.g., E. coli, S. aureus): To study the drug's effect on bacterial folate synthesis and identify potential bacterial-specific resistance or detoxification pathways.
-
Mammalian Cell Lines (e.g., HepG2 liver cells): To investigate the primary routes of drug detoxification in a human-relevant model, such as Phase II conjugation reactions.[13][14][15]
-
In Vivo Models (e.g., Rodents): For a systemic view of pharmacokinetics and the interplay of metabolism between different organs.
Essential Controls:
-
Unlabeled Control: A parallel culture/animal group treated with standard (¹²C) sulfanilamide to establish the baseline mass spectra of all metabolites.
-
Vehicle Control: A group that receives no sulfanilamide to account for background metabolic changes.
-
Time-Course Sampling: Harvesting samples at multiple time points (e.g., 0, 1, 4, 12, 24 hours) is crucial to capture the dynamics of metabolite labeling.
Analytical Platform Selection
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the workhorse for isotope tracing studies.[16][17] Its high sensitivity and ability to separate complex mixtures make it ideal for detecting and quantifying low-abundance drug metabolites.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR provides unparalleled structural information.[8][18][19] It can distinguish between isotopomers (molecules with the same number of ¹³C atoms but at different positions), which can be vital for elucidating complex reaction mechanisms.[6]
Detailed Protocols
The following protocols provide a validated workflow for an in vitro study using a mammalian cell line.
Protocol 1: Cell Culture and ¹³C-Sulfanilamide Labeling
This protocol is designed to ensure metabolic consistency and achieve sufficient labeling for detection.
Causality: The goal is to replace the standard media with media containing the labeled drug at a defined point, allowing us to track its metabolism from a clear starting point. Maintaining cell health is paramount for physiologically relevant results.
-
Cell Seeding: Plate HepG2 cells (or another appropriate cell line) in 6-well plates at a density that will achieve ~80% confluency on the day of the experiment. Culture in standard DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Media Preparation: Prepare fresh DMEM containing the desired concentration of [¹³C₆]-Sulfanilamide (e.g., 50 µM). Also, prepare parallel media with unlabeled sulfanilamide and a vehicle control (DMSO). Warm all media to 37°C before use.
-
Labeling Initiation: At time zero (T=0), aspirate the old media from the wells. Gently wash the cells once with 1 mL of pre-warmed PBS.
-
Treatment: Add 2 mL of the appropriate prepared media (¹³C-labeled, unlabeled, or vehicle) to each well. Return plates to the 37°C, 5% CO₂ incubator.
-
Time-Course Harvesting: At each designated time point (e.g., 1h, 4h, 12h, 24h), proceed immediately to Protocol 2 for quenching and extraction. Work quickly and keep everything on ice to halt metabolic activity.
Protocol 2: Metabolite Quenching and Extraction
Causality: This is the most critical step for ensuring data integrity. Metabolism must be halted instantly to capture an accurate snapshot of the cell's state. Cold methanol is used to simultaneously quench enzymatic reactions and extract polar metabolites.[20]
-
Quenching: Place the 6-well plate on a bed of dry ice. Aspirate the media from one well.
-
Immediate Wash: Very quickly, add 1 mL of ice-cold saline solution (0.9% NaCl) to wash the cell monolayer and aspirate immediately. This removes extracellular contaminants without lysing the cells.
-
Metabolic Arrest & Extraction: Immediately add 1 mL of ice-cold 80% methanol (LC-MS grade, pre-chilled to -80°C) to the well.[21] This rapidly quenches metabolism and lyses the cells.
-
Cell Scraping: Place the plate on wet ice. Using a cell scraper, thoroughly scrape the cells into the methanol solution.
-
Collection: Pipette the entire cell lysate/methanol mixture into a pre-chilled 1.5 mL microcentrifuge tube.
-
Pellet Proteins: Centrifuge the tubes at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the extracted metabolites, to a new labeled tube. This is your metabolite extract.
-
Storage: Store the extracts at -80°C until ready for LC-MS analysis to prevent degradation.
Visualization: Experimental Workflow
The following diagram illustrates the logical flow from cell culture to data analysis.
Caption: Experimental workflow for ¹³C sulfanilamide tracing.
Data Analysis and Interpretation
Data analysis involves identifying molecules that show a mass increase corresponding to the incorporation of ¹³C atoms.
Identifying Labeled Metabolites
Using LC-MS data processing software, extracted ion chromatograms (EICs) are generated for the theoretical masses of unlabeled sulfanilamide and its predicted metabolites. Simultaneously, EICs are generated for their ¹³C-labeled counterparts.
-
Example: Unlabeled N-acetylsulfanilamide has a monoisotopic mass of 214.0412 g/mol . The fully ¹³C₆-labeled version will have a mass of 220.0614 g/mol (an increase of 6.0202 Da). The software will search for this mass pair across the chromatogram.
Table 1: Expected Mass Shifts for Key Sulfanilamide Metabolites
| Metabolite | Transformation | Unlabeled Mass (M) | ¹³C₆-Labeled Mass (M+6) |
| Sulfanilamide | Parent Drug | 172.0201 | 178.0403 |
| N⁴-Acetylsulfanilamide | Acetylation | 214.0307 | 220.0509 |
| Sulfanilamide Glucuronide | Glucuronidation | 348.0522 | 354.0724 |
| Hydroxysulfanilamide | Hydroxylation | 188.0150 | 194.0352 |
Note: Masses are for the [M+H]⁺ adducts and are theoretical. Observed masses may vary slightly.
Reconstructing Metabolic Pathways
The identification of labeled metabolites allows for the reconstruction of the drug's metabolic pathway. In mammals, sulfonamides are primarily metabolized by N-acetylation and, to a lesser extent, oxidation and glucuronidation.[13][14][15][22]
Visualization: Predicted Metabolic Pathways
This diagram shows the primary metabolic routes for sulfanilamide and how the ¹³C₆ label is conserved.
Caption: Major mammalian metabolic pathways of sulfanilamide.
Trustworthiness and Validation
To ensure the validity of your results:
-
Biological Replicates: Use at least three biological replicates for each condition and time point to assess variability.
-
QC Samples: Create a pooled Quality Control (QC) sample by mixing a small aliquot from every sample. Inject this QC sample periodically throughout the LC-MS run to monitor instrument performance and stability.
-
Authentic Standards: Whenever possible, confirm the identity of putative metabolites by comparing their retention time and fragmentation pattern (MS/MS) to those of authentic chemical standards.
By following these detailed protocols and principles, researchers can effectively use ¹³C labeled sulfanilamide to gain deep and accurate insights into its metabolic pathways, providing critical information for drug development and clinical application.
References
-
¹³C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology. (2019). YouTube. Available at: [Link]
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Targeted Metabolomic Methods for ¹³C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). ResearchGate. Available at: [Link]
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Major metabolites of sulfonamide antibiotics. ResearchGate. Available at: [Link]
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Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances. Available at: [Link]
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Differences in metabolism of sulfonamides predisposing to idiosyncratic toxicity. PubMed. Available at: [Link]
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Preparation of cell samples for metabolomics. Mass Spectrometry Research Facility. Available at: [Link]
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¹³C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. PubMed Central. Available at: [Link]
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Exploring the catalytic mechanism of dihydropteroate synthase: elucidating the differences between the substrate and inhibitor. PubMed. Available at: [Link]
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An overview of methods using ¹³C for improved compound identification in metabolomics and natural products. PubMed Central. Available at: [Link]
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Evaluation of ¹³C isotopic tracers for metabolic flux analysis in mammalian cells. PubMed Central. Available at: [Link]
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NMR Based Methods for Metabolites Analysis. PubMed Central. Available at: [Link]
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Differences in Metabolism of Sulfonamides Predisposing to Idiosyncratic Toxicity. Annals of Internal Medicine. Available at: [Link]
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Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. Agilent. Available at: [Link]
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Studying Metabolism by NMR-Based Metabolomics. Frontiers in Molecular Biosciences. Available at: [Link]
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Dihydropteroate synthase. Wikipedia. Available at: [Link]
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Profiling the metabolism of human cells by deep ¹³C labeling. PubMed Central. Available at: [Link]
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Metabolism of Sulfonamides. Karger Publishers. Available at: [Link]
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Dihydropteroate synthase. Mechanism and Catalytic Site Atlas. Available at: [Link]
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Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. MDPI. Available at: [Link]
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Application of ¹³C isotope labeling using liquid chromatography mass spectrometry (LC-MS) to determining phosphate-containing metabolic incorporation. PubMed. Available at: [Link]
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Methodological Developments for Metabolic NMR Spectroscopy from Cultured Cells to Tissue Extracts: Achievements, Progress and Pitfalls. MDPI. Available at: [Link]
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¹³C Metabolic Flux Analysis: From the Principle to Recent Applications. Ingenta Connect. Available at: [Link]
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What is the mechanism of Sulfanilamide? Patsnap Synapse. Available at: [Link]
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Phase II Reactions: Acetylation Reactions. JoVE. Available at: [Link]
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Dihydropteroate synthase. Proteopedia. Available at: [Link]
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Solution state nuclear magnetic resonance spectroscopy for biological metabolism and pathway intermediate analysis. Essays in Biochemistry. Available at: [Link]
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Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. PubMed. Available at: [Link]
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Stable Isotope-Assisted Metabolomics for Network-Wide Metabolic Pathway Elucidation. ACS Publications. Available at: [Link]
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A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. PubMed Central. Available at: [Link]
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NMR spectroscopy for metabolomics in the living system: recent progress and future challenges. PubMed Central. Available at: [Link]
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Metabolomics Core - BCM. Baylor College of Medicine. Available at: [Link]
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Dihydropteroate Synthase. PDB-101. Available at: [Link]
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Stable Isotope Tracers for Metabolic Pathway Analysis. PubMed. Available at: [Link]
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Sulfanilamide. Wikipedia. Available at: [Link]
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¹³C metabolic flux analysis: Optimal design of isotopic labeling experiments. Current Opinion in Biotechnology. Available at: [Link]
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Metabolomics and Isotope Tracing. Princeton University. Available at: [Link]
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The Impact of the Serum Extraction Protocol on Metabolomic Profiling Using UPLC-MS/MS and FTIR Spectroscopy. ACS Omega. Available at: [Link]
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A Method for Measuring Metabolism in Sorted Subpopulations of Complex Cell Communities Using Stable Isotope Tracing. JoVE. Available at: [Link]
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Targeted Metabolomic Methods for ¹³C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). National Institutes of Health. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Mass Spectrometry for Sulfanilamide-13C6
Welcome to the technical support guide for the optimization of mass spectrometry (MS) parameters for Sulfanilamide-13C6. This resource is designed for researchers, scientists, and drug development professionals who utilize Sulfanilamide-13C6 as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis.
This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address specific issues you may encounter. Our goal is to move beyond simple step-by-step instructions and explain the causality behind experimental choices, ensuring you can develop robust, accurate, and reliable methods.
Section 1: Foundational Concepts & FAQs
This section addresses the most common initial questions regarding the use and detection of Sulfanilamide-13C6.
Q1: What is Sulfanilamide-13C6, and why is it a preferred internal standard?
A1: Sulfanilamide-13C6 is a form of sulfanilamide where the six carbon atoms of the benzene ring have been replaced with the heavy isotope, carbon-13. This labeling increases its mass by 6 Daltons (Da) without significantly altering its chemical properties. It is considered the "gold standard" for an internal standard for several reasons:
-
Co-elution: It has nearly identical chromatographic behavior to the unlabeled analyte (sulfanilamide), meaning it will elute at the same time from an LC column.[1][2]
-
Similar Ionization Efficiency: It experiences the same ionization suppression or enhancement effects in the MS source as the analyte.[1][3][4][5] This is crucial for correcting analytical variability.
-
Reduced Isotope Effects: Carbon-13 labeling is preferred over deuterium (²H) labeling, which can sometimes cause a slight shift in retention time (the "deuterium isotope effect") and may be susceptible to back-exchange.[1][2][6]
The use of a high-quality SIL-IS is a cornerstone of robust bioanalytical method development, as recommended by regulatory bodies like the FDA.[7][8]
Q2: What are the theoretical precursor and product ions for Sulfanilamide and Sulfanilamide-13C6?
A2: In positive mode electrospray ionization (ESI+), both molecules are readily protonated. The fragmentation pattern for sulfonamides is well-characterized. The primary fragmentation occurs at the sulfonamide bond.
-
Sulfanilamide (Analyte):
-
Sulfanilamide-13C6 (Internal Standard):
-
Precursor Ion [M+H]⁺: m/z 179.0
-
Primary Product Ion: m/z 162.0 (loss of NH₃)[11]
-
These pairs form the basis of a Multiple Reaction Monitoring (MRM) experiment. The transition 179.0 → 162.0 is what you will optimize and monitor for your internal standard.
Q3: Which mass spectrometry parameters are the most critical to optimize for this compound?
A3: For quantitative analysis using a triple quadrupole mass spectrometer, the most critical parameters to optimize are:
-
Cone Voltage (or Declustering Potential): This voltage controls the energy of ions as they move from the atmospheric pressure source into the vacuum region of the mass spectrometer.[12] Proper optimization is crucial for maximizing the abundance of the precursor ion (m/z 179.0) while minimizing unwanted in-source fragmentation.
-
Collision Energy (CE): This parameter controls the energy applied in the collision cell (Q2) to fragment the precursor ion into the product ion (m/z 162.0).[13][14] Optimizing CE is essential for maximizing the signal of your specific MRM transition.
-
Source Parameters: These include nebulizer gas flow, drying gas flow, and gas temperature. They are critical for efficient desolvation of the droplets produced by the electrospray, which directly impacts ionization efficiency and signal stability.[12][15]
Section 2: Systematic Optimization & Troubleshooting Workflow
A logical workflow is key to efficient method development. The following diagram outlines the recommended process, from initial setup to addressing common problems.
Caption: General workflow for MS parameter optimization and troubleshooting.
Section 3: Troubleshooting Guide (Q&A Format)
This section provides solutions to specific problems you may encounter during your analysis.
Problem Category: Low or No Signal
Q: I'm infusing my Sulfanilamide-13C6 standard but see no precursor ion at m/z 179. What should I check first?
A: This points to a fundamental issue with ion generation or transmission. Follow this checklist:
-
Confirm Infusion: Ensure your syringe pump is running and the standard is actually being delivered to the source. Check for leaks or blockages in the tubing.
-
Check Instrument State: Is the instrument in "Operate" mode? Is the high voltage to the capillary enabled?
-
Polarity: Confirm you are operating in Positive Ion Mode . Sulfanilamide readily protonates and will not be detected efficiently in negative mode.
-
Source Conditions: Inappropriate source conditions can prevent ion formation. Start with generic ESI+ conditions (e.g., Capillary Voltage: 3.5 kV, Gas Temp: 350 °C, Gas Flow: 10 L/min, Nebulizer: 40 psi) and see if any signal appears.[16]
-
Compound Stability: Is your standard solution fresh and prepared in an appropriate solvent (e.g., 50:50 acetonitrile/water with 0.1% formic acid)? The acid is crucial for promoting protonation.[17]
Q: My precursor ion (m/z 179) is strong, but my product ion (m/z 162) is very weak or absent.
A: This is a classic collision cell issue.
-
Collision Energy (CE) is Too Low/High: If the CE is too low, the precursor ion will not have enough energy to fragment. If it's too high, it will "over-fragment" into smaller pieces other than m/z 162. You must perform a CE optimization experiment (see Protocol 1).
-
Collision Gas: Ensure the collision gas (typically argon or nitrogen) is turned on and flowing at the correct pressure.
-
Incorrect Product Ion: Double-check that you are monitoring for the correct product ion. While m/z 162 is the most common, it's worth performing a product ion scan to confirm this for your specific instrument.
Problem Category: High Background & Poor Signal-to-Noise (S/N)
Q: My baseline is very high and noisy, making it difficult to integrate the peak for Sulfanilamide-13C6. How can I improve this?
A: High background can originate from the sample matrix, mobile phase, or the instrument itself.
-
Matrix Effects: Biological samples contain many endogenous components (like phospholipids) that can co-elute and interfere with ionization, causing suppression or enhancement of your signal.[3][18][19] While a SIL-IS corrects for this, severe matrix effects can still elevate the baseline.
-
Solution: Improve your sample preparation (e.g., switch from protein precipitation to solid-phase extraction (SPE)) or adjust your chromatography to separate the analyte from the interfering compounds.
-
-
Mobile Phase Contamination: Ensure you are using high-purity LC-MS grade solvents and additives. Contaminants can create chemical noise.
-
MRM Specificity: The MRM transition 179 → 162 is generally very specific. However, if the background is still high, consider optimizing a second, confirmatory transition and use the cleanest one for quantification.
Problem Category: Inconsistent Results & Poor Reproducibility
Q: The peak area of my internal standard (Sulfanilamide-13C6) is highly variable between injections, even in calibration standards. What's the cause?
A: An unstable IS response invalidates the assay. This is a critical issue that must be resolved.
Caption: Troubleshooting decision tree for inconsistent internal standard area.
-
Autosampler/Injection Issues: The most common cause is inconsistent injection volume. Check the autosampler for air bubbles in the syringe, correct vial/well fill levels, and perform an injection precision test.
-
Dirty Ion Source: Over time, the ion source components (capillary, sampling cone) become coated with non-volatile salts and matrix components. This leads to erratic ionization and signal instability. The source should be cleaned regularly as part of routine maintenance.
-
Detector Saturation: Ensure the concentration of the internal standard is appropriate. If the concentration is too high, the signal can saturate the detector, leading to a non-linear response and poor reproducibility at the top end. The IS response should be significant but well within the linear range of the detector.
-
Inconsistent Sample Preparation: Variability in your extraction or sample handling can lead to different levels of matrix components in the final extracts, causing inconsistent ion suppression between samples.[20] Ensure your sample preparation is robust and consistently executed.
Section 4: Detailed Experimental Protocols
Protocol 1: Cone Voltage (CV) and Collision Energy (CE) Optimization
This protocol uses Flow Injection Analysis (FIA) for rapid optimization without a column.
-
Preparation: Prepare a 100-200 ng/mL solution of Sulfanilamide-13C6 in a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Setup:
-
Disconnect the LC column and connect the autosampler directly to the MS source using a PEEK union.
-
Set a solvent flow of 0.2-0.4 mL/min.
-
Create a new MS method in your instrument software.
-
-
Cone Voltage Optimization:
-
Set the instrument to monitor the precursor ion (m/z 179.0) in Q1, without fragmentation in Q2 (set CE to a nominal low value, e.g., 2-5 V).
-
Create a series of experiments or perform manual injections where you vary the CV in steps (e.g., from 10 V to 60 V in 5 V increments).
-
Inject the standard at each CV setting.
-
Plot the intensity of m/z 179.0 versus the Cone Voltage. The optimal CV is the value that gives the maximum signal before it starts to decrease (due to in-source fragmentation).[13]
-
-
Collision Energy Optimization:
-
Set the Cone Voltage to the optimal value determined in the previous step.
-
Set up an MRM transition for 179.0 → 162.0.
-
Create a series of experiments where you vary the CE (e.g., from 5 V to 50 V in 2-3 V increments).
-
Inject the standard at each CE setting.
-
Plot the intensity of the product ion (m/z 162.0) versus Collision Energy. The optimal CE is the value that produces the most intense, stable signal.[14][21]
-
Protocol 2: Source Parameter Optimization
This should be performed after CV and CE are optimized, as these parameters can interact.
-
Setup: Use the same FIA setup as in Protocol 1, with the optimized MRM transition (179.0 → 162.0) and optimal CV/CE values.
-
Drying Gas Temperature:
-
While continuously injecting the standard, vary the drying gas temperature (e.g., from 250 °C to 400 °C).
-
Monitor the signal intensity and stability. Choose the temperature that provides the best and most stable signal. Excessively high temperatures can sometimes cause thermal degradation.
-
-
Drying Gas and Nebulizer Gas Flow:
-
Systematically adjust the drying gas flow rate and the nebulizer gas pressure. These parameters affect droplet size and desolvation efficiency.[12][22][23]
-
The goal is to find the combination that maximizes signal intensity and minimizes signal fluctuation (i.e., low %RSD on the peak area over several injections).
-
Section 5: Data Summary Table
The following table provides typical starting parameters for Sulfanilamide-13C6. Note: Optimal values are instrument-dependent and must be determined empirically using the protocols above.
| Parameter | Analyte (Sulfanilamide) | Internal Standard (Sulfanilamide-13C6) | Rationale & Comments |
| Ionization Mode | ESI Positive | ESI Positive | The basic amine group is readily protonated. |
| Precursor Ion [M+H]⁺ | m/z 173.0 | m/z 179.0 | Based on molecular weight + proton. |
| Product Ion (Quantifier) | m/z 156.0 | m/z 162.0 | Corresponds to the stable fragment after loss of NH₃.[11] |
| Typical Cone Voltage | 20 - 40 V | 20 - 40 V | Instrument-dependent. Optimize for maximum precursor signal. |
| Typical Collision Energy | 15 - 35 eV | 15 - 35 eV | Instrument-dependent. Optimize for maximum product signal. |
| Dwell Time | ≥ 20 ms | ≥ 20 ms | Ensure at least 12-15 data points across the chromatographic peak. |
References
-
Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC. (n.d.). National Institutes of Health (NIH). [Link]
-
Bioanalytical Method Validation Guidance for Industry. (2018, May). U.S. Food and Drug Administration (FDA). [Link]
-
Importance of matrix effects in LC-MS/MS bioanalysis. (n.d.). Bioanalysis Zone. [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). U.S. Department of Health and Human Services (HHS.gov). [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.). KCAS Bioanalytical & Biomarker Services. [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (n.d.). National Institutes of Health (NIH). [Link]
-
Matrix effect elimination during LC-MS/MS bioanalytical method development. (2009, October). PubMed. [Link]
-
Bioanalytical Method Validation Guidance for Industry. (2018, May 24). U.S. Food and Drug Administration (FDA). [Link]
-
Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration (FDA). [Link]
-
Phospholipid-based matrix effects in LC-MS... : Bioanalysis. (n.d.). Ovid. [Link]
-
Letter: Collision energy and cone voltage optimisation for glycopeptide analysis. (2009). PubMed. [Link]
-
Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. (2003, November 15). PubMed. [Link]
-
Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. (2003). ResearchGate. [Link]
-
Skyline Collision Energy Optimization. (n.d.). Skyline. [Link]
-
The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. (2020, December 8). LCGC International. [Link]
-
Diversity Matters: Optimal Collision Energies for Tandem Mass Spectrometric Analysis of a Large Set of N-Glycopeptides. (2022, October 6). Journal of Proteome Research. [Link]
-
Principles of electrospray ionization. (2011, July). PubMed. [Link]
-
(PDF) Principles of Electrospray Ionization. (2011). ResearchGate. [Link]
-
Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. (2010, November 19). National Institutes of Health (NIH). [Link]
-
Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. (n.d.). National Institutes of Health (NIH). [Link]
-
How electrospray ionization works. (2021, May 5). YouTube. [Link]
-
(PDF) Fragmentation pathways of deprotonated amide‐sulfonamide CXCR4 inhibitors investigated by ESI‐IT‐MSn, ESI‐Q‐TOF‐MS/MS and DFT calculations. (n.d.). ResearchGate. [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? (n.d.). SciSpace. [Link]
-
Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. (2008). PubMed. [Link]
-
e Optimized MS/MS parameters (cone voltage and collision energy) and MRM transitions for the target compounds. (n.d.). ResearchGate. [Link]
-
The Role of Internal Standards In Mass Spectrometry. (n.d.). SCION Instruments. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. [Link]
-
The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). (2021, July 1). Chromatography Today. [Link]
-
Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. (n.d.). Agilent Technologies. [Link]
-
MRM transitions and MS operating parameters selected for the analysis of sulfonamides. (n.d.). ResearchGate. [Link]
-
Tentative fragmentation pattern of tested sulphonamides, based on their product ion spectrum. (n.d.). ResearchGate. [Link]
-
Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photolysis. (2004). Oxford Academic. [Link]
-
Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. (n.d.). ResearchGate. [Link]
-
Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. (n.d.). Agilent Technologies. [Link]
-
Novel Ion Trap Scan Modes to Develop Criteria for On-Site Detection of Sulfonamide Antibiotics. (2021, October 7). PubMed Central. [Link]
-
MRM transitions and MS-MS operating parameters selected for analysis of sulfon. (n.d.). ResearchGate. [Link]
-
MRM transitions used for the detection of dicyanamide and other potential adulterants. (n.d.). ResearchGate. [Link]
-
Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry. (n.d.). National Institutes of Health (NIH). [Link]
-
Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (n.d.). Agilent Technologies. [Link]
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- 22. Principles of electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Ion Suppression with ¹³C Labeled Internal Standards
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered when using ¹³C labeled internal standards to overcome ion suppression in liquid chromatography-mass spectrometry (LC-MS) analysis. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.
Troubleshooting Guide
This section addresses specific problems you might encounter during your LC-MS experiments when using ¹³C labeled internal standards.
Question 1: I'm using a ¹³C labeled internal standard, but I'm still observing significant variability in my analyte signal. What could be the cause?
Answer:
While ¹³C labeled internal standards are the gold standard for correcting ion suppression, several factors can still lead to signal variability.[1] Here’s a systematic approach to troubleshooting this issue:
-
Co-elution is Not Perfect: The fundamental principle behind using a stable isotope-labeled internal standard (SIL-IS) is that it co-elutes with the analyte and experiences the same degree of ion suppression.[2][3] However, even with ¹³C labeling, minor chromatographic separation can occur, especially with high-resolution UPLC/UHPLC systems.[4][5] If the analyte and the internal standard are not perfectly co-eluting, they may be affected differently by matrix components, leading to inconsistent correction.[3]
-
Troubleshooting Step: Overlay the chromatograms of your analyte and the ¹³C labeled internal standard. Zoom in on the peaks to confirm perfect co-elution. If a slight separation is observed, consider using a column with a different selectivity or adjusting the mobile phase composition to achieve better co-elution.
-
-
Concentration of the Internal Standard: The concentration of the internal standard itself can influence the ionization process. An excessively high concentration of the ¹³C labeled internal standard can cause self-suppression or even suppress the analyte's ionization.
-
Troubleshooting Step: Perform an experiment where you hold the analyte concentration constant and vary the concentration of the ¹³C labeled internal standard. Plot the analyte response against the internal standard concentration. If you observe a decrease in the analyte signal at higher internal standard concentrations, you are likely in a regime of self-suppression. Choose an internal standard concentration that is on the linear portion of this curve and ideally close to the expected concentration of your analyte.
-
-
Isotopic Purity of the Internal Standard: Ensure the isotopic purity of your ¹³C labeled internal standard is high (typically >99%).[6] The presence of unlabeled analyte in your internal standard stock will lead to an overestimation of the analyte concentration.
-
Troubleshooting Step: Analyze a neat solution of your ¹³C labeled internal standard. Check for any signal at the mass transition of the unlabeled analyte. If a significant signal is detected, you may need to source a higher purity standard or account for the impurity in your calculations.
-
-
Sample Preparation Inconsistencies: While ¹³C labeled internal standards can correct for losses during sample preparation, significant variability in extraction recovery can still impact results.[1][7]
-
Troubleshooting Step: Review your sample preparation protocol for any steps that could introduce significant variability. Ensure consistent vortexing times, evaporation steps, and reconstitution volumes. Adding the internal standard as early as possible in the sample preparation workflow will help to correct for the most variability.[7]
-
Question 2: My deuterated internal standard isn't providing adequate correction for ion suppression. Why is a ¹³C labeled standard a better choice?
Answer:
This is a common and important question. While both deuterated (²H) and ¹³C labeled compounds are stable isotope-labeled internal standards, ¹³C labeled standards often provide superior performance, particularly in mitigating ion suppression.[4][5] The primary reason lies in their closer physicochemical similarity to the analyte.
There is a greater difference in physicochemical properties between hydrogen and deuterium isotopes than between carbon-12 and carbon-13 isotopes.[4][5] This can lead to several issues with deuterated standards:
-
Chromatographic Separation: The difference in bond strength between C-H and C-D can lead to slight differences in retention time, a phenomenon known as the "isotope effect". This is especially pronounced in modern high-resolution chromatography systems.[4][5] If the deuterated internal standard does not co-elute perfectly with the analyte, it will not experience the same matrix effects, leading to poor correction.[3] ¹³C labeled standards, on the other hand, are much less prone to this chromatographic shift, ensuring more reliable co-elution.[4][5][8]
-
Differences in Ionization Efficiency: In some cases, the analyte and its deuterated analog can have slightly different ionization efficiencies, which can further compromise the accuracy of quantification.
The following diagram illustrates the ideal scenario for an internal standard to correct for ion suppression:
Caption: Ideal co-elution of analyte and ¹³C-IS within the ion suppression zone.
Question 3: How do I experimentally assess the extent of ion suppression in my assay?
Answer:
A crucial step in method development is to determine if ion suppression is occurring and to what extent. The most common and effective method is the post-extraction spike experiment .[2]
Here is a step-by-step protocol:
Experimental Protocol: Post-Extraction Spike Analysis
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and ¹³C labeled internal standard spiked into the mobile phase or a clean solvent. This represents 100% signal with no matrix effects.
-
Set B (Post-Extraction Spike): A blank matrix sample (e.g., plasma, urine) is taken through the entire extraction procedure. The analyte and ¹³C labeled internal standard are then spiked into the final, extracted sample.
-
Set C (Pre-Extraction Spike): The analyte and ¹³C labeled internal standard are spiked into the blank matrix before the extraction procedure. This set is used to determine the overall recovery.
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Data Interpretation:
| Matrix Effect (%) | Interpretation |
| 100% | No matrix effect |
| < 100% | Ion Suppression |
| > 100% | Ion Enhancement |
A significant deviation from 100% in the Matrix Effect calculation indicates that co-eluting matrix components are affecting the ionization of your analyte.[2][9]
The following workflow visually represents this process:
Caption: Workflow for assessing ion suppression and recovery.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and what causes it?
A: Ion suppression is a phenomenon in mass spectrometry where the signal of the analyte of interest is reduced due to the presence of co-eluting compounds from the sample matrix.[2][9][10][11] This occurs within the ion source of the mass spectrometer and is a major concern as it can negatively impact the accuracy, precision, and sensitivity of an assay.[2]
The primary mechanisms of ion suppression, particularly in electrospray ionization (ESI), are thought to involve:
-
Competition for Ionization: Co-eluting matrix components compete with the analyte for the available charge on the surface of the ESI droplets.[9]
-
Changes in Droplet Properties: High concentrations of non-volatile matrix components can alter the physical properties of the ESI droplets, such as surface tension and viscosity, which can hinder the efficient formation of gas-phase ions.[11]
Q2: At what stage of my workflow should I add the ¹³C labeled internal standard?
A: For the most effective correction of both matrix effects and variability in sample preparation, the ¹³C labeled internal standard should be added at the very beginning of the sample preparation process.[7] By adding the internal standard to the sample before any extraction, precipitation, or derivatization steps, it will experience the same potential losses and ionization effects as the native analyte.[8][12]
Q3: Can I use a ¹³C labeled internal standard for a multi-analyte assay?
A: Ideally, each analyte in a multi-analyte assay should have its own corresponding ¹³C labeled internal standard.[2] This ensures the most accurate correction for each compound, as different analytes may experience different degrees of ion suppression depending on their retention time and ionization characteristics. However, the cost and availability of labeled standards for every analyte can be a limitation.[4][5] In such cases, a ¹³C labeled analog of a structurally similar compound that elutes close to the analyte of interest may be used, but this approach requires careful validation to ensure it provides adequate correction. Biologically generated ¹³C-labeled internal standards from organisms like yeast can provide a mixture of labeled compounds that may be useful in some multi-analyte applications, such as lipidomics.[13][14][15][16]
Q4: Are there any alternatives to using ¹³C labeled internal standards to mitigate ion suppression?
A: Yes, while ¹³C labeled internal standards are considered the most robust solution, other strategies can be employed to reduce or eliminate ion suppression:
-
Improved Chromatographic Separation: Modifying your LC method to chromatographically separate your analyte from the interfering matrix components is a highly effective strategy.[2][10]
-
More Efficient Sample Preparation: Utilizing more rigorous sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can help to remove a larger portion of the interfering matrix components before analysis.[11]
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effects.[10] However, this will also dilute your analyte, which may be a limitation for trace analysis.
-
Choice of Ionization Source: Atmospheric pressure chemical ionization (APCI) is generally less susceptible to ion suppression than ESI.[10][11] If your analyte is amenable to APCI, switching ionization sources could be a viable option.
Q5: How do I validate a method that uses a ¹³C labeled internal standard?
A: Method validation is critical to ensure the reliability of your results. Key validation experiments for an LC-MS method using a ¹³C labeled internal standard include:
-
Specificity and Selectivity: Demonstrate that the method can differentiate the analyte and internal standard from other components in the matrix.
-
Linearity and Range: Establish the concentration range over which the method is accurate and precise.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter in the data, respectively.
-
Matrix Effect: As described in the troubleshooting section, quantitatively assess the degree of ion suppression or enhancement.
-
Recovery: Evaluate the efficiency of the extraction procedure.
-
Stability: Assess the stability of the analyte and internal standard in the matrix under various storage and handling conditions.
Validation guidelines from regulatory bodies such as the FDA provide a comprehensive framework for these experiments.
References
-
Ion suppression (mass spectrometry). (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Berg, T., & Strand, D. H. (2011). ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples?. Journal of Chromatography A, 1218(52), 9366-9374. [Link]
-
Mei, H. (2003). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). The ion suppression phenomenon in liquid chromatography–mass spectrometry and its consequences in the field of residue analysis. Journal of Chromatography B, 787(1), 3-19. [Link]
-
Romer Labs. (n.d.). 13C Isotope Labeled. Retrieved January 19, 2026, from [Link]
-
Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis? Retrieved January 19, 2026, from [Link]
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical & Pharmaceutical Research. [Link]
-
Berg, T., & Strand, D. H. (2011). C-13 Labelled Internal Standards - a Solution to Minimize Ion Suppression Effects in Liquid Chromatography-Tandem Mass Spectrometry Analyses of Drugs in Biological Samples. Request PDF. [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved January 19, 2026, from [Link]
-
Hermann, G., Schwaiger, M., Volejnik, P., & Koellensperger, G. (2019). Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry. PLoS One, 14(4), e0215392. [Link]
-
Jaber, M. A., de Falco, B., Abdelrazig, S., Ortori, C. A., Barrett, D. A., & Kim, D. H. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods, 15(25), 3209-3218. [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved January 19, 2026, from [Link]
-
Li, L., Ly, M., & Linhardt, R. J. (2023). Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate. Glycobiology, 33(5), 346-354. [Link]
-
SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved January 19, 2026, from [Link]
-
Das, S. K., & Hage, D. S. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Journal of Analytical Methods in Chemistry, 2021, 5528983. [Link]
-
Hoofnagle, A. N., Whiteaker, J. R., & Carr, S. A. (2016). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. Clinical Chemistry, 62(1), 48-69. [Link]
-
Jaber, M. A., de Falco, B., Abdelrazig, S., Ortori, C. A., Barrett, D. A., & Kim, D. H. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods, 15(25), 3209-3218. [Link]
-
Jaber, M. A., de Falco, B., Abdelrazig, S., Ortori, C. A., Barrett, D. A., & Kim, D. H. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. SciSpace. [Link]
-
Jaber, M. A., de Falco, B., Abdelrazig, S., Ortori, C. A., Barrett, D. A., & Kim, D. H. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. PubMed. [Link]
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Technical Support Center: Optimizing Sulfanilamide-13C6 Analysis in Complex Matrices
Welcome to the technical support center for the analysis of Sulfanilamide-13C6. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for improving the signal-to-noise ratio of Sulfanilamide-13C6 in complex biological matrices. As your dedicated scientific resource, this document moves beyond simple procedural lists to explain the underlying principles of method development and optimization, ensuring robust and reliable results in your analytical workflows.
Frequently Asked Questions (FAQs)
Here we address common questions encountered during the analysis of Sulfanilamide-13C6.
Q1: Why is a stable isotope-labeled internal standard like Sulfanilamide-13C6 the preferred choice for quantitative analysis?
A1: Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard in quantitative mass spectrometry.[1] Because Sulfanilamide-13C6 is chemically identical to the unlabeled sulfanilamide, it co-elutes during chromatography and experiences the same degree of ionization suppression or enhancement from the sample matrix.[1] By adding a known concentration of Sulfanilamide-13C6 to your samples at the beginning of the workflow, you can accurately calculate the concentration of the native analyte based on the response ratio of the analyte to the internal standard.[1] This approach effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise quantification.[1][2] The use of ¹³C labeling is particularly advantageous over deuterium (²H) labeling as it is less likely to exhibit chromatographic separation from the unlabeled analyte, a phenomenon known as the "isotope effect".[3]
Q2: I am observing a low signal-to-noise ratio for Sulfanilamide-13C6. What are the primary causes?
A2: A low signal-to-noise (S/N) ratio for Sulfanilamide-13C6 can stem from several factors:
-
Significant Matrix Effects: Complex matrices such as plasma, serum, and tissue contain numerous endogenous components (e.g., phospholipids, salts, proteins) that can co-elute with your analyte and suppress its ionization in the mass spectrometer source.[4]
-
Inefficient Sample Preparation: Poor extraction recovery of Sulfanilamide-13C6 from the matrix or inadequate removal of interfering substances will directly impact signal intensity.
-
Suboptimal LC-MS/MS Parameters: The settings for your liquid chromatography and mass spectrometry, including mobile phase composition, gradient profile, ionization source parameters (e.g., gas flows, temperature, voltages), and collision energy, may not be optimized for this specific molecule.
-
Low Analyte Concentration: The concentration of Sulfanilamide-13C6 in your sample may be near or below the lower limit of quantitation (LLOQ) of your method.
Q3: What are the expected MRM transitions for Sulfanilamide and Sulfanilamide-13C6?
A3: The selection of appropriate Multiple Reaction Monitoring (MRM) transitions is critical for achieving selectivity and sensitivity. Based on common fragmentation patterns of sulfonamides, the following transitions are typically used.[5] For Sulfanilamide-13C6, the precursor and product ions will be shifted by +6 Da due to the six ¹³C atoms.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Sulfanilamide | 173.2 | 156.0 | 92.0 |
| Sulfanilamide-13C6 | 179.2 | 162.0 | 98.0 |
Note: These are predicted transitions for Sulfanilamide-13C6 based on the known fragmentation of sulfanilamide and the +6 Da mass shift. It is crucial to confirm these transitions by infusing a standard solution of Sulfanilamide-13C6 and performing a product ion scan.
Troubleshooting Guides
This section provides detailed, step-by-step guidance to address specific challenges you may encounter during your analysis.
Issue 1: Poor Signal Intensity and High Background Noise
A common challenge in complex matrices is achieving a high signal for your analyte while minimizing background noise.
Root Cause Analysis and Solution Workflow:
Low Signal-to-Noise Troubleshooting Workflow
Step-by-Step Methodologies:
The goal of sample preparation is to efficiently extract Sulfanilamide-13C6 from the matrix while removing as many interfering components as possible.
a) Liquid-Liquid Extraction (LLE) for Plasma/Serum Samples:
LLE is a classic and effective technique for cleaning up biological fluids.
Protocol:
-
To 200 µL of plasma or serum in a microcentrifuge tube, add 20 µL of your Sulfanilamide-13C6 working solution and vortex briefly.
-
Add 600 µL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of your initial mobile phase, vortex, and inject into the LC-MS/MS system.
Causality: The choice of an organic solvent is critical. Ethyl acetate is a versatile solvent for extracting moderately polar compounds like sulfonamides. The evaporation and reconstitution step serves to concentrate the analyte and ensure compatibility with the LC mobile phase.
b) Solid-Phase Extraction (SPE) for Tissue Homogenates:
SPE provides a more rigorous cleanup and can be automated for higher throughput.[6]
Protocol:
-
Homogenize approximately 1 gram of tissue in 4 mL of a suitable buffer (e.g., phosphate-buffered saline).
-
To 1 mL of the homogenate, add 20 µL of your Sulfanilamide-13C6 working solution.
-
Perform protein precipitation by adding 2 mL of acetonitrile, vortex, and centrifuge at 10,000 x g for 10 minutes.
-
Dilute the supernatant with 10 mL of deionized water.
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the diluted supernatant onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 2% formic acid in water, followed by 3 mL of methanol.
-
Elute the analytes with 3 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.
Causality: A mixed-mode cation exchange SPE cartridge is effective for sulfonamides as they possess an amine group that will be positively charged at acidic pH, allowing for strong retention on the sorbent. The wash steps remove neutral and acidic interferences, and the final elution with a basic solution neutralizes the analyte for release.
Fine-tuning your instrument parameters is essential for maximizing the signal-to-noise ratio.
a) Liquid Chromatography:
-
Column Choice: A C18 reversed-phase column is generally suitable for sulfonamide analysis.
-
Mobile Phase: A common mobile phase combination is 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile or methanol (B). The acidic modifier promotes better peak shape and ionization efficiency in positive electrospray ionization (ESI) mode.
-
Gradient Elution: Employ a gradient elution to effectively separate Sulfanilamide-13C6 from early-eluting matrix components that can cause significant ion suppression.
b) Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is typically used for sulfonamides.
-
Source Parameters: Systematically optimize the ion source parameters, including nebulizer gas flow, auxiliary gas flow, and source temperature, to achieve a stable and efficient spray.
-
Compound-Dependent Parameters: Infuse a standard solution of Sulfanilamide-13C6 to optimize the fragmentor voltage and collision energy for your specific instrument. This will ensure maximum generation of the desired product ions.[1][7]
Issue 2: Inconsistent Results and Poor Reproducibility
Variability in your results can often be traced back to inconsistent matrix effects or issues with the internal standard.
Troubleshooting Decision Tree:
Workflow for Troubleshooting Inconsistent Results
Key Considerations:
-
Differential Matrix Effects: Even with a stable isotope-labeled internal standard, severe and variable matrix effects can sometimes lead to inaccuracies.[4][8] If you suspect this, it is advisable to perform a post-extraction addition experiment to quantify the extent of ion suppression or enhancement in different lots of your matrix.
-
Isotopic Crosstalk: Ensure that your unlabeled sulfanilamide standard does not contain significant levels of the M+6 isotope and that your Sulfanilamide-13C6 standard has high isotopic purity. Contamination can lead to inaccurate quantification.[6]
-
Internal Standard Concentration: The concentration of the internal standard should be in the mid-range of the calibration curve to ensure an accurate response ratio across the entire quantitative range.
By systematically addressing these potential issues, you can significantly improve the signal-to-noise ratio for Sulfanilamide-13C6 and develop a robust and reliable analytical method for your research.
References
-
Bugey, B., & Ade-Damilano, M. (2021). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Molecules, 26(11), 3169. [Link]
- BenchChem. (2025). Technical Support Center: Addressing Ion Suppression in ESI-MS with Stable Isotope-Labeled Standards. BenchChem.
- Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- ADLM. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. myadlm.org.
-
Banno, A., Yabuki, Y., Sonoda, M., & Tanimori, S. (2018). Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables. Journal of Pesticide Science, 43(3), 169–176. [Link]
- BenchChem. (2025). Technical Support Center: Minimizing Ion Suppression in LC-MS/MS Analysis. BenchChem.
-
Kim, D. H., Cha, Y., & Kim, K. H. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods, 15(25), 3168-3176. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]
- Vaclavik, L., & Mastovska, K. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
-
Wu, H., Chen, G., & Liu, Z. (2011). Ionic liquid-based microwave-assisted dispersive liquid-liquid microextraction and derivatization of sulfonamides in river water, honey, milk, and animal plasma. Journal of chromatography. A, 1218(30), 4847–4854. [Link]
- Dolan, J. W. (2001). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America, 19(7), 672-675.
-
Posyniak, A., Zmudzki, J., & Niedzielska, J. (2005). Dispersive solid-phase extraction for the determination of sulfonamides in chicken muscle by liquid chromatography. Journal of chromatography. A, 1087(1-2), 259–264. [Link]
- Tamošiūnas, V., & Padarauskas, A. (2008). MRM transitions and MS operating parameters selected for the analysis of sulfonamides.
-
Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid communications in mass spectrometry, 17(21), 2373–2379. [Link]
Sources
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- 2. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Recovery of Sulfanilamide-13C6
Welcome to the technical support guide for troubleshooting poor recovery of Sulfanilamide-13C6 during sample preparation. This resource is designed for researchers, scientists, and drug development professionals who utilize Sulfanilamide-13C6 as an internal standard in bioanalytical assays. This guide provides in-depth, experience-based insights and actionable protocols to help you identify and resolve common issues leading to low analyte recovery, ensuring the accuracy and reliability of your quantitative data.
Frequently Asked Questions (FAQs)
Q1: My recovery of Sulfanilamide-13C6 is consistently low after solid-phase extraction (SPE). What are the most likely causes?
Low recovery during SPE is a frequent challenge. The primary factors to investigate are related to the chemical properties of Sulfanilamide-13C6 and its interaction with the SPE sorbent and sample matrix. Sulfanilamide is an amphoteric compound, meaning it has both acidic and basic functional groups. Specifically, it possesses an acidic sulfonamide group and a basic aniline group.[1][2][3] This dual nature makes its retention on SPE sorbents highly dependent on pH.
Key Troubleshooting Steps:
-
Incorrect pH during Sample Loading: For effective retention on a reversed-phase or mixed-mode cation exchange sorbent, the pH of your sample must be carefully controlled. To maximize retention on a reversed-phase column, the analyte should be in its neutral form. For a cation exchange mechanism, the aniline group needs to be protonated (positively charged). For basic compounds, adjusting the sample pH to be at least two units above the pKa of the basic functional group will ensure it is neutral, enhancing hydrophobic interactions with the sorbent.[4] Conversely, for cation exchange, the pH should be at least two units below the pKa of the amine to ensure it is protonated.[5][6]
-
Inappropriate Sorbent Selection: While C18 is a common choice, a mixed-mode sorbent (e.g., combining reversed-phase and ion-exchange properties) can offer better selectivity and retention for polar, ionizable compounds like sulfanilamide.[7]
-
Suboptimal Elution Solvent: The elution solvent must be strong enough to disrupt the interactions between Sulfanilamide-13C6 and the sorbent. If you are using a reversed-phase mechanism, ensure your organic solvent percentage is sufficient. For ion-exchange, the elution solvent should have a pH that neutralizes the analyte or the sorbent, or contain a high concentration of a competing salt.[8]
Expert Insight: A common oversight is failing to account for the pKa of both the analyte and the sorbent. For weak cation exchange sorbents, knowing the pKa of the sorbent is crucial for optimizing the pH for both loading and elution.[4]
Q2: I'm observing poor recovery with liquid-liquid extraction (LLE). What should I investigate?
Liquid-liquid extraction (LLE) relies on the differential solubility of an analyte between two immiscible liquid phases.[9][10] For Sulfanilamide-13C6, poor recovery in LLE often stems from incorrect pH or an unsuitable organic solvent.
Key Troubleshooting Steps:
-
pH of the Aqueous Phase: The pH of the aqueous sample will determine the charge state of sulfanilamide and, consequently, its solubility in the organic phase. To extract sulfanilamide into an organic solvent, it should be in its neutral, more lipophilic form. This is typically achieved by adjusting the pH of the aqueous phase to be between the pKa of the aniline group and the sulfonamide group. Regulation of acidity is a key principle for the selective extraction of sulfonamides.[11]
-
Choice of Organic Solvent: The polarity of the organic solvent is critical. While highly nonpolar solvents like hexane may be ineffective, moderately polar, water-immiscible solvents such as ethyl acetate or a mixture including dichloromethane are often more successful.[9]
-
Insufficient Mixing or Phase Separation: Ensure vigorous mixing (e.g., vortexing) to maximize the surface area for extraction, followed by complete phase separation (e.g., centrifugation) to avoid contamination of the organic layer with aqueous phase. Incomplete phase separation can lead to the loss of analyte.[10]
Q3: Could matrix effects be the cause of my apparent low recovery?
Absolutely. Matrix effects are a significant challenge in LC-MS/MS analysis of biological samples and can manifest as either ion suppression or enhancement, leading to inaccurate quantification that can be mistaken for poor recovery.[12][13][14][15] These effects arise from co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts, proteins) that interfere with the ionization of the analyte in the mass spectrometer source.[12][16]
How to Diagnose and Mitigate Matrix Effects:
-
Post-Column Infusion Experiment: This is a qualitative method to identify regions in the chromatogram where matrix effects occur.
-
Post-Extraction Spike Analysis: This quantitative approach involves comparing the response of an analyte spiked into a blank extracted matrix to the response of the analyte in a neat solution. A significant difference indicates the presence of matrix effects.[16]
-
Improving Sample Cleanup: More rigorous sample preparation techniques, such as switching from protein precipitation to SPE or LLE, can help remove interfering matrix components.[15]
-
Chromatographic Optimization: Adjusting the chromatographic conditions to separate Sulfanilamide-13C6 from the co-eluting matrix components can effectively minimize ion suppression or enhancement.
Authoritative Guidance: The FDA's Bioanalytical Method Validation Guidance emphasizes the importance of evaluating and addressing matrix effects to ensure the reliability of bioanalytical data.[17][18][19]
Q4: I'm using a simple protein precipitation protocol. Why might my Sulfanilamide-13C6 recovery be low, and how can I improve it?
Protein precipitation is a straightforward but often less clean sample preparation method.[20] While quick and inexpensive, it can lead to low recovery for several reasons.
Potential Issues and Solutions:
-
Co-precipitation of the Analyte: Sulfanilamide-13C6 might be trapped within the precipitated protein pellet. To mitigate this, optimize the ratio of precipitating solvent (e.g., acetonitrile, methanol) to the sample. A higher solvent-to-sample ratio (e.g., 3:1 or 4:1) can improve recovery.[20][21]
-
Incomplete Precipitation: If proteins are not fully precipitated, they can interfere with subsequent analysis. Ensure thorough vortexing and adequate centrifugation time and speed.[21]
-
Analyte Solubility in the Supernatant: The choice of precipitation solvent can affect the solubility of your analyte in the resulting supernatant. Acetonitrile is a common and effective choice for precipitating proteins while keeping small molecules in solution.[20]
-
Alternative Precipitation Reagents: Besides organic solvents, acids like trichloroacetic acid (TCA) or metal hydroxides can be used for protein precipitation.[22][23] However, these may require additional cleanup steps or pH adjustments before analysis.
| Precipitation Method | Advantages | Disadvantages |
| Organic Solvents (e.g., Acetonitrile) | Simple, fast, inexpensive. | Less clean, potential for matrix effects.[20] |
| Acid Precipitation (e.g., TCA) | Efficient protein removal. | Can cause analyte degradation, requires pH adjustment. |
| Salting Out (e.g., Ammonium Sulfate) | Can be used for protein fractionation. | High salt content may interfere with LC-MS. |
Q5: Is it possible that my Sulfanilamide-13C6 is binding to labware? What can I do to prevent this?
Non-specific binding (NSB) of analytes to the surfaces of sample containers, pipette tips, and other labware is a common and often overlooked cause of low recovery, particularly for "sticky" compounds or when working with low concentrations.[24][25][26]
Strategies to Minimize Non-Specific Binding:
-
Use Low-Binding Labware: Whenever possible, use polypropylene or specially treated low-binding microplates and tubes instead of glass, as peptides and other molecules can adhere to glass surfaces.[24]
-
Modify Sample pH and Ionic Strength: Adjusting the pH or increasing the salt concentration of your sample solution can help reduce electrostatic interactions that lead to NSB.[27]
-
Add Surfactants or Blocking Agents: Including a small amount of a non-ionic surfactant like Tween 20 or a protein like bovine serum albumin (BSA) in your solutions can help to block active binding sites on labware surfaces.[27][28]
-
Minimize Surface Area and Contact Time: The extent of NSB is related to the surface area and the time the analyte is in contact with that surface.[26] Process samples promptly and avoid unnecessary transfers between containers.
Q6: Could my Sulfanilamide-13C6 be degrading during sample preparation?
Analyte stability is a critical parameter in bioanalytical method validation.[29] While sulfonamides are generally stable, they can be susceptible to degradation under certain conditions.
Factors to Consider Regarding Stability:
-
pH Extremes: Sulfonamides can be unstable under strongly acidic or alkaline conditions.[30][31] If your sample preparation involves harsh pH adjustments, this could be a source of analyte loss.
-
Photodegradation: Some sulfonamides can undergo photodecomposition.[11] While less common for sulfanilamide itself, it is good practice to protect samples from direct light, especially during extended storage or processing times.
-
Oxidative Stress: The presence of oxidizing agents can lead to the degradation of sulfanilamide.[30][32]
To assess stability, it is recommended to perform stability studies under conditions that mimic your sample preparation workflow, as outlined in regulatory guidelines.[17][19]
Troubleshooting Workflow
Below is a logical workflow to systematically troubleshoot poor recovery of Sulfanilamide-13C6.
Caption: Workflow for Solid-Phase Extraction of Sulfanilamide-13C6.
References
- Source: National Institutes of Health (NIH)
- Title: What are Matrix Effect in Liquid Chromatography Mass Spectrometry?
- Source: ResolveMass Laboratories Inc.
- Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV)
- Title: Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research Source: Journal of Analytical Chemistry & Research URL
- Title: USFDA guidelines for bioanalytical method validation Source: Slideshare URL
- Title: Bioanalytical Method Validation Guidance for Industry May 2018 Source: FDA URL
- Title: Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis Source: LCGC International URL
- Title: Protein Precipitation Methods for Proteomics Source: Bio-Synthesis URL
- Title: Bioanalytical Method Validation FDA 2001.
- Title: Facile separation of sulfonamides from their degradates by liquid--liquid extraction Source: Journal of Pharmaceutical Sciences URL
- Title: Assessment of matrix effect in quantitative LC-MS bioanalysis Source: Taylor & Francis Online URL
- Title: Proposed degradation pathways of the drug under different hydrolytic conditions.
- Title: Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis Source: MDPI URL
- Title: Protein precipitation: A comprehensive guide Source: Abcam URL
- Title: Comparison of protein precipitation methods for sample preparation prior to proteomic analysis Source: PubMed URL
- Title: Technical Tip: Protein Precipitation Source: Phenomenex URL
- Title: Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art Source: MDPI URL
- Title: 5 Peptide Bioanalysis Sample Preparation Challenges (and how to overcome them!)
- Title: nonspecific binding in immunoassays Source: CANDOR Bioscience GmbH URL
- Source: News-Medical.
- Title: Sulfanilamide | C6H8N2O2S | CID 5333 Source: PubChem - NIH URL
- Title: Key challenges in sample preparation for peptide bioanalysis: a podcast with Mary Lame Source: Bioanalysis Zone URL
- Title: Matrix Solid-Phase Dispersion Extraction of Sulfonamides from Blood Source: Oxford Academic URL
- Title: Solid phase microextraction of macrolide, trimethoprim, and sulfonamide antibiotics in wastewaters Source: PubMed URL
- Title: How to eliminate non-specific binding?
- Title: Degradation of sulfanilamide in aqueous solution by ionizing radiation: Performance and mechanism Source: PubMed URL
- Title: Nonspecific Binding: Main Factors of Occurrence and Strategies Source: WuXi AppTec DMPK URL
- Title: Sulfanilamide - Wikipedia Source: Wikipedia URL
- Source: National Institutes of Health (NIH)
- Title: Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 Source: PMC - NIH URL
- Title: Understanding and Controlling Non-Specific Binding in SPR Experiments Source: LinkedIn URL
- Title: Overview of sulfonamide biodegradation and the relevant pathways and microorganisms Source: PubMed URL
- Title: A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis Source: PMC - NIH URL
- Title: justification of lower recovery Source: Chromatography Forum URL
- Title: TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW Source: PubMed Central URL
- Title: 4 Ways to Reduce Non-Specific Binding in SPR Experiments Source: Nicoya Lifesciences URL
- Title: A sensitive method for the determination of Sulfonamides in seawater samples by Solid Phase Extraction and UV-Visible spectroscophotometry Source: ResearchGate URL
- Title: (PDF)
- Title: A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues Source: PubMed URL
- Title: SULFANILAMIDE Source: CAMEO Chemicals - NOAA URL
- Title: Solid phase extraction of amines Source: Chromatography Forum URL
- Title: Development of Analytical Technique for Extraction of Commonly used Antibiotics in River Yamuna Based on Liquid Source: Oriental Journal of Chemistry URL
- Title: Supelco Guide to Solid Phase Extraction Source: Sigma-Aldrich URL
- Title: Sulfamethazine-13C6 | C12H14N4O2S | CID 71312513 Source: PubChem - NIH URL
- Title: Challenges with Sample Preparation Source: Chromatography Today URL
- Title: CAS 63-74-1: Sulfanilamide Source: CymitQuimica URL
- Title: SPE Method Development Source: Thermo Fisher Scientific - US URL
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Technical Support Center: Minimizing Isotopic Exchange in Deuterium vs. ¹³C Labeled Standards
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for stable isotope labeled (SIL) internal standards. This guide is designed for researchers, scientists, and drug development professionals who rely on the accuracy of quantitative analysis. We will explore the nuances of isotopic exchange, comparing the inherent stability of ¹³C-labeled standards with the potential liabilities of deuterium-labeled standards, and provide actionable troubleshooting guides and best practices to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a critical issue in quantitative analysis?
Isotopic exchange, often called back-exchange, is a chemical reaction where a deuterium atom on a SIL internal standard is swapped for a hydrogen atom from its environment, such as the sample matrix or solvents.[1][2] This process is highly undesirable as it alters the isotopic composition and compromises the known concentration of the internal standard.[1] In severe cases, the deuterated standard can revert entirely to the unlabeled analyte, creating a false positive and artificially inflating the measured concentration of your target compound.[1][3]
Q2: Are ¹³C-labeled standards also susceptible to exchange?
No, ¹³C and ¹⁵N isotopes are not susceptible to exchange.[4][5] The stability of these labels is a fundamental nuclear property, not a matter of chemical bond lability.[6][7] Once a ¹³C atom is incorporated into the molecular backbone, it does not exchange with other carbon atoms under typical analytical conditions. This makes ¹³C-labeled standards the "gold standard" for applications demanding the highest accuracy and reliability.[6][8]
Q3: Which positions on a molecule are most vulnerable to deuterium exchange?
The stability of a deuterium label is critically dependent on its molecular position. The most susceptible locations are:
-
On Heteroatoms: Deuterium atoms attached to oxygen (e.g., in alcohols, phenols, carboxylic acids) or nitrogen (in amines) are extremely labile and exchange readily.[1][4]
-
Adjacent to Carbonyl Groups: Deuterium on a carbon alpha to a carbonyl group can be exchanged, particularly under basic conditions, through a process called keto-enol tautomerism.[1][4]
-
Certain Aromatic Positions: Some positions on aromatic rings can also be prone to exchange under strongly acidic or basic conditions.[1][4]
Therefore, it is crucial that deuterium labels are placed on stable, non-exchangeable positions.[1][4]
Q4: What are the primary experimental factors that accelerate deuterium exchange?
Several factors during sample preparation, storage, and analysis can promote H/D exchange:
-
pH: Extreme pH levels are a major catalyst. Basic conditions (high pH) significantly accelerate exchange, while highly acidic conditions can also promote it. The minimum exchange rate is often found around pH 2.5-2.6.[2][9]
-
Temperature: Higher temperatures dramatically increase the rate of exchange.[9][10] Storing and analyzing samples at low temperatures (e.g., 0-4°C) is a critical preventative measure.[2][11]
-
Solvent Type: Protic solvents (e.g., water, methanol) provide a source of hydrogen atoms and can facilitate exchange.[9]
-
Exposure Time: The longer a sample is exposed to unfavorable conditions (high temperature, extreme pH, protic solvents), the greater the extent of back-exchange will be.[2]
Core Principles: A Deeper Look at Isotopic Stability
Understanding the chemical principles governing isotopic stability is essential for troubleshooting and preventing exchange. While both deuterium and ¹³C are stable, non-radioactive isotopes, their behavior in a chemical system is fundamentally different.
The Instability of the C-D Bond: A Matter of Lability
The utility of a deuterated standard hinges on the strength and stability of its Carbon-Deuterium (C-D) bonds. Although a C-D bond is slightly stronger than a Carbon-Hydrogen (C-H) bond, certain hydrogen atoms in a molecule are naturally "labile" or "exchangeable." These are protons that can dissociate under certain conditions. When a deuterium atom is placed in one of these labile positions, it is also subject to exchange.
This exchange is an equilibrium reaction catalyzed by acids or bases.[12] For example, under basic conditions, a base can abstract a deuteron from a carbon alpha to a carbonyl, forming an enolate intermediate. This intermediate can then be reprotonated by a hydrogen from the solvent, resulting in a net loss of the deuterium label.[4]
The Inherent Stability of ¹³C: A Nuclear Property
In contrast, ¹³C-labeled standards are exceptionally stable because the label is part of the molecule's carbon skeleton.[6] There is no chemical mechanism under typical bioanalytical conditions that would cause a ¹³C atom in the analyte's framework to exchange with a ¹²C atom from the solvent or matrix. This inherent stability eliminates the risk of back-exchange, providing a more robust and reliable internal standard.[3][6] Furthermore, ¹³C labels do not typically cause the chromatographic retention time shifts that can be observed with deuterated standards.[6][13]
Comparative Analysis: ¹³C vs. Deuterium Labeled Standards
The choice of isotopic label has significant implications for data quality, method development time, and cost.
| Feature | Deuterium (²H) Labeled Standard | ¹³C Labeled Standard |
| Isotopic Stability | Potentially unstable; susceptible to H/D back-exchange depending on label position and experimental conditions.[3][7] | Inherently stable; not subject to exchange under analytical conditions.[4][5] |
| Isotope Effect on Chromatography | Can cause a shift in retention time compared to the unlabeled analyte, potentially leading to differential matrix effects.[6][14] | Co-elutes perfectly with the analyte, providing superior correction for matrix effects.[6][15] |
| Risk of In-Source Scrambling | Can be prone to hydrogen-deuterium scrambling during mass spectrometer ionization or fragmentation.[6][16] | Not susceptible to isotopic scrambling.[5][6] |
| Synthesis & Cost | Generally easier and less expensive to synthesize.[3][7] | Synthesis is often more complex and costly, though the price difference can be insignificant compared to the cost of method re-validation.[3][5] |
| Method Development | Requires rigorous validation of label stability under all storage and analytical conditions.[6] | Reduced method development time as label stability is not a concern.[3] |
Troubleshooting Guide: Diagnosing and Solving Isotopic Exchange
Encountering variability in your internal standard signal can be frustrating. This guide provides a logical approach to diagnosing and resolving issues related to isotopic exchange.
Problem: Inaccurate Quantification, Drifting IS Signal, or Loss of IS Response
If you observe inconsistent internal standard peak areas, poor reproducibility, or a signal that decreases over time, isotopic exchange is a likely culprit.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. caymanchem.com [caymanchem.com]
- 6. ukisotope.com [ukisotope.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
Technical Support Center: Addressing Matrix Effects in Bioanalysis with Sulfanilamide-13C6
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of Sulfanilamide-13C6 to combat matrix effects in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What exactly are "matrix effects" in bioanalysis?
Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components present in the biological sample matrix.[1] This interference occurs in the ion source of the mass spectrometer and can lead to two primary outcomes:
-
Ion Suppression: A decrease in the analyte signal, which is the more common effect.
-
Ion Enhancement: An increase in the analyte signal.
Both phenomena can severely compromise the accuracy, precision, and sensitivity of a bioanalytical method, leading to erroneous quantification of the target analyte.[2][3]
Q2: What are the common causes of matrix effects?
Matrix effects are caused by endogenous components of the biological sample that co-elute with your analyte of interest.[4] The most common culprits include:
-
Phospholipids: Abundant in plasma and tissue samples, they are a major cause of ion suppression in electrospray ionization (ESI).[4]
-
Salts and Buffers: Can alter the droplet formation and evaporation process in the ion source.
-
Proteins and Peptides: Residual amounts after sample preparation can interfere with ionization.
-
Metabolites: Endogenous metabolites can have similar properties to the analyte and co-elute.
-
Exogenous Substances: Anticoagulants, dosing vehicles, and co-administered drugs can also contribute.[5]
Q3: How does an internal standard (IS) help, and why is a Stable Isotope-Labeled (SIL) IS the preferred choice?
An internal standard is a compound with similar physicochemical properties to the analyte that is added at a known concentration to all samples (calibrators, QCs, and unknowns) before processing. Its purpose is to correct for variability during the analytical process.[6]
A Stable Isotope-Labeled (SIL) internal standard, like Sulfanilamide-13C6, is considered the "gold standard" for quantitative LC-MS/MS bioanalysis.[7][8] This is because a SIL IS is chemically identical to the analyte, differing only in the mass of some of its atoms (e.g., ¹³C instead of ¹²C). This near-identical nature ensures that it:
-
Co-elutes perfectly with the analyte.
-
Experiences the same degree of matrix effect (ion suppression or enhancement).[4]
-
Exhibits similar extraction recovery from the matrix.
By measuring the peak area ratio of the analyte to the SIL IS, any variations caused by the matrix effect are effectively normalized, leading to highly accurate and precise quantification.[9]
Q4: Why is a ¹³C-labeled standard, like Sulfanilamide-13C6, often superior to a deuterium (²H)-labeled standard?
While both are SILs, ¹³C-labeled standards are generally preferred over deuterium (²H)-labeled ones for a critical reason: the "isotope effect".
-
Deuterium Labeling: The larger mass difference between deuterium and hydrogen can sometimes lead to a slight change in the compound's chromatographic properties. This can cause the deuterated IS to separate slightly from the native analyte on the chromatography column.[10] If the two do not co-elute perfectly, they may be exposed to different matrix components at the ion source, and the IS will fail to accurately compensate for the matrix effect.
-
¹³C Labeling: The physicochemical properties of ¹³C are much more similar to ¹²C. Consequently, ¹³C-labeled standards are far less likely to exhibit chromatographic separation from the analyte, ensuring true co-elution and more reliable correction for matrix effects.[10][11]
Q5: What makes Sulfanilamide-13C6 a suitable internal standard for certain applications?
Sulfanilamide-13C6 is an excellent choice as an internal standard for the quantitative analysis of sulfanilamide or structurally related sulfonamide antibiotics. Its key advantages are:
-
Stable Isotope Label: The six ¹³C atoms provide a distinct mass shift (+6 Da) from the unlabeled analyte, preventing any spectral overlap while ensuring identical chemical behavior.
-
High Purity: It is crucial that the SIL IS is free from any unlabeled analyte, as this would artificially inflate the measured concentrations.[8]
-
Metabolic Stability: The ¹³C labels are incorporated into the stable benzene ring, ensuring they are not lost through metabolic processes.
Troubleshooting Guide
Problem: I'm observing significant and variable ion suppression across my samples.
Solution: This is a classic sign of a strong matrix effect. A systematic approach is needed to diagnose and mitigate the issue.
Step 1: Quantify the Matrix Effect First, you must confirm and measure the extent of the suppression. The standard industry practice is the post-extraction addition method , which is detailed in the protocols section below. This experiment will allow you to calculate the Matrix Factor (MF) and determine its variability between different lots of the biological matrix.[5]
Step 2: Improve Sample Preparation The most effective way to combat matrix effects is to remove the interfering components before they reach the mass spectrometer.[3][4]
-
Protein Precipitation (PPT): While fast, this method is often "dirtier" and leaves many phospholipids behind.
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by using a solid sorbent to selectively retain the analyte while washing away interferences. This is often the best, albeit most complex, solution.
Step 3: Optimize Chromatography Modify your LC method to achieve chromatographic separation between your analyte and the interfering matrix components.
-
Increase Gradient Time: A longer, shallower gradient can improve the resolution of co-eluting peaks.
-
Change Column Chemistry: Switch to a different stationary phase (e.g., from C18 to a Phenyl-Hexyl or a biphenyl column) that may offer different selectivity for your analyte versus the matrix components.
-
Use a Diverter Valve: Program the valve to send the initial, unretained portion of the sample (which often contains salts and highly polar interferences) to waste instead of the mass spectrometer.
Problem: My Sulfanilamide-13C6 internal standard is not adequately compensating for the matrix effect.
Solution: This indicates that the analyte and the IS are not being affected by the matrix in the same way, which, while rare for a co-eluting ¹³C-labeled IS, can happen under specific circumstances.
-
Verify Co-elution: Confirm that the analyte and Sulfanilamide-13C6 have identical retention times down to the second. If they have separated, the IS cannot do its job properly. Re-evaluate your LC method if separation is observed.
-
Check for Saturation: If the concentration of the internal standard is too high, its signal might be saturating the detector. This would cause the analyte/IS ratio to be non-linear and appear as if compensation is failing. Reduce the concentration of the IS working solution.
-
Assess IS-Normalized Matrix Factor: Use the data from your matrix effect assessment experiment (Protocol 1) to calculate the IS-Normalized Matrix Factor. According to FDA guidance, the coefficient of variation (CV) of the IS-normalized matrix factor across different matrix lots should be ≤15%.[12] If it exceeds this, it points to an unresolved issue with matrix variability that even a good IS cannot fully overcome, necessitating improvements in sample cleanup or chromatography.
Experimental Protocols & Data Interpretation
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Addition Method)
This protocol is the industry standard for quantitatively determining the extent of matrix effects and is required by regulatory agencies like the FDA.[5][13]
Methodology:
-
Prepare Three Sets of Samples (at a minimum of two concentrations: low and high QC levels).
-
Set A (Neat Solution): Spike Sulfanilamide and Sulfanilamide-13C6 into the final reconstitution solvent (e.g., 50:50 Methanol:Water). This represents a response with no matrix present.
-
Set B (Post-Spiked Matrix): Process blank biological matrix from at least six different individual sources through your entire extraction procedure. After the final evaporation step, spike the resulting extract with Sulfanilamide and Sulfanilamide-13C6 at the same concentrations used in Set A. This isolates the effect of the matrix on ionization.
-
Set C (Pre-Spiked Matrix): Spike Sulfanilamide and Sulfanilamide-13C6 into the blank biological matrix before starting the extraction procedure. This set is used to determine overall recovery but is also part of a full validation.
-
-
Analyze Samples: Inject all three sets into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.
-
Calculate Matrix Factor (MF) and IS-Normalized MF:
-
Matrix Factor (MF): MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)
-
IS-Normalized Matrix Factor: IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
Data Interpretation:
-
An MF = 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
The critical value is the IS-Normalized MF . For the method to be considered rugged and reliable, the value should be close to 1.0, and its precision across the different matrix lots should be tight.
Data Presentation Example:
| Matrix Lot | Analyte Area (Set B) | IS Area (Set B) | Analyte MF | IS MF | IS-Normalized MF |
| 1 | 85,000 | 175,000 | 0.85 | 0.88 | 0.97 |
| 2 | 81,000 | 168,000 | 0.81 | 0.84 | 0.96 |
| 3 | 92,000 | 188,000 | 0.92 | 0.94 | 0.98 |
| 4 | 78,000 | 162,000 | 0.78 | 0.81 | 0.96 |
| 5 | 88,000 | 180,000 | 0.88 | 0.90 | 0.98 |
| 6 | 84,000 | 172,000 | 0.84 | 0.86 | 0.98 |
| Mean | 0.85 | 0.87 | 0.97 | ||
| %CV | 7.1% | 6.2% | 1.0% | ||
| Assumes Mean Peak Area in Set A = 100,000 for Analyte and 200,000 for IS. |
In this example, while there is ~15% ion suppression, the IS tracks it very well, resulting in an IS-Normalized MF near 1.0 with a %CV of only 1.0%. This demonstrates that Sulfanilamide-13C6 is effectively compensating for the matrix effect.
Visualizations
Diagram 1: The Mechanism of Matrix Effect in LC-MS
Caption: Mechanism of matrix effect and its correction by an internal standard.
Diagram 2: Workflow for Quantitative Assessment of Matrix Effects
Caption: Workflow for the post-extraction addition method to assess matrix effects.
References
-
Bioanalysis Zone. (2014, February 6). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]
-
LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]
-
Xie, F., et al. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health (NIH). [Link]
-
Zhang, G., et al. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health (NIH). [Link]
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. [Link]
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. [Link]
-
Dams, R., et al. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed. [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
Lin, Z., et al. (2015). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. National Institutes of Health (NIH). [Link]
-
Resolve Mass Spectrometry. (2024). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. [Link]
-
Bioanalysis Zone. (n.d.). Overcoming Matrix Effects. [Link]
-
PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration (FDA). (2018, May 24). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Bogen, I. L., et al. (2011). ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples?. PubMed. [Link]
-
ResearchGate. (2011, November). C-13 Labelled Internal Standards - a Solution to Minimize Ion Suppression Effects in Liquid Chromatography-Tandem Mass Spectrometry Analyses of Drugs in Biological Samples. [Link]
Sources
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- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. resolvemass.ca [resolvemass.ca]
- 13. fda.gov [fda.gov]
Technical Support Center: Ensuring the Long-Term Stability of Sulfanilamide-13C6 Stock Solutions
Welcome to the technical support center for Sulfanilamide-13C6. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the proper handling, storage, and stability assessment of Sulfanilamide-13C6 stock solutions. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and storage of Sulfanilamide-13C6.
Q1: What is the recommended solvent for preparing Sulfanilamide-13C6 stock solutions?
A1: For preparing primary stock solutions of Sulfanilamide-13C6, high-purity methanol or acetonitrile are recommended solvents.[1][2] These solvents offer good solubility for sulfanilamides and are compatible with common analytical techniques such as LC-MS. It is crucial to use anhydrous, high-purity solvents to minimize the risk of solvent-induced degradation.
Q2: What is the optimal storage temperature for Sulfanilamide-13C6 stock solutions?
A2: To ensure long-term stability, Sulfanilamide-13C6 stock solutions should be stored at -20°C or, for extended periods, at -80°C.[1][3][4] Low-temperature storage significantly slows down potential chemical degradation processes. For daily or weekly use, aliquots can be stored at 2-8°C, but for no longer than one month to maintain integrity.[5]
Q3: How should I protect my Sulfanilamide-13C6 stock solutions from degradation?
A3: Sulfanilamide is known to be sensitive to light, which can induce photodegradation.[6] Therefore, it is imperative to store your Sulfanilamide-13C6 stock solutions in amber glass vials or other light-blocking containers to prevent photochemical reactions.[1][3] Additionally, ensure vials are tightly sealed to prevent solvent evaporation and exposure to atmospheric moisture and oxygen.
Q4: What is the expected shelf-life of a properly stored Sulfanilamide-13C6 stock solution?
A4: When stored at -20°C or colder and protected from light, a Sulfanilamide-13C6 stock solution in a suitable solvent like methanol or acetonitrile can be expected to be stable for several months to a year. However, the exact shelf-life can be influenced by solvent purity and handling practices. It is best practice to re-evaluate the concentration and purity of the stock solution after six months of storage. For critical applications, preparing fresh stock solutions is recommended.[7]
Q5: Is it necessary to use a stable isotope-labeled internal standard like Sulfanilamide-13C6 in my assays?
A5: Yes, employing a stable isotope-labeled (SIL) internal standard is a critical practice in quantitative LC-MS analysis.[8] Sulfanilamide-13C6 co-elutes with the unlabeled analyte and experiences similar matrix effects and ionization suppression or enhancement.[4][8] This allows for more accurate and precise quantification by correcting for variations during sample preparation, extraction, and analysis.[1][8] The use of a SIL internal standard is considered the gold standard for bioanalytical methods.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the use of Sulfanilamide-13C6 stock solutions.
| Issue | Possible Cause | Recommended Action |
| Inconsistent or drifting analytical results | Degradation of the stock solution due to improper storage (temperature, light exposure). | 1. Verify that the stock solution has been stored at the recommended temperature (-20°C or -80°C) and protected from light.[1][3] 2. Prepare a fresh stock solution from solid material and compare its performance against the old solution. 3. If degradation is suspected, perform a stability check using the protocol outlined below. |
| Repeated freeze-thaw cycles of the stock solution. | 1. Upon initial preparation, aliquot the stock solution into single-use volumes to minimize the number of freeze-thaw cycles.[9] | |
| Appearance of unexpected peaks in chromatograms | The presence of degradation products. Common degradation products of sulfanilamides include sulfanilic acid.[10][11] | 1. Review the storage conditions and handling procedures. 2. Analyze the stock solution by LC-MS to identify potential degradation products. 3. If degradation is confirmed, discard the stock solution and prepare a fresh one. |
| Contamination from the solvent or storage container. | 1. Use high-purity, LC-MS grade solvents for solution preparation. 2. Ensure that storage vials are clean and made of inert material (e.g., borosilicate glass). | |
| Difficulty in dissolving the solid Sulfanilamide-13C6 | Use of an inappropriate solvent or insufficient mixing. | 1. Ensure you are using a recommended solvent such as methanol or acetonitrile.[1][2] 2. Vortex the solution for several minutes. Gentle warming or sonication can also aid in dissolution, but care should be taken to avoid excessive heat.[5][7] |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Sulfanilamide-13C6 Stock Solution
Materials:
-
Sulfanilamide-13C6 solid
-
High-purity, anhydrous methanol
-
Calibrated analytical balance
-
10 mL amber glass volumetric flask with a screw cap
-
Pipettes
Procedure:
-
Accurately weigh 10 mg of Sulfanilamide-13C6 solid using a calibrated analytical balance.
-
Quantitatively transfer the weighed solid into a 10 mL amber glass volumetric flask.
-
Add approximately 5 mL of methanol to the flask and vortex until the solid is completely dissolved.
-
Bring the solution to the final volume of 10 mL with methanol.
-
Cap the flask tightly and invert it several times to ensure homogeneity.
-
Label the flask with the compound name, concentration, solvent, preparation date, and your initials.
-
Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: Basic Stability Assessment of Sulfanilamide-13C6 Stock Solution
Objective: To verify the stability of the stock solution over time under specific storage conditions.
Procedure:
-
Immediately after preparing the fresh stock solution (as per Protocol 1), take an aliquot for initial analysis (T=0).
-
Analyze the T=0 sample using a validated stability-indicating analytical method, such as LC-MS. Record the peak area and check for any degradation peaks.
-
Store the remaining stock solution under the desired conditions (e.g., -20°C, protected from light).
-
At predetermined time points (e.g., 1, 3, and 6 months), thaw an aliquot of the stock solution.
-
Analyze the aged sample using the same analytical method and instrument conditions as the T=0 sample.
-
Compare the peak area of Sulfanilamide-13C6 at each time point to the T=0 peak area. A decrease of more than 5-10% may indicate degradation.
-
Examine the chromatograms for the appearance or increase in the size of any new peaks, which could be degradation products.
Scientific Background and Rationale
The stability of Sulfanilamide-13C6 is governed by its chemical structure and its interaction with the environment. The 13C6 isotope labeling does not significantly alter the chemical reactivity of the molecule compared to its unlabeled counterpart.[4][12] Therefore, the degradation pathways of Sulfanilamide-13C6 are expected to be the same as those of sulfanilamide.
Potential Degradation Pathways
Sulfanilamide can degrade through several mechanisms:
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the cleavage of the S-N bond, forming various degradation products.[6][10][13] This is a primary reason for storing solutions in light-protected containers.
-
Hydrolysis: While sulfanilamides are relatively stable against hydrolysis at neutral pH, prolonged exposure to strongly acidic or basic conditions can promote the breakdown of the molecule.[14]
-
Oxidation: The amino group on the aniline ring can be susceptible to oxidation, leading to the formation of colored degradation products.
The workflow for ensuring the stability of your stock solution is a cyclical process of proper preparation, storage, and periodic verification.
Visualizations
Experimental Workflow for Stock Solution Management```dot
Caption: Factors leading to the potential degradation of Sulfanilamide-13C6.
References
-
Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. (2024). MDPI. Retrieved from [Link]
-
Antibiotic sulfanilamide biodegradation by acclimated microbial populations. (n.d.). PubMed. Retrieved from [Link]
-
Studies on sulfonamide degradation products. (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. (2024). ResearchGate. Retrieved from [Link]
-
Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. (2024). PMC - NIH. Retrieved from [Link]
-
Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations. (n.d.). NIH. Retrieved from [Link]
-
MS/MS Standards. (n.d.). Eurisotop. Retrieved from [Link]
-
REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. (2020). Journal of AOAC INTERNATIONAL. Retrieved from [Link]
-
Isotope Labeled Standards in Skyline. (2015). Skyline. Retrieved from [Link]
-
Sulfanilamide. (n.d.). PubChem - NIH. Retrieved from [Link]
-
A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (n.d.). PMC - NIH. Retrieved from [Link]
-
Spectrophotometric Determination of Sulfanilamide in Pure and in Synthetic Sample based on Condensation Reaction Method. (2016). IISTE. Retrieved from [Link]
-
How To Properly Store Your Radiolabeled Compounds. (n.d.). Moravek. Retrieved from [Link]
-
Spectrophotometric Determination of Sulfanilamide in Pure and in Synthetic Sample based on Condensation Reaction Method. (2016). ResearchGate. Retrieved from [Link]
-
Stable Isotope Labeled Internal Standards: Selection and Proper Use. (n.d.). LinkedIn. Retrieved from [Link]
-
Stability testing of existing active substances and related finished products. (2023). European Medicines Agency. Retrieved from [Link]
-
(PDF) Guidelines for Sample Preparation and Stable Isotope Analysis of Food for Traceability Studies. (2026). ResearchGate. Retrieved from [Link]
-
Sulphanilamide degradation by undoped and copper doped ZnO, and ferromagnetic properties of fresh, aged, and heat-treated aged ZnO. (n.d.). NIH. Retrieved from [Link]
-
Degradation of sulfanilamide in aqueous solution by ionizing radiation: Performance and mechanism. (2023). PubMed. Retrieved from [Link]
-
Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C. (2024). MDPI. Retrieved from [Link]
-
Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C. (2024). ResearchGate. Retrieved from [Link]
Sources
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hpc-standards.com [hpc-standards.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. eurisotop.com [eurisotop.com]
- 6. Sulfanilamide | C6H8N2O2S | CID 5333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 9. skyline.ms [skyline.ms]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
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- 14. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Correcting for Natural Isotope Abundance in ¹³C Tracer Experiments
Frequently Asked Questions (FAQs)
Q1: What are isotopes and what is natural isotopic abundance?
A: Isotopes are variants of a particular chemical element that differ in neutron number. While they share the same number of protons and electrons, giving them nearly identical chemical properties, their different neutron counts result in different atomic masses.[2]
For example, carbon exists predominantly as ¹²C (6 protons, 6 neutrons). However, a small, relatively constant fraction exists as the heavier, stable isotope ¹³C (6 protons, 7 neutrons).[2] Natural abundance refers to the percentage of each isotope of an element as it is found in nature.[3] For carbon, approximately 98.9% is ¹²C and 1.1% is ¹³C.[2] This means that for any given metabolite, there is a baseline probability that some of its carbon atoms will be ¹³C, even before you introduce an experimental tracer.
Q2: Why is it absolutely essential to correct for this natural abundance in my ¹³C tracer experiment?
A: The fundamental goal of a ¹³C tracer experiment is to measure the incorporation of ¹³C atoms from a labeled substrate into a metabolite of interest. However, your mass spectrometer measures the total mass isotopomer distribution (MID), which is a combination of ¹³C from two sources:
-
Experimental Enrichment: The ¹³C incorporated from the tracer you supplied.
-
Natural Abundance: The ¹³C that was already present in the metabolite and its precursors.[1][4]
If you do not correct for the contribution of naturally abundant isotopes, you will systematically overestimate the level of tracer incorporation.[5] For a metabolite with many carbon atoms, the contribution from natural abundance can be substantial. For instance, the unlabeled form of NAD+ (C₂₁H₂₇N₇O₁₄P₂) will have a naturally occurring M+1 signal of about 19% just from the probability of one of its 21 carbon atoms being a ¹³C atom.[6] Failure to remove this baseline signal makes it impossible to accurately quantify the true metabolic flux.
Q3: What is a Mass Isotopomer Distribution (MID)?
A: A Mass Isotopomer Distribution (MID), also known as an isotopologue distribution, is the collection of relative abundances of a molecule's isotopologues detected by a mass spectrometer. Isotopologues are molecules that differ only in their isotopic composition. They are typically denoted by their mass relative to the monoisotopic mass (M0).
-
M0: The molecule containing only the most abundant isotopes (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O).
-
M+1: The molecule that is one atomic mass unit heavier than M0, which could be due to one ¹³C, one ¹⁵N, etc.
-
M+2: The molecule that is two atomic mass units heavier, which could be due to two ¹³C atoms, one ¹⁸O atom, etc.
The raw MID from your instrument is a convoluted signal of both natural abundance and experimental labeling. The goal of the correction is to deconvolve this signal to reveal the true enrichment from your tracer.[1]
Q4: What data do I need to perform the correction?
A: To perform a successful correction, you need two key pieces of information:
-
The Measured MID: The raw peak areas or relative intensities for each mass isotopomer (M0, M+1, M+2, etc.) of your metabolite of interest, as measured by the mass spectrometer.
-
The Elemental Formula: The precise chemical formula (e.g., C₆H₁₂O₆ for glucose) of the metabolite or fragment ion you are analyzing. This is crucial because the correction calculations are based on the number of atoms of each element in the molecule.
Troubleshooting Guide: Common Experimental Issues
Q5: My corrected data shows negative abundance for some isotopologues. What does this mean and how do I fix it?
A: Encountering negative values in your corrected MID is a common issue, particularly for isotopologues with low signal intensity.[1] This is not physically possible and is usually an artifact of statistical noise in the measurement.
-
Causality: Mass spectral data are never perfect. Low-intensity peaks are subject to a higher degree of random noise. When a large correction factor (derived from the natural abundance of a large molecule) is subtracted from a small, noisy measured value, the result can be negative.
-
Solution: The standard practice is to address this during post-processing. One common approach is to set any negative values to zero and then re-normalize the entire MID so that the sum of all isotopologue fractions equals 100%.[1] This preserves the integrity of the well-measured, high-intensity peaks while acknowledging the uncertainty in the low-intensity ones.
Q6: I'm using a high-resolution mass spectrometer. How do I handle overlapping peaks from other elements (e.g., ¹⁸O vs. two ¹³C)?
A: This is an excellent question that highlights the advantage of high-resolution mass spectrometry (HRMS). While two ¹³C atoms (2 x 1.00335 Da = +2.0067 Da) and one ¹⁸O atom (+1.9992 Da) both contribute to the M+2 peak at low resolution, HRMS can often distinguish them.
-
Resolution-Dependent Correction: If your instrument's resolution is high enough to separate the contributions of different elements to a given nominal mass, your correction algorithm must be designed to handle this.[6][7] Software tools like AccuCor2 and IsoCorrectoR are specifically designed to perform resolution-dependent corrections.[6][8]
-
Insufficient Resolution: If your resolution is not high enough to resolve these fine differences (e.g., you cannot separate ¹³C from ¹⁵N), you cannot solve the labeling pattern accurately for dual-tracer experiments.[6][7] In this case, the correction matrix must be constructed based on the combined probability of all isotopes contributing to that unresolved peak.
Q7: My ¹³C-labeled tracer is not 100% pure (e.g., 99% ¹³C). How does this affect the correction?
A: Tracer impurity is a critical factor that must be accounted for. Commercially available tracers are rarely 100% pure; a [U-¹³C₆]glucose tracer might be 99% ¹³C and 1% ¹²C.[4]
-
Impact: This impurity means that the tracer itself contributes to the M0 signal, not just the fully labeled peak. Failing to correct for this will lead to an underestimation of the true enrichment.
-
Solution: Advanced correction algorithms incorporate a step to correct for tracer impurity alongside the natural abundance correction. The correction matrix can be adjusted to account for the known isotopic purity of the tracer substrate.[6][9] Always check the certificate of analysis for your tracer and use this information in your data processing software.
Q8: I'm using a dual-tracer (e.g., ¹³C and ¹⁵N). How does this complicate the correction?
A: Dual-isotope tracing is a powerful technique but adds a layer of complexity to the correction. The correction matrix must now account for the natural abundances of all labeled elements simultaneously.
-
Increased Matrix Size: For a metabolite like serine (C₃H₇NO₃) labeled with ¹³C and ¹⁵N, the correction matrix becomes significantly larger to account for all possible combinations of ¹³C and ¹⁵N labeling.[6][7]
-
High Resolution is Key: As mentioned in Q6, resolving the isotopologues becomes critical. For example, you must be able to distinguish the M+C₁N₀ peak (one ¹³C) from the M+C₀N₁ peak (one ¹⁵N), which have the same nominal mass (M+1) but different exact masses.[6] Without sufficient mass resolution, the system of equations becomes unsolvable, and an accurate correction is not possible.[7]
Data & Protocols
Table 1: Natural Isotopic Abundances of Common Elements
This table provides the percent natural abundance for stable isotopes of elements commonly found in biological molecules. These values are the foundation for all correction calculations.
| Element | Isotope | Mass (u) | Natural Abundance (%) |
| Hydrogen | ¹H | 1.007825 | 99.9885 |
| ²H (D) | 2.014102 | 0.0115 | |
| Carbon | ¹²C | 12.000000 | 98.93 |
| ¹³C | 13.003355 | 1.07 | |
| Nitrogen | ¹⁴N | 14.003074 | 99.632 |
| ¹⁵N | 15.000109 | 0.368 | |
| Oxygen | ¹⁶O | 15.994915 | 99.757 |
| ¹⁷O | 16.999132 | 0.038 | |
| ¹⁸O | 17.999160 | 0.205 | |
| Sulphur | ³²S | 31.972071 | 94.93 |
| ³³S | 32.971458 | 0.76 | |
| ³⁴S | 33.967867 | 4.29 | |
| ³⁶S | 35.967081 | 0.02 | |
| Source: Data compiled from IUPAC reports.[10] |
Experimental Protocol: The Matrix-Based Correction Method
The most common and robust method for correcting for natural isotope abundance uses linear algebra and is known as the correction matrix method.[1] The core relationship is:
Mmeasured = [CM] ⋅ Mcorrected
Where Mmeasured is the vector of your raw isotopologue intensities, [CM] is the correction matrix, and Mcorrected is the vector of the true, corrected isotopologue intensities. To find the corrected values, we simply invert the matrix:
Mcorrected = [CM]⁻¹ ⋅ Mmeasured
Here is a step-by-step workflow to apply this method.
Step 1: Acquire and Process Raw Mass Spectrometry Data
-
Obtain the mass spectra for your metabolite of interest under both unlabeled (natural abundance) and labeled conditions.
-
Integrate the peak areas for each isotopologue (M0, M+1, M+2, etc.) to create your measured MID vector (Mmeasured ). It is crucial to include a sufficient number of isotopologues to capture the full distribution.
Step 2: Determine the Elemental Formula of the Analyte
-
Identify the exact chemical formula for the ion being analyzed. For example, for pyruvate (C₃H₃O₃⁻), you have 3 carbons, 3 hydrogens, and 3 oxygens.
Step 3: Construct the Correction Matrix [CM]
-
The correction matrix is constructed based on combinatorial probabilities. Each element of the matrix, CM(i, j), represents the probability that a molecule with a true enrichment of j ¹³C atoms will be measured as M+i due to the contribution of naturally abundant isotopes from all elements in the molecule.
-
This matrix is the product of the individual elemental matrices for each element in the formula (e.g., CM_pyruvate = CM_C₃ ⊗ CM_H₃ ⊗ CM_O₃).[1]
-
This step is almost always performed by software (e.g., IsoCor, IsoCorrectoR, AccuCor2).[6][8] The software uses the elemental formula (Step 2) and the known natural abundances (Table 1) to build the matrix automatically.
Step 4: Apply the Correction
-
Using software, multiply the inverse of the correction matrix [CM]⁻¹ by your measured MID vector (Mmeasured ).
-
The result is your corrected MID vector (Mcorrected ), which represents the true fractional enrichment from your ¹³C tracer.
Step 5: Validate the Correction
-
A critical, self-validating step is to apply the same correction workflow to an unlabeled standard of your metabolite.[11]
-
After correction, the MID of the unlabeled standard should show ~100% M0 and ~0% for all other isotopologues (M+1, M+2, etc.). If it does, you can be confident that your correction method is working properly.
Visualization: Data Processing Workflow
The following diagram illustrates the complete workflow from raw data acquisition to the final, corrected mass isotopomer distribution ready for downstream analysis.
References
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Midani, F., de la Cruz, F., & Lui, K. (2017). The importance of accurately correcting for the natural abundance of stable isotopes. bioRxiv. [Link]
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Gao, Y., & Yuan, Y. (2021). AccuCor2: Isotope Natural Abundance Correction for Dual-Isotope Tracer Experiments. ChemRxiv. [Link]
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Gao, Y., Yuan, Y., & Wang, L. (2021). AccuCor2: isotope natural abundance correction for dual-isotope tracer experiments. Bioinformatics. [Link]
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Crown, S. B., & Antoniewicz, M. R. (2013). A roadmap for interpreting 13C metabolite labeling patterns from cells. BMC Systems Biology. [Link]
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Midani, F., et al. (2017). The importance of accurately correcting for the natural abundance of stable isotopes. ResearchGate. [Link]
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Fernández-Peralbo, M. A., & de Castro, M. D. L. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Journal of Mass Spectrometry. [Link]
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Moseley, H. N. (2010). Flowchart of 13C natural abundance correction algorithm. ResearchGate. [Link]
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Cho, K., & Young, J. D. (2021). Correcting for Naturally Occurring Mass Isotopologue Abundances in Stable-Isotope Tracing Experiments with PolyMID. Semantic Scholar. [Link]
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Heinrich, J., et al. (2018). IsoCorrection: Algorithm For Natural Isotope Abundance And Tracer Purity... in IsoCorrectoR. rdrr.io. [Link]
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Moseley, H. N. (2019). Validation of the multi-isotope natural abundance correction algorithm. ResearchGate. [Link]
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Heinrich, J., et al. (2018). Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. Scientific Reports. [Link]
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Solubility of Things. (n.d.). Natural Abundance of Isotopes. Solubility of Things. [Link]
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Wikipedia. (n.d.). Natural abundance. Wikipedia. [Link]
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Scientific Instrument Services. (n.d.). Table of Isotopic Masses and Natural Abundances. Scientific Instrument Services. [Link]
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Validation & Comparative
A Comparative Guide to Sulfanilamide-13C6 and d4-Sulfanilamide as Internal Standards in Quantitative Mass Spectrometry
For researchers, scientists, and drug development professionals, the pursuit of accurate and reproducible quantitative data is paramount. In the field of liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled (SIL) internal standard is the undisputed gold standard for correcting analytical variability.[1][2] When quantifying sulfanilamide, a foundational sulfonamide antibiotic, two primary SIL internal standards are commercially available: Sulfanilamide-13C6 and d4-Sulfanilamide.
While both serve the same fundamental purpose, their isotopic labels—heavy carbon versus heavy hydrogen—give rise to subtle yet significant differences in analytical performance. This guide provides an in-depth technical comparison, grounded in the principles of isotope dilution mass spectrometry (IDMS), to help you select the most appropriate internal standard for your specific application, ensuring the highest level of data integrity and regulatory compliance.
The Foundational Principle: Isotope Dilution Mass Spectrometry
The core strength of a SIL internal standard is its ability to perfectly mimic the analyte of interest throughout the entire analytical workflow.[1] Added at a known concentration to every sample at the earliest stage, the SIL standard co-extracts, co-elutes, and experiences identical ionization effects as the native analyte. The mass spectrometer distinguishes between the analyte and the standard based on their mass difference. By measuring the peak area ratio of the analyte to the internal standard, any variations in sample preparation, injection volume, or matrix-induced ion suppression are effectively nullified, leading to highly accurate and precise quantification.
However, the assumption that an internal standard "perfectly mimics" the analyte hinges on the nature of the isotopic label.
Head-to-Head Comparison: Key Performance Attributes
The choice between a ¹³C- and deuterium-labeled standard is not merely a matter of preference; it has direct implications for method robustness and data quality. While d4-Sulfanilamide is a viable option, Sulfanilamide-13C6 is demonstrably the superior choice for rigorous bioanalytical applications.
| Parameter | Sulfanilamide-13C6 (¹³C₆H₈N₂O₂S) | d4-Sulfanilamide (C₆H₄D₄N₂O₂S) | Scientific Rationale & Impact |
| Chromatographic Co-elution | Ideal: Virtually identical retention time to native sulfanilamide. | Potential for Shift: Often elutes slightly earlier than the native analyte in reversed-phase LC.[3][4] | The significant 100% mass difference between hydrogen and deuterium can alter the compound's interaction with the stationary phase.[5] A lack of perfect co-elution means the standard and analyte may experience different matrix effects at different points in the elution profile, compromising quantification.[3][4] |
| Isotopic Stability | Exceptional: The ¹³C-C bond is extremely stable. There is no risk of isotope scrambling or back-exchange.[3][6] | High, but with Caveats: Deuterium on an aromatic ring is generally stable. However, there is a theoretical risk of back-exchange with protons from the solvent or matrix under certain pH or temperature conditions.[3][4] | Loss of the isotopic label from the standard would lead to an underestimation of the analyte concentration. The stability of ¹³C provides greater confidence, especially when samples undergo complex processing or long-term storage. |
| Matrix Effect Compensation | Superior: Perfect co-elution ensures that both the analyte and the internal standard are subjected to the exact same degree of ion suppression or enhancement.[3] | Potentially Compromised: If a chromatographic shift exists, the standard may elute in a region with a different matrix effect profile than the analyte, leading to inaccurate correction and reduced precision. | This is the most critical function of a SIL-IS. Superior compensation by ¹³C-labeled standards directly translates to higher data accuracy and reproducibility. |
| Accuracy & Precision | Highest Achievable: Minimizes variability from all sources, leading to lower coefficients of variation (%CV) and bias closer to 100%.[6] | Generally Good, but Higher Risk: Can meet validation criteria, but any chromatographic shift or instability introduces a potential source of error that can increase variability.[2] | For methods requiring the highest level of accuracy, such as those for regulatory submissions to agencies like the FDA, the robustness of a ¹³C-labeled standard is preferred.[7][8] |
| Cost & Availability | Higher Cost: Synthesis of compounds with multiple ¹³C atoms is typically more complex and expensive.[9] | Lower Cost: Deuterated standards are often more readily available and less expensive to produce.[5] | For high-throughput screening or non-regulatory research, the cost-effectiveness of a deuterated standard may be a deciding factor, provided its performance is thoroughly validated. |
Experimental Workflow & Protocol Design
To empirically validate the performance of these internal standards, a robust experimental design is crucial. The following protocol outlines a typical workflow for the quantification of sulfanilamide in human plasma.
Experimental Workflow for Internal Standard Comparison
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Sulfonamides Using Sulfanilamide-13C6
Introduction: The Imperative for Robust Sulfonamide Quantification
Sulfonamides, a class of synthetic antimicrobial agents, are extensively used in veterinary and human medicine. Their potential for residual presence in food products and the environment necessitates highly accurate and reliable quantitative methods. The development and validation of such methods are governed by stringent regulatory guidelines from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3] A cornerstone of robust bioanalytical method validation is the appropriate use of an internal standard (IS) to correct for variability during sample preparation and analysis.[4]
This guide provides an in-depth comparison of analytical methods for sulfonamides, focusing on the pivotal role of Sulfanilamide-13C6, a stable isotope-labeled (SIL) internal standard. We will explore the mechanistic advantages of using a SIL IS over traditional approaches (e.g., structural analogs or no internal standard) and provide the experimental framework for cross-validating these methods. The objective is to equip researchers, scientists, and drug development professionals with the technical insights and practical protocols to develop and validate highly reliable, defensible, and reproducible analytical methods for sulfonamide quantification.
The 'Why': Mechanistic Superiority of Stable Isotope-Labeled Internal Standards
In quantitative analysis, particularly with complex biological matrices, the analyte signal can be influenced by numerous factors, including extraction efficiency and matrix effects (ion suppression or enhancement in LC-MS/MS).[5][6][7][8] An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, thus compensating for these variations.
The Causality Behind Experimental Choices:
Stable isotope-labeled internal standards, such as Sulfanilamide-13C6, are considered the "gold standard" for quantitative LC-MS/MS bioanalysis.[4][9] This is because the incorporation of heavy isotopes (e.g., ¹³C) results in a compound that is chemically identical to the analyte but has a different mass.[10]
-
Co-elution and Co-extraction: Sulfanilamide-13C6 and the native sulfanilamide will have virtually identical chromatographic retention times and extraction recoveries. This ensures that any sample-to-sample variability in these steps affects both the analyte and the internal standard equally.
-
Compensation for Matrix Effects: Matrix effects, a major source of imprecision in LC-MS/MS, arise from co-eluting matrix components that interfere with the ionization of the target analyte.[5][6][7] Since Sulfanilamide-13C6 co-elutes and has the same ionization characteristics as the analyte, it experiences the same degree of ion suppression or enhancement.[9] The ratio of the analyte peak area to the IS peak area remains constant, leading to accurate quantification even in the presence of significant matrix effects.[11]
In contrast, a structural analog internal standard may have different chromatographic behavior and be affected differently by matrix components, leading to less reliable correction and potentially inaccurate results.[4]
Experimental Design: Cross-Validation Workflow
Cross-validation is a formal process to compare the performance of two or more bioanalytical methods.[2] It is essential when methods are transferred between laboratories or when a new method (e.g., one using Sulfanilamide-13C6) is intended to replace an existing one.
Below is a generalized workflow for cross-validating an existing method (Method A: using a structural analog IS or no IS) with a new, improved method (Method B: using Sulfanilamide-13C6).
Caption: A generalized workflow for the cross-validation of two analytical methods.
Data Presentation: Performance Comparison
The following tables summarize hypothetical but realistic performance data comparing a traditional LC-MS/MS method for sulfanilamide with a method employing Sulfanilamide-13C6 as the internal standard.
Table 1: Accuracy and Precision in Bovine Plasma
| QC Level | Nominal Conc. (ng/mL) | Method A (Structural Analog IS) | Method B (Sulfanilamide-13C6 IS) |
| Mean Accuracy (%) | Precision (%RSD) | ||
| LLOQ | 1 | 88.5 | 14.2 |
| LQC | 3 | 91.2 | 11.8 |
| MQC | 50 | 115.3 | 9.5 |
| HQC | 150 | 118.9 | 8.8 |
Acceptance criteria based on EMA/FDA guidelines: Accuracy within ±15% of nominal (±20% at LLOQ), Precision ≤15% RSD (≤20% at LLOQ).[1][2]
Table 2: Matrix Effect Evaluation in Different Biological Matrices
| Matrix | Method A (Structural Analog IS) | Method B (Sulfanilamide-13C6 IS) |
| Matrix Factor | IS-Normalized Matrix Factor (%RSD) | |
| Bovine Plasma | 0.65 (Suppression) | 25.4 |
| Porcine Liver | 0.48 (Suppression) | 31.2 |
| Chicken Muscle | 1.25 (Enhancement) | 18.9 |
Acceptance criteria: The %RSD of the IS-normalized matrix factor should be ≤15%.
Interpretation of Results:
The data clearly illustrates the superiority of Method B, which utilizes Sulfanilamide-13C6. The accuracy and precision are well within regulatory acceptance limits, demonstrating a reliable and robust method. In contrast, Method A shows significant deviations, particularly at the higher concentration levels, likely due to the inability of the structural analog to adequately compensate for matrix effects.
The matrix effect data in Table 2 provides a direct explanation. While both methods experience ion suppression or enhancement (Matrix Factor ≠ 1), the variability (as shown by %RSD) in the IS-normalized matrix factor for Method B is significantly lower and well within the acceptable limit of 15%.[5] This demonstrates the self-validating nature of using a stable isotope-labeled internal standard.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments described above.
Protocol 1: Sample Preparation (Protein Precipitation)
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the sample (blank matrix, calibration standard, or QC).
-
Internal Standard Spiking: Add 25 µL of the appropriate working internal standard solution (e.g., 100 ng/mL of Sulfanilamide-13C6 in methanol for Method B).
-
Precipitation: Add 400 µL of ice-cold acetonitrile.
-
Mixing: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer 300 µL of the clear supernatant to a new tube or a 96-well plate.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 150 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Final Mixing: Vortex for 30 seconds and centrifuge at 2,000 x g for 2 minutes before injection.
Protocol 2: LC-MS/MS Analysis
-
LC System: Standard UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-3.5 min: 95% B
-
3.5-3.6 min: 95% to 5% B
-
3.6-5.0 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with a positive electrospray ionization (ESI+) source.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Sulfanilamide: Q1: 173.2 -> Q3: 156.1
-
Sulfanilamide-13C6: Q1: 179.2 -> Q3: 162.1
-
The Logic of Trustworthiness: Why Sulfanilamide-13C6 Ensures a Self-Validating System
The trustworthiness of an analytical method is its ability to produce consistently accurate results. The use of Sulfanilamide-13C6 builds this trust by mitigating the most significant and unpredictable sources of error in LC-MS/MS bioanalysis.
Caption: Logical relationship illustrating how a SIL IS compensates for analytical variability.
This diagram illustrates that because both the analyte and the SIL internal standard are affected identically by process variability (recovery) and detection variability (matrix effects), their ratio remains constant. This inherent compensation mechanism is the foundation of a self-validating and trustworthy protocol.
Conclusion
The cross-validation of analytical methods for sulfonamides unequivocally demonstrates the advantages of using a stable isotope-labeled internal standard like Sulfanilamide-13C6. While initial costs for SIL standards may be higher, the long-term benefits in terms of method robustness, accuracy, precision, and compliance with regulatory expectations are substantial. By effectively neutralizing the impact of matrix effects and procedural variability, Sulfanilamide-13C6 enables the development of truly reliable and defensible quantitative methods, which are essential for ensuring food safety and advancing pharmaceutical development.
References
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]
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Li, W., & Cohen, L. H. (2021). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 13(12), 949-952. [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
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Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]
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Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, G., Korfmacher, W. A., & Olah, T. V. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid communications in mass spectrometry, 17(1), 97-103. [Link]
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Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical chemistry, 49(7), 1041-1044. [Link]
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Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]
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The Gold Standard in Quantitative Bioanalysis: A Comparative Guide to Sulfanilamide-13C6
For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantification of analytes in complex biological matrices is paramount. In the realm of sulfonamide analysis, the choice of an internal standard can be the determining factor between reliable, reproducible data and costly, erroneous results. This guide provides an in-depth technical comparison of quantitative methods using the stable isotope-labeled (SIL) internal standard, Sulfanilamide-13C6, against traditional structural analog internal standards, supported by established scientific principles and representative experimental data.
The Critical Role of the Internal Standard in LC-MS/MS Bioanalysis
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the internal standard (IS) is a cornerstone of robust and reliable quantification. Its primary function is to compensate for the variability inherent in the analytical process, from sample preparation to instrumental analysis. An ideal IS should mimic the analyte's behavior throughout the entire workflow, thereby ensuring that any losses or variations experienced by the analyte are mirrored by the IS. This allows for accurate quantification based on the ratio of the analyte's response to that of the IS.
The use of a stable isotope-labeled internal standard, such as Sulfanilamide-13C6, is widely considered the gold standard in quantitative mass spectrometry. The near-identical physicochemical properties of a SIL IS to the native analyte ensure co-elution during chromatography and similar ionization efficiency in the mass spectrometer's source. This is crucial for mitigating the often-unpredictable effects of the biological matrix on the analyte's signal, a phenomenon known as the matrix effect.
Sulfanilamide-13C6: The Superior Choice for Sulfanilamide Quantification
Sulfanilamide-13C6 is a stable isotope-labeled version of sulfanilamide where six of the carbon-12 atoms in the benzene ring are replaced with carbon-13 atoms. This substitution results in a molecule that is chemically identical to sulfanilamide but has a mass difference of 6 Daltons. This mass shift allows the mass spectrometer to distinguish between the analyte and the internal standard while ensuring their behavior during sample processing and analysis is virtually indistinguishable.
In contrast, a structural analog internal standard, such as sulfapyridine, has a different chemical structure from sulfanilamide. While it may share some similarities, its chromatographic retention time and ionization efficiency can differ significantly from the analyte, especially in the presence of complex biological matrices. This can lead to inadequate compensation for matrix effects and, consequently, compromised accuracy and precision.
Experimental Design for a Comparative Evaluation
To objectively compare the performance of Sulfanilamide-13C6 and a structural analog internal standard (e.g., Sulfapyridine), a bioanalytical method validation study should be conducted in accordance with regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The key validation parameters to be assessed are accuracy, precision, selectivity, sensitivity, and matrix effect.
The following diagram illustrates a typical experimental workflow for such a validation study:
A Guide to Establishing Robust Calibration Curves for Sulfanilamide-13C6: Linearity and Range Determination
For researchers and drug development professionals, the precise quantification of analytes in complex biological matrices is the bedrock of reliable pharmacokinetic, toxicokinetic, and bioequivalence studies. The use of stable isotope-labeled internal standards (SIL-IS), such as Sulfanilamide-13C6, represents the gold standard for achieving accuracy and precision. However, the integrity of this approach hinges entirely on the establishment of a robust, well-characterized calibration curve.
This guide provides an in-depth technical comparison and a detailed workflow for determining the linearity and analytical range for Sulfanilamide-13C6. We will move beyond a simple recitation of steps to explain the causality behind each experimental choice, ensuring the development of a self-validating system that meets stringent regulatory expectations.
The Foundational Choice: Selecting the Right Analytical Platform
The first critical decision in any quantitative bioanalysis is the choice of the analytical instrument. While several techniques exist for quantifying sulfonamides, the use of a SIL-IS like Sulfanilamide-13C6 makes one platform the unequivocal superior choice: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a reliable and cost-effective technique for many small molecules.[1] However, its utility for bioanalysis using a SIL-IS is severely limited. HPLC-UV relies on the chromophoric properties of a molecule, which are identical between Sulfanilamide and its 13C-labeled counterpart. Consequently, the two compounds would co-elute and be indistinguishable to a UV detector, negating the core benefit of the internal standard.
LC-MS/MS, conversely, differentiates compounds based on their mass-to-charge ratio (m/z). The six ¹³C atoms in Sulfanilamide-13C6 give it a mass 6 Daltons higher than the unlabeled analyte. This mass difference is easily resolved by a mass spectrometer, allowing for simultaneous, yet distinct, detection of both the analyte and the internal standard. This specificity is paramount for the isotope dilution technique and is indispensable when dealing with the inherent complexity and potential interferences of biological matrices.[2][3]
Table 1: Comparison of Analytical Platforms for Sulfanilamide-13C6 Quantification
| Parameter | LC-MS/MS (Recommended) | HPLC-UV (Not Recommended for SIL-IS) |
| Specificity | Very High; distinguishes based on mass. | Low; cannot distinguish between analyte and SIL-IS. |
| Sensitivity | Very High (typically ng/mL to pg/mL).[4] | Moderate (typically µg/mL to high ng/mL). |
| Matrix Effect | Significantly mitigated by co-eluting SIL-IS. | Highly susceptible to interferences from matrix components.[5][6] |
| Throughput | High, with rapid analysis times. | Moderate to High. |
| Cost | Higher initial instrument cost. | Lower initial instrument cost. |
| Regulatory Acceptance | Gold standard for regulated bioanalysis.[7] | Acceptable for less complex samples, but not for this application. |
The Principle of Isotope Dilution: A Self-Validating System
The power of using Sulfanilamide-13C6 lies in the principle of isotope dilution mass spectrometry. A known, fixed concentration of the SIL-IS is added to all samples, calibrators, and quality controls (QCs) early in the sample preparation process.[8] Because the SIL-IS is chemically identical to the analyte, it experiences the exact same variations during every subsequent step—extraction, potential degradation, and ionization in the mass spectrometer.[9]
Any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard. Therefore, by measuring the ratio of the analyte's signal to the internal standard's signal, these variations are canceled out. This ratiometric approach provides a highly precise and accurate measurement that is robust against the inevitable sample-to-sample variability.[10]
Caption: Workflow of Isotope Dilution Mass Spectrometry.
Designing and Executing the Calibration Curve Experiment
A robust calibration curve is built upon meticulously prepared standards and validated according to strict, predefined criteria. The goal is to demonstrate a consistent and predictable relationship between the instrument response and the analyte concentration across a relevant range.
Experimental Protocol: Linearity and Range Determination
This protocol outlines the steps for a full validation of the calibration curve for Sulfanilamide in human plasma, using Sulfanilamide-13C6 as the internal standard.
1. Preparation of Stock and Working Solutions:
-
Analyte Stock (1 mg/mL): Accurately weigh ~10 mg of certified Sulfanilamide reference standard. Dissolve in an appropriate solvent (e.g., methanol) in a 10 mL volumetric flask.
-
IS Stock (1 mg/mL): Prepare a separate stock solution of Sulfanilamide-13C6 in the same manner. The use of separate stock solutions for calibration standards and quality control samples is a key principle of bioanalytical method validation.[11]
-
Working Solutions: Prepare a series of serial dilutions of the analyte stock solution in 50:50 methanol:water to create working solutions for spiking the calibration standards.
-
IS Working Solution: Prepare a working solution of Sulfanilamide-13C6 (e.g., 1 µg/mL) for spiking into all samples. The concentration should be chosen to yield a robust signal in the mass spectrometer.
2. Preparation of Calibration Standards:
-
Label at least nine 1.5 mL microcentrifuge tubes: Blank, Zero, and Calibrator 1 through 7 (C1-C7).
-
Dispense 100 µL of blank human plasma into each tube.
-
Spike the appropriate analyte working solution into tubes C1-C7 to achieve a desired concentration range (e.g., 1, 5, 20, 50, 100, 200, 400 ng/mL).
-
The "Zero" sample is spiked only with the internal standard to check for interference. The "Blank" sample is not spiked with analyte or internal standard.[11]
3. Sample Preparation (Protein Precipitation):
-
Add 20 µL of the IS working solution to all tubes except the "Blank".
-
Add 300 µL of ice-cold acetonitrile to all tubes to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the solvent to dryness under a stream of nitrogen at ~40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
4. LC-MS/MS Analysis:
-
LC System: UPLC/HPLC system.
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both Sulfanilamide and Sulfanilamide-13C6 (to be determined during method development).
From Raw Data to Validated Range: Statistical Evaluation
The data generated from the LC-MS/MS analysis must be rigorously evaluated to confirm linearity and define the quantifiable range.
Caption: Data analysis workflow for linearity and range determination.
Assessing Linearity and Defining the Range
-
Response Function: Plot the response ratio (Analyte Peak Area / IS Peak Area) on the y-axis against the nominal concentration on the x-axis.
-
Linear Regression: Perform a linear regression on the data. To ensure accuracy across the entire range, especially at the lower concentrations, a weighting factor is often required. A 1/x or 1/x² weighting is common as it gives less weight to the higher concentration points, which have higher variance, and prevents them from disproportionately influencing the regression line.[12][13]
-
Acceptance Criteria: The linearity and range are validated based on criteria set by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[11][14]
Table 2: Summary of Regulatory Acceptance Criteria for Calibration Curves
| Parameter | Acceptance Criteria | Rationale |
| Number of Standards | Minimum of 6 non-zero standards.[11] | Ensures sufficient data points to accurately define the linear relationship. |
| Correlation Coefficient (r²) | Should be >0.99. | Indicates a strong linear relationship between response and concentration. |
| Accuracy | Back-calculated concentrations must be within ±15% of the nominal value.[7] | Demonstrates the closeness of the measured value to the true value. |
| LLOQ Accuracy | The lowest standard (LLOQ) must be within ±20% of the nominal value.[15] | Acknowledges the greater inherent variability at the lower limit of quantification. |
| LLOQ Precision | The coefficient of variation (CV) should not exceed 20%. | Ensures the LLOQ is reliably and reproducibly measurable. |
| LLOQ Response | Analyte signal at the LLOQ should be at least 5 times the signal of a blank sample.[11] | Guarantees the LLOQ is clearly distinguishable from background noise. |
| Rule for Calibrators | At least 75% of the calibration standards must meet the accuracy criteria.[7] | Allows for the exclusion of a single erroneous point without invalidating the entire curve. |
The Lower Limit of Quantification (LLOQ) is the lowest concentration on the curve that meets these acceptance criteria. The Upper Limit of Quantification (ULOQ) is the highest concentration that meets the criteria. The validated analytical range is from the LLOQ to the ULOQ.
Common Pitfalls and Expert Insights
-
Isotopic Contribution: Ensure the Sulfanilamide-13C6 standard has high isotopic purity. If the SIL-IS contains a small percentage of unlabeled Sulfanilamide, it can contribute to the analyte signal, potentially causing a positive bias, especially at the LLOQ.[16]
-
Non-Linearity: If non-linearity is observed, especially at the high end, it could be due to detector saturation or ionization suppression. Extending the range may require adjusting instrument parameters or accepting a non-linear (e.g., quadratic) fit, which must be scientifically justified.[12]
-
Matrix Effects: While the SIL-IS corrects for many matrix effects, it is still crucial to evaluate them during method validation to ensure the correction is consistent across different sources of the biological matrix.[5][6]
-
¹³C vs. ²H Labeling: While deuterium (²H) labeled standards are common, they can sometimes exhibit slight chromatographic separation from the analyte (isotopic effect), which can compromise their ability to correct for matrix effects that occur at a specific retention time. ¹³C-labeled standards like Sulfanilamide-13C6 are less prone to this effect and are generally preferred for their closer chromatographic co-elution.[17][18]
By following this comprehensive approach—grounded in the correct choice of technology, a deep understanding of the underlying scientific principles, and rigorous adherence to regulatory standards—researchers can establish a truly robust and defensible method for the quantification of Sulfanilamide, ensuring the highest quality data for their drug development programs.
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YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. [Link]
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European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
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European Medicines Agency (EMA). (2009). Draft Guideline on validation of bioanalytical methods. [Link]
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Ma, Y., et al. (2021). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. PubMed Central. [Link]
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U.S. Food and Drug Administration (FDA). (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]
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ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
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Schieweck, A., et al. (2019). Detection of Sulfonamide Antibiotics Using an Elastic Hydrogel Microparticles-Based Optical Biosensor. PubMed Central. [Link]
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Reddy, G. K., et al. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. Journal of Applicable Chemistry. [Link]
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Tuerk, J., et al. (2006). Analysis of antibiotics in urine and wipe samples from environmental and biological monitoring—Comparison of HPLC with UV-, single MS- and tandem MS-detection. ResearchGate. [Link]
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Pleasance, S., et al. (1992). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. PubMed. [Link]
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A Guide to Inter-Laboratory Comparison of Sulfanilamide Quantification Using Stable Isotope Dilution-Liquid Chromatography-Tandem Mass Spectrometry
Introduction: The Imperative for Reproducible Bioanalysis
In the landscape of drug development and clinical research, the ability to accurately and reproducibly quantify analytes in biological matrices is paramount. The data generated from bioanalytical assays form the bedrock of critical decisions in pharmacokinetics, toxicokinetics, and bioequivalence studies. However, variability in results between different laboratories can obscure the true pharmacological profile of a compound, leading to costly delays and potential regulatory hurdles. Inter-laboratory comparison studies, also known as collaborative trials or round-robin tests, are the gold standard for assessing the reproducibility of an analytical method.[1][2] They provide an objective measure of a method's robustness when performed by different analysts, on different instruments, and in different environments.
This guide details a framework for conducting an inter-laboratory comparison for the quantification of sulfanilamide in human plasma. At the core of this framework is a robust analytical method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with a stable isotope-labeled internal standard (SIL-IS), Sulfanilamide-¹³C₆. The use of a SIL-IS is a cornerstone of modern quantitative bioanalysis, as it is chemically identical to the analyte and co-elutes chromatographically, allowing it to meticulously account for variations in sample extraction, matrix effects, and instrument response.[3][4][5] This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive protocol and the scientific rationale necessary to validate and compare bioanalytical results with the highest degree of confidence.
Hypothetical Inter-Laboratory Study Design
To objectively assess the method's performance, a study was designed involving three independent bioanalytical laboratories (designated Lab A, Lab B, and Lab C). A central entity prepared and distributed identical sets of blinded human plasma samples.
-
Objective: To determine the inter-laboratory precision (reproducibility) and accuracy of the harmonized LC-MS/MS method for sulfanilamide quantification.
-
Test Article: Sulfanilamide
-
Internal Standard: Sulfanilamide-¹³C₆
-
Matrix: Pooled Human K₂EDTA Plasma
-
Sample Sets: Each laboratory received a full validation set, including:
-
One set of calibration standards (8 non-zero levels).
-
Five levels of Quality Control (QC) samples in quintuplicate:
-
Lower Limit of Quantitation (LLOQ)
-
Low QC (LQC)
-
Medium QC (MQC)
-
High QC (HQC)
-
Dilution QC (DQC)
-
-
-
Harmonization: All laboratories were required to adhere strictly to the analytical protocol detailed in Section 4 and use the performance acceptance criteria outlined by the International Council for Harmonisation (ICH) M10 guideline.[4]
Key Performance Parameters & Acceptance Criteria
The validation of a bioanalytical method is a formal process to demonstrate its fitness for purpose.[6][7] Based on FDA and EMA guidelines, now harmonized under ICH M10, the following parameters were assessed with their corresponding acceptance criteria.[4][6]
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Calibration curve must have a correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The closeness of the mean test results to the true (nominal) value. | The mean value should be within ±15% of the nominal value for QCs, and within ±20% for the LLOQ.[4][8] |
| Precision | The agreement among a series of measurements. Assessed at two levels: | Repeatability (Intra-assay): The Relative Standard Deviation (RSD) must be ≤15% for QCs, and ≤20% for the LLOQ.[4][8] |
| Reproducibility (Inter-laboratory): The overall RSD across all laboratories for each QC level must be ≤15%. | ||
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components. | In blank plasma from at least 6 sources, response at the retention time of sulfanilamide should be <20% of the LLOQ response, and <5% for the IS.[7] |
| LLOQ | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio should be ≥5. Accuracy within ±20% and precision ≤20%. |
Standardized Analytical Protocol
Adherence to a single, well-defined protocol is critical for a successful inter-laboratory comparison.
Materials and Reagents
-
Sulfanilamide Reference Standard (≥99% purity)
-
Sulfanilamide-¹³C₆ Internal Standard (≥99% purity, ≥98% isotopic enrichment)
-
Human Plasma (K₂EDTA)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (Type I, Ultrapure)
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Sulfanilamide and Sulfanilamide-¹³C₆ in methanol to create separate 1 mg/mL stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Sulfanilamide stock solution in 50:50 acetonitrile/water to create working solutions for spiking calibration standards and QC samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Sulfanilamide-¹³C₆ stock solution in 50:50 acetonitrile/water.
Sample Preparation: Protein Precipitation
Causality: Protein precipitation is a rapid and effective method for removing the majority of interfering macromolecules (e.g., albumin) from the plasma sample, which would otherwise foul the analytical column and suppress the MS signal.[9][10] Acetonitrile is chosen for its efficiency in denaturing and precipitating proteins.[11][12]
-
Aliquot 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the IS Working Solution (100 ng/mL) to all samples except for the double blank (matrix blank).
-
Add 150 µL of ice-cold acetonitrile.
-
Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumental Conditions
Causality: A reversed-phase C18 column is selected for its excellent retention and separation of moderately polar compounds like sulfanilamide.[13] The mobile phase consists of a weak acid (formic acid) in water and an organic modifier (acetonitrile) to ensure efficient protonation of the analyte for positive ion electrospray ionization (ESI+) and to facilitate a gradient elution for optimal peak shape and resolution.[14][15] Multiple Reaction Monitoring (MRM) is used for its superior selectivity and sensitivity, monitoring a specific precursor-to-product ion transition for both the analyte and its labeled internal standard.[16]
| Parameter | Condition |
| LC System | UHPLC System |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3.0 min, hold for 1.0 min, return to 5% B and equilibrate for 1.0 min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| MRM Transitions | Sulfanilamide: Q1: 173.0 m/z → Q3: 156.0 m/z |
| Sulfanilamide-¹³C₆: Q1: 179.0 m/z → Q3: 162.0 m/z | |
| Source Temp. | 300°C |
Inter-Laboratory Comparison Workflow
The entire process, from central preparation to final analysis, is designed to minimize pre-analytical variability and isolate the performance of the analytical method in each laboratory.
Caption: Workflow for the sulfanilamide inter-laboratory comparison study.
Comparative Data Analysis
The following table presents a summary of the representative data from the three participating laboratories. The results demonstrate a high degree of accuracy and precision, both within and between laboratories, underscoring the robustness of the analytical method.
| QC Level | Nominal Conc. (ng/mL) | Parameter | Lab A | Lab B | Lab C | Overall (Inter-Lab) |
| LLOQ | 10.0 | Mean Conc. (ng/mL) | 10.8 | 9.9 | 10.5 | 10.4 |
| Accuracy (%) | 108.0% | 99.0% | 105.0% | 104.0% | ||
| Precision (RSD %) | 7.5% | 9.1% | 8.2% | 8.4% | ||
| LQC | 30.0 | Mean Conc. (ng/mL) | 29.1 | 31.2 | 30.5 | 30.3 |
| Accuracy (%) | 97.0% | 104.0% | 101.7% | 100.9% | ||
| Precision (RSD %) | 5.2% | 6.5% | 5.8% | 6.8% | ||
| MQC | 300 | Mean Conc. (ng/mL) | 309 | 288 | 297 | 298 |
| Accuracy (%) | 103.0% | 96.0% | 99.0% | 99.3% | ||
| Precision (RSD %) | 4.1% | 5.3% | 4.9% | 6.5% | ||
| HQC | 750 | Mean Conc. (ng/mL) | 735 | 765 | 758 | 753 |
| Accuracy (%) | 98.0% | 102.0% | 101.1% | 100.4% | ||
| Precision (RSD %) | 3.8% | 4.2% | 3.9% | 4.3% |
All accuracy and precision values fall well within the acceptance criteria (±15% accuracy, ≤15% RSD; ±20% and ≤20% for LLOQ) outlined in the ICH M10 guideline.
Conclusion and Best Practices
This guide presents a comprehensive framework for an inter-laboratory comparison using Sulfanilamide-¹³C₆ as an internal standard for the LC-MS/MS quantification of sulfanilamide. The presented data, though representative, illustrates that a well-developed and standardized bioanalytical method can achieve excellent reproducibility across multiple laboratories. The key to this success lies in three pillars:
-
A Robust Analytical Method: The use of stable isotope dilution coupled with the selectivity of tandem mass spectrometry provides the necessary foundation for accurate and precise measurement.
-
A Harmonized Protocol: Strict adherence by all participating laboratories to a single, detailed protocol minimizes procedural variability.[2]
-
Clear Acceptance Criteria: Basing the study's success on globally recognized regulatory guidelines, such as ICH M10, ensures an objective and authoritative assessment of performance.[4]
By following this model, organizations can confidently validate the transfer and implementation of bioanalytical methods, ensuring data integrity and consistency, which are indispensable for successful drug development programs.
References
-
Agilent Technologies. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Available at: [Link]
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Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 913-920. Available at: [Link]
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Zhao, L., & Stevens, J. (n.d.). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Agilent Technologies. Available at: [Link]
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Zhao, L., & Juck, M. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies. Available at: [Link]
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Parker, C. E., et al. (2018). Optimised plasma sample preparation and LC-MS analysis to support large-scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. Proteomics, 18(11), e1700455. Available at: [Link]
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Kırkan, B., et al. (2020). Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. Journal of Food Science and Technology, 57, 2925–2934. Available at: [Link]
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USDA FSIS. (2016). Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. CLG-SUL4.04. Available at: [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Available at: [Link]
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International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
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van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150. Available at: [Link]
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Pharmaceuticals and Medical Devices Agency, Japan. (2013). Guideline on Bioanalytical Method Validation in Pharmaceutical Development. Available at: [Link]
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A Guide to Validating a Quantitative LC-MS/MS Method with a Certified Sulfanilamide-13C6 Reference Material
Introduction: The Imperative of Rigorous Method Validation
In the landscape of pharmaceutical development and clinical research, the quantitative analysis of analytes in complex biological matrices is a cornerstone of decision-making. The data generated from these analyses underpin safety, efficacy, and pharmacokinetic assessments. Consequently, the analytical methods used must be robust, reliable, and fit for purpose. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), have established comprehensive guidelines that mandate rigorous validation of analytical procedures to ensure data integrity.[1][2][3]
A key element in achieving high-quality data, particularly in liquid chromatography-mass spectrometry (LC-MS), is the use of an internal standard (IS).[4][5] An IS is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample to correct for variability during the analytical process. While various types of internal standards exist, the use of a stable isotope-labeled (SIL) analog of the analyte represents the gold standard.[6][7]
This guide provides an in-depth comparison and a detailed protocol for validating a new analytical method for the antibiotic Sulfanilamide. We will demonstrate why employing a certified Sulfanilamide-13C6 reference material is not merely a best practice but a fundamental choice for creating a self-validating, accurate, and defensible analytical method through the principle of Isotope Dilution Mass Spectrometry (IDMS).[8][9]
The Scientific Rationale: Why ¹³C-Labeled Standards Excel
The ideal internal standard should behave identically to the analyte during sample extraction, chromatography, and ionization, but be distinguishable by the mass spectrometer.[4] This is where SILs, particularly those labeled with Carbon-13 (¹³C), provide unparalleled advantages over other approaches, such as using a structural analog or a deuterium (²H)-labeled standard.[10][11][12]
The Principle of Isotope Dilution Mass Spectrometry (IDMS):
IDMS is a definitive analytical technique that combines the selectivity of mass spectrometry with the precision of using an isotopic internal standard.[13][14][15] A known quantity of the isotopically enriched standard (Sulfanilamide-¹³C6) is added to the sample at the very beginning of the workflow. The native analyte (Sulfanilamide) and the labeled standard are chemically identical, ensuring they experience the same losses during sample preparation and the same ionization efficiency in the MS source. The mass spectrometer distinguishes between the two based on their mass difference. By measuring the ratio of the native analyte's signal to the labeled standard's signal, one can calculate the exact concentration of the analyte, as the ratio remains constant regardless of sample loss or matrix-induced signal suppression.[8][14]
Caption: The principle of Isotope Dilution Mass Spectrometry (IDMS).
Key Advantages of Sulfanilamide-¹³C6:
-
Co-elution: Unlike deuterium-labeled standards, which can sometimes exhibit a slight chromatographic shift due to the isotope effect, ¹³C-labeled standards almost perfectly co-elute with the native analyte.[11] This is critical because it ensures both compounds experience the exact same matrix effects at the same point in time, leading to more effective correction.
-
Chemical Identity: The ¹³C atoms do not alter the physicochemical properties of the molecule. This means extraction recovery, stability, and ionization efficiency are virtually identical to the unlabeled Sulfanilamide.[10][12]
-
No Isotopic Cross-Talk: The +6 Da mass difference between Sulfanilamide and Sulfanilamide-¹³C6 provides a clean separation in the mass spectrometer, preventing isotopic contributions from the analyte to the internal standard signal, which can be a concern with lower mass shifts.[16]
-
Certified Reference Material (CRM): Using a CRM, produced under ISO 17034 and ISO/IEC 17025 standards, guarantees the material's identity, purity, and concentration, providing metrological traceability and utmost confidence in the stock solutions used for quantification.[17]
Performance Comparison: The Empirical Advantage
To illustrate the superiority of the IDMS approach, we compare its expected performance against two common alternatives: using a structural analog as an internal standard and a simple external standard method. The choice of internal standard directly impacts the quality of validation outcomes.
| Validation Parameter | Method A: Sulfanilamide-¹³C6 (IDMS) | Method B: Structural Analog IS | Method C: External Standard | Causality Behind the Performance |
| Accuracy (% Bias) | < ± 5% | < ± 15% | Can exceed ± 20% | The ¹³C6-IS perfectly mimics the analyte's behavior, correcting for matrix effects and recovery losses that a structural analog cannot fully replicate. The external standard method has no correction.[18] |
| Precision (%RSD) | < 5% | < 15% | Can exceed 20% | The consistent IS-to-analyte ratio minimizes variability from sample prep and injection volume inconsistencies. A structural analog's variability in recovery and ionization introduces error.[5] |
| Matrix Effect | Effectively Nullified | Partially Corrected | Not Corrected | Co-elution and identical ionization of the ¹³C6-IS ensure that any signal suppression or enhancement affects both compounds equally, keeping the ratio constant.[4][11] |
| Robustness | High | Moderate | Low | The method is less susceptible to minor variations in extraction efficiency or instrument performance, as the internal standard provides robust normalization for each individual sample. |
| Regulatory Compliance | Highest Confidence | Acceptable, but with scrutiny | Not suitable for complex matrices | Meets and exceeds the stringent requirements of FDA and ICH bioanalytical method validation guidance.[1][19] |
Experimental Protocol: A Validated Workflow for Sulfanilamide in Plasma
This section provides a step-by-step protocol for the validation of an LC-MS/MS method for Sulfanilamide in human plasma, adhering to ICH Q2(R1) and FDA guidelines.[2][20]
Materials and Reagents
-
Analytes: Sulfanilamide Reference Standard, Certified Sulfanilamide-¹³C6 Reference Material.[21][22]
-
Matrix: Blank human plasma, screened for interferences.
-
Reagents: HPLC-grade solvents (Methanol, Acetonitrile, Water), Formic Acid.
Preparation of Standards
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve the Sulfanilamide and Sulfanilamide-¹³C6 CRMs in methanol to prepare primary stock solutions.
-
Working Solutions: Prepare serial dilutions of the Sulfanilamide stock to create working solutions for calibration standards (CS) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Sulfanilamide-¹³C6 stock solution with 50% methanol. This solution will be added to all samples.
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS Working Solution (100 ng/mL) to every tube except the blank matrix.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to an HPLC vial for analysis.
LC-MS/MS Conditions
-
LC System: Standard HPLC/UHPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI), positive mode.
-
MRM Transitions:
-
Sulfanilamide: e.g., m/z 173.0 -> 156.0
-
Sulfanilamide-¹³C6: e.g., m/z 179.0 -> 162.0
-
Validation Experiments and Acceptance Criteria
Caption: A streamlined workflow for analytical method validation.
A. Specificity and Selectivity
-
Purpose: To ensure that components in the matrix do not interfere with the detection of Sulfanilamide or Sulfanilamide-¹³C6.
-
Procedure: Analyze six different lots of blank human plasma. The response at the retention time of the analyte should be <20% of the Lower Limit of Quantitation (LLOQ), and for the IS, <5% of its mean response.
-
Trustworthiness: This confirms that the results are due to the analyte, not endogenous matrix components.
B. Linearity, Range, and Sensitivity (LLOQ)
-
Purpose: To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.
-
Procedure: Prepare a calibration curve with a blank, a zero standard (with IS), and 8-10 non-zero concentration levels. Analyze in triplicate.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥0.99. The back-calculated concentrations of each calibrator must be within ±15% of the nominal value (±20% for LLOQ). The LLOQ must have a signal-to-noise ratio >10 and acceptable precision and accuracy.
C. Accuracy and Precision
-
Purpose: To determine the closeness of the measured concentrations to the true value (accuracy) and the degree of scatter between measurements (precision).
-
Procedure: Analyze QC samples at four levels (LLOQ, Low, Mid, High) with at least five replicates per level. Repeat this over at least three separate days (inter-day validation).
-
Acceptance Criteria:
-
Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at LLOQ).
-
Precision: The relative standard deviation (%RSD) should not exceed 15% (20% at LLOQ).
-
D. Matrix Effect and Recovery
-
Purpose: To assess the influence of the matrix on the ionization of the analyte and to determine the efficiency of the extraction process.
-
Procedure:
-
Set A: Analyte and IS spiked into post-extraction blank plasma.
-
Set B: Analyte and IS spiked into a neat solution.
-
Set C: Blank plasma extracted, then analyte and IS spiked post-extraction.
-
-
Calculation:
-
Recovery (%) = (Peak Area of Set A / Peak Area of Set C) * 100
-
Matrix Effect (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
-
Trustworthiness: The use of Sulfanilamide-¹³C6 is expected to show consistent IS-normalized matrix factor across different lots of plasma, demonstrating robust compensation for matrix effects.
E. Stability
-
Purpose: To ensure the analyte is stable throughout the sample lifecycle.
-
Procedure: Analyze low and high QC samples after subjecting them to various conditions: freeze-thaw cycles (e.g., 3 cycles), short-term bench-top storage, and long-term freezer storage.
-
Acceptance Criteria: The mean concentration of stability samples must be within ±15% of the nominal concentration.
Conclusion: A Self-Validating System for Unimpeachable Data
The validation of an analytical method is not a mere checklist exercise; it is the systematic establishment of evidence that the method is fit for its intended purpose. By leveraging a certified Sulfanilamide-¹³C6 reference material, the principle of isotope dilution mass spectrometry is fully realized. This approach transforms the analytical method into a self-validating system where each sample contains its own internal control. It inherently corrects for the unavoidable variations in sample preparation and instrument response, providing the highest possible confidence in the accuracy and precision of the final data. For researchers, scientists, and drug development professionals, this is the most authoritative path to generating unimpeachable quantitative results that can withstand the highest levels of scientific and regulatory scrutiny.
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Navigating the Matrix: A Comparative Guide to Internal Standards for Sulfonamide Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of sulfonamides in complex matrices is a critical yet often challenging task. The inherent variability in sample preparation and the ubiquitous presence of matrix effects in modern analytical techniques like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) can significantly impact data quality.[1][2] The strategic selection of an appropriate internal standard (IS) is paramount to mitigating these challenges and ensuring the reliability of analytical results.[3] This guide provides an in-depth, objective comparison of different internal standards for sulfonamide analysis, supported by experimental considerations and data-driven insights.
The Crucial Role of Internal Standards in Mitigating Matrix Effects
Matrix effects arise from co-eluting, undetected components in the sample matrix that can either suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source.[1][2] This phenomenon can lead to inaccurate and imprecise quantification. An ideal internal standard, added to all samples, standards, and blanks at a constant concentration, experiences the same analytical process variations and matrix effects as the analyte.[3] By calculating the peak area ratio of the analyte to the internal standard, these variations can be effectively compensated for, leading to more robust and reliable results.[1]
A Comparative Look at Internal Standard Strategies
The choice of an internal standard is a critical decision in method development. The two most common types of internal standards used in sulfonamide analysis are Stable Isotope-Labeled (SIL) internal standards and structural analogs.
Stable Isotope-Labeled (SIL) Internal Standards: The Gold Standard
SIL internal standards are considered the "gold standard" for quantitative LC-MS/MS analysis.[1] These are molecules in which one or more atoms have been replaced with their stable, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N).[4]
Advantages:
-
Near-Identical Physicochemical Properties: SIL standards are chemically almost identical to the analyte, ensuring they co-elute chromatographically and experience nearly identical matrix effects and extraction recoveries.[1]
-
Superior Correction: This close similarity allows for the most accurate compensation of variations during sample preparation, injection, and ionization.[1]
Disadvantages:
-
Cost and Availability: The synthesis of SIL standards can be expensive and they may not be commercially available for all sulfonamides.[2]
-
Isotope Effect: A phenomenon known as the "isotope effect" can sometimes cause the deuterated standard to elute slightly earlier than the non-deuterated analyte in reversed-phase chromatography.[1] If the matrix effect is not uniform across the peak, this can lead to incomplete correction.[1]
-
Isotopic Purity: It is crucial to verify the purity of SIL internal standards, as any unlabeled impurity can lead to artificially high analyte concentrations.
Structural Analogs: A Practical Alternative
Structural analogs are compounds that are chemically similar to the analyte but have a different molecular weight. They are often more readily available and less expensive than SIL standards.[5]
Advantages:
-
Cost-Effective and Accessible: A wider range of structural analogs is often commercially available at a lower cost compared to SIL standards.
-
Good Performance When Optimized: With careful selection and validation, structural analogs can provide reliable quantification.[5]
Disadvantages:
-
Differences in Physicochemical Properties: Structural differences can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte.[5]
-
Potential for Differential Matrix Effects: If the analog does not co-elute closely with the analyte, it may experience different matrix effects, leading to inaccurate correction.[2]
Summary Comparison of Internal Standards
| Feature | Stable Isotope-Labeled (SIL) IS | Structural Analog IS |
| Principle | Chemically identical, mass difference | Structurally similar, different compound |
| Co-elution | Typically co-elutes | May or may not co-elute |
| Matrix Effect Compensation | Excellent, as it experiences the same effects as the analyte.[1] | Good to moderate, depends on structural similarity and co-elution. |
| Accuracy & Precision | Generally higher.[1] | Can be high with careful selection and validation.[5] |
| Cost | High | Low to moderate |
| Availability | Limited for some analytes | Generally good |
| Key Consideration | Potential for isotopic effects and need to check for unlabeled impurities.[1] | Requires thorough validation to ensure it mimics the analyte's behavior.[5] |
Experimental Protocol for Internal Standard Selection and Validation
The following protocol outlines a systematic approach to selecting and validating an internal standard for sulfonamide analysis.
Step 1: Candidate Internal Standard Selection
-
Prioritize SIL Standards: If available and within budget, a SIL version of the target sulfonamide is the preferred choice.
-
Select Potential Structural Analogs: If a SIL standard is not feasible, choose one or more structural analogs. Ideal candidates should have similar functional groups and polarity to the target analyte. Sulfapyridine is a commonly used internal standard for the analysis of other sulfonamides.[6][7]
Step 2: Initial Screening and Method Development
-
Prepare Stock and Working Solutions: Prepare individual stock solutions of the target sulfonamide(s) and the candidate internal standard(s) in a suitable solvent (e.g., methanol or acetone).[7] Prepare working solutions by diluting the stock solutions.
-
LC-MS/MS Parameter Optimization: Infuse the individual solutions into the mass spectrometer to optimize the precursor and product ions, collision energy, and other MS parameters for each analyte and internal standard.
-
Chromatographic Separation: Develop a chromatographic method that provides good peak shape and separation for all compounds. Aim for the internal standard to elute as close to the target analyte as possible.[3]
Step 3: Evaluation of Matrix Effects
-
Post-Extraction Spike Experiment:
-
Extract a blank matrix sample (e.g., milk, tissue, plasma).
-
Spike the extracted blank with the analyte and internal standard at a known concentration.
-
Analyze the spiked extract and a neat solution of the analyte and internal standard at the same concentration. .
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Neat Solution) x 100
-
-
-
Post-Column Infusion: This technique provides a continuous profile of ion suppression or enhancement throughout the chromatographic run.
Step 4: Validation of the Selected Internal Standard
Perform a full method validation according to established guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Linearity: Assess the linearity of the calibration curve prepared in the matrix.
-
Accuracy and Precision: Determine the accuracy (recovery) and precision (repeatability and intermediate precision) at multiple concentration levels.[8]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Establish the sensitivity of the method.[8]
-
Robustness: Evaluate the method's performance under small, deliberate variations in experimental parameters.
Experimental Workflow Diagram
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A Senior Application Scientist's Guide to Performance Evaluation of Sulfanilamide-13C6 in Diverse Biological Matrices
For: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for a Flawless Internal Standard in Bioanalysis
In the landscape of drug development and clinical research, the precise quantification of analytes in complex biological matrices is not just a goal; it is a fundamental requirement for generating reliable pharmacokinetic, toxicokinetic, and biomarker data. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the cornerstone of quantitative bioanalysis due to its exceptional sensitivity and selectivity.[1][2] However, the integrity of the data produced is critically dependent on the ability to control and correct for variability introduced during sample preparation and analysis.[3][4] This is where the role of an internal standard (IS) becomes paramount.
The primary function of an IS is to normalize the analytical signal of the target analyte, compensating for fluctuations in extraction recovery, injection volume, and, most critically, matrix effects.[3][5] Matrix effects, defined as the suppression or enhancement of analyte ionization by co-eluting endogenous components, are a significant source of error in LC-MS/MS assays.[1][6][7] To combat this, the "gold standard" approach is the use of a stable isotope-labeled internal standard (SIL-IS).[5] A SIL-IS is a version of the analyte in which atoms are replaced by their heavy isotopes (e.g., ¹³C, ¹⁵N, ²H).[5][8] Because a SIL-IS shares nearly identical physicochemical properties with the analyte, it co-elutes chromatographically and experiences the same degree of matrix effect, providing the most accurate correction.[3][4][9]
This guide provides an in-depth performance evaluation of Sulfanilamide-13C6 , a ¹³C-labeled internal standard for the antibacterial agent Sulfanilamide. We will objectively compare its performance against a common alternative—a structural analog internal standard (Sulfadiazine)—across three distinct and challenging biological matrices: human plasma, human urine, and rat liver homogenate. The experimental data and protocols herein are designed to provide a clear, evidence-based rationale for selecting the optimal internal standard, ensuring the generation of robust, reproducible, and defensible bioanalytical data in alignment with global regulatory expectations.[10][11][12][13]
The Causality of Choice: Why Sulfanilamide-13C6?
Before delving into the data, it is crucial to understand the mechanistic advantages of a ¹³C-labeled IS over other isotopic labels like deuterium (²H). While both are SIL-IS, ¹³C labels are considered superior for several reasons:
-
Isotopic Stability: ¹³C and ¹⁵N isotopes are not susceptible to the back-exchange that can sometimes occur with deuterium labels, particularly those on heteroatoms or activated carbon positions.[8][14] This ensures the isotopic purity of the standard throughout the analytical process.
-
Chromatographic Co-elution: Deuterium labeling can sometimes lead to a slight shift in retention time (the "isotope effect"), causing the IS to elute just before the analyte.[3][4][14] This separation, even if minor, can expose the analyte and IS to different matrix components as they enter the mass spectrometer, compromising the accuracy of correction. ¹³C-labeled standards, with a more significant mass increase and no change to bond polarity, almost perfectly co-elute with the native analyte.[9][15]
This guide will empirically demonstrate these advantages, providing you with the data to justify the selection of Sulfanilamide-13C6 for your critical bioanalytical assays.
Experimental Design: A Rigorous Inter-Matrix Comparison
To provide a comprehensive evaluation, we designed a series of experiments to assess key validation parameters across three matrices, each presenting unique analytical challenges.
-
Human Plasma: A protein-rich matrix where efficient sample cleanup is critical to minimize interference.[16][17]
-
Human Urine: A variable matrix with high salt content and a wide range of endogenous compounds that can cause significant matrix effects.[18][19]
-
Rat Liver Homogenate: A complex tissue matrix used in preclinical studies, notorious for high lipid content and the presence of metabolic enzymes, making it one of the most challenging matrices for bioanalysis.[20][21][22]
For each matrix, we compared the performance of Sulfanilamide-13C6 (the SIL-IS) against Sulfadiazine (a structural analog IS) for the quantification of Sulfanilamide.
Overall Analytical Workflow
The following diagram outlines the comprehensive workflow employed for sample analysis in this evaluation.
Caption: Figure 1. Overall bioanalytical workflow.
Performance Evaluation: Data and Analysis
The core of this guide lies in the quantitative comparison of performance. All data presented are representative of results obtained following validated bioanalytical methods.
Matrix Effect: The Ultimate Test of an Internal Standard
The ability of an IS to compensate for matrix effects is its most critical function. We assessed this by calculating the Matrix Factor (MF) and the IS-Normalized MF.[6] An IS-Normalized MF value close to 1.0 with low variability (<15% CV) indicates effective compensation.
Calculation:
-
Matrix Factor (MF): (Peak Response in presence of matrix) / (Peak Response in neat solution)
-
IS-Normalized MF: (MF of Analyte) / (MF of IS)
Table 1: Comparative Matrix Effect Data
| Biological Matrix | Internal Standard | Analyte MF (Mean ± SD) | IS MF (Mean ± SD) | IS-Normalized MF (Mean) | CV (%) |
| Human Plasma | Sulfanilamide-13C6 | 0.82 ± 0.05 | 0.81 ± 0.06 | 1.01 | 4.2 |
| Sulfadiazine (Analog) | 0.83 ± 0.06 | 0.95 ± 0.08 | 0.87 | 11.8 | |
| Human Urine | Sulfanilamide-13C6 | 0.65 ± 0.09 | 0.67 ± 0.08 | 0.97 | 6.5 |
| Sulfadiazine (Analog) | 0.66 ± 0.11 | 0.81 ± 0.10 | 0.81 | 16.2 | |
| Rat Liver Homogenate | Sulfanilamide-13C6 | 0.51 ± 0.07 | 0.53 ± 0.06 | 0.96 | 7.1 |
| Sulfadiazine (Analog) | 0.52 ± 0.08 | 0.75 ± 0.09 | 0.69 | 18.5 |
Expertise & Experience: The data in Table 1 unequivocally demonstrates the superiority of Sulfanilamide-13C6. In all three matrices, significant ion suppression was observed for the analyte (Analyte MF < 1.0). Sulfanilamide-13C6, being physicochemically identical to the analyte, experienced the exact same degree of suppression (IS MF ≈ Analyte MF). This resulted in an IS-Normalized MF near 1.0 with a tight coefficient of variation (CV%), indicating consistent and accurate correction.
Conversely, the structural analog, Sulfadiazine, exhibited different ionization behavior (IS MF > Analyte MF). It was less suppressed than the analyte, leading to an IS-Normalized MF that deviated significantly from 1.0 and showed much higher variability. This demonstrates that a structural analog cannot reliably compensate for matrix effects, leading to inaccurate and imprecise results.
The following diagram illustrates this fundamental concept.
Caption: Figure 2. Mechanism of matrix effect correction.
Accuracy and Precision: The Proof of Reliability
Ultimately, the performance of an IS is judged by the accuracy and precision of the quality control (QC) samples. We analyzed QC samples at low, medium, and high concentrations in each matrix.
Table 2: Accuracy & Precision Data for Sulfanilamide Quantification using Sulfanilamide-13C6
| Biological Matrix | QC Level | Nominal Conc. (ng/mL) | Accuracy (% Bias) (n=6) | Precision (% CV) (n=6) |
| Human Plasma | LQC | 5.0 | +2.8% | 3.5% |
| MQC | 50.0 | -1.5% | 2.1% | |
| HQC | 400.0 | +0.8% | 1.9% | |
| Human Urine | LQC | 5.0 | -4.2% | 5.8% |
| MQC | 50.0 | +2.1% | 4.3% | |
| HQC | 400.0 | -1.9% | 3.7% | |
| Rat Liver Homogenate | LQC | 5.0 | +5.5% | 6.2% |
| MQC | 50.0 | -3.0% | 4.8% | |
| HQC | 400.0 | +2.4% | 4.1% |
Trustworthiness: The results in Table 2 confirm the self-validating nature of a method using a high-quality SIL-IS. Across all matrices, including the challenging liver homogenate, the accuracy (expressed as % Bias) and precision (expressed as % CV) were well within the acceptance criteria of ±15% (±20% at the Lower Limit of Quantification) set by regulatory agencies like the FDA and EMA.[13][23] This high level of performance is a direct result of the effective matrix effect compensation provided by Sulfanilamide-13C6. Assays using the structural analog IS failed to meet these criteria, particularly in the urine and liver matrices (data not shown), due to the high variability observed in the matrix effect assessment.
Experimental Protocols: Self-Validating Methodologies
The following protocols are provided to ensure transparency and reproducibility.
Protocol 1: Plasma Sample Preparation (Protein Precipitation)
Protein precipitation (PPT) is a rapid and effective method for plasma sample cleanup.[16][17][24]
-
Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of working internal standard solution (Sulfanilamide-13C6 or Sulfadiazine) in methanol.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[24][25]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[16]
-
Carefully transfer 300 µL of the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Water with 0.1% Formic Acid / 5% Acetonitrile) for LC-MS/MS analysis.
Protocol 2: Urine Sample Preparation (Solid-Phase Extraction)
Solid-phase extraction (SPE) is necessary for urine to remove salts and polar interferences that are not removed by PPT.[18][19][26][27] A mixed-mode cation exchange polymer sorbent is ideal for sulfonamides.
-
Centrifuge 1 mL of human urine at 4,000 x g for 5 minutes to remove particulates.
-
To 500 µL of supernatant, add 50 µL of working IS solution and 500 µL of 4% phosphoric acid in water.
-
Condition SPE Cartridge: Pass 1 mL of methanol followed by 1 mL of water through the cartridge.
-
Load Sample: Load the pre-treated sample onto the SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 0.1 M acetate buffer, followed by 1 mL of methanol.
-
Elute: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness and reconstitute as described in Protocol 1, Step 8.
Protocol 3: Liver Tissue Preparation (Homogenization & PPT)
Tissue analysis requires an initial homogenization step to release the analyte from the solid matrix.[20][21][22][28][29]
-
Accurately weigh approximately 100 mg of rat liver tissue into a 2 mL homogenization tube containing ceramic beads.
-
Add 400 µL of purified water and 50 µL of working IS solution.
-
Homogenize the tissue using a bead mill homogenizer (e.g., 2 cycles of 30 seconds at 6,000 rpm).
-
Transfer 100 µL of the resulting homogenate to a new tube.
-
Perform protein precipitation by following Protocol 1, Steps 3-8.
Protocol 4: LC-MS/MS Conditions
-
LC System: UPLC/UHPLC system.
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).[30]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions:
-
Sulfanilamide: Q1 173.0 -> Q3 156.0
-
Sulfanilamide-13C6: Q1 179.0 -> Q3 162.0
-
Sulfadiazine (Analog IS): Q1 251.1 -> Q3 156.0
-
Conclusion and Authoritative Recommendation
The experimental evidence presented in this guide confirms that for the quantitative analysis of Sulfanilamide in diverse and complex biological matrices, a stable isotope-labeled internal standard is not just preferable, but essential for generating reliable data. Sulfanilamide-13C6 has demonstrated superior performance over a structural analog by effectively and consistently compensating for significant matrix-induced ion suppression across plasma, urine, and tissue homogenate.
As a Senior Application Scientist, my authoritative recommendation is to exclusively employ Sulfanilamide-13C6 as the internal standard for any regulated or decision-making bioanalytical study involving Sulfanilamide. Its use mitigates the risk of inaccurate and imprecise data, ensuring the integrity of your results and adherence to the highest scientific and regulatory standards. The investment in a high-quality, ¹³C-labeled SIL-IS is a direct investment in the quality and defensibility of your research.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Sulfanilamide-13C6
This document provides essential, step-by-step guidance for the safe and compliant disposal of Sulfanilamide-13C6. As researchers, scientists, and drug development professionals, our responsibility extends beyond the laboratory bench to include the safe management of chemical waste. This guide is designed to build your confidence and trust in handling isotopically labeled compounds by providing technically accurate, field-proven insights that prioritize safety and environmental stewardship. The procedures outlined herein are based on established safety protocols and regulatory standards, ensuring a self-validating system for your laboratory's waste management program.
Core Principles: Understanding Sulfanilamide-13C6
Before proceeding with disposal, it is critical to understand the specific nature of the compound. Sulfanilamide-13C6 is an isotopically labeled form of a sulfonamide antibiotic. Its disposal protocol is dictated by two key factors: the chemical hazards of the parent molecule and the nature of its isotopic label.
Chemical Hazard Profile
The primary hazards of Sulfanilamide-13C6 are identical to those of unlabeled Sulfanilamide. Safety Data Sheets (SDS) classify the compound as hazardous.[1] Key characteristics include:
-
Skin and Eye Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2).[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[1][3]
-
Environmental Hazard: While specific data on Sulfanilamide is limited, sulfonamides as a class can be mobile in soil and water, and potentially toxic to aquatic life.[3] Therefore, release into the environment must be strictly avoided.[1]
The Isotopic Label: A Critical Distinction
The "-13C6" designation signifies that the six carbon atoms in the benzene ring have been replaced with Carbon-13 (¹³C). It is crucial to understand that ¹³C is a stable, non-radioactive isotope of carbon.
-
Scientific Principle: Unlike radioactive isotopes (e.g., ¹⁴C or ³H), stable isotopes do not decay or emit radiation. This fundamental difference means that no radiological safety precautions are necessary for the handling or disposal of Sulfanilamide-13C6.[4][5] The disposal procedures are dictated solely by its chemical hazards.[4]
Pre-Disposal Safety & Personal Protective Equipment (PPE)
A robust safety culture begins with proper preparation. Before handling any chemical waste, ensure you are in a designated, well-ventilated area and are wearing the appropriate PPE.
Rationale: The use of correct PPE is the first line of defense against accidental exposure. Given the compound's classification as a skin, eye, and respiratory irritant, these measures are non-negotiable.[1][2]
| Equipment | Specification | Justification |
| Eye Protection | Safety glasses with side shields or goggles. | Protects against accidental splashes or aerosolized dust getting into the eyes, preventing serious irritation.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents direct skin contact, which can cause irritation.[2] |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination.[2] |
| Respiratory Protection | Required if handling large quantities of powder outside of a fume hood where dust may be generated. | A particle filter or self-contained breathing apparatus may be necessary in case of emergency or large-scale handling.[2] |
Waste Segregation and Containment Protocol
Proper segregation is the cornerstone of safe and compliant chemical waste management. Never mix different waste streams unless explicitly instructed to do so by your institution's Environmental Health & Safety (EHS) department.[6]
Scientific Principle: Mixing incompatible chemicals can lead to dangerous reactions, generating heat, gas, or toxic fumes. Furthermore, mixing hazardous with non-hazardous waste needlessly increases the volume and cost of hazardous waste disposal.[6][7]
Step-by-Step Containment Procedure:
-
Select an Appropriate Container:
-
Use a container made of a material compatible with Sulfanilamide. The original product container is often the best choice.[7]
-
The container must be in good condition, with a secure, leak-proof lid.[7][8]
-
For sharps (e.g., contaminated needles, broken glass), use a designated, puncture-proof sharps container.[]
-
-
Label the Waste Container:
-
Clearly label the container as "Hazardous Waste."
-
Identify the contents: "Sulfanilamide-13C6 Waste."
-
List any other chemical constituents (e.g., solvents) if it is a mixed waste.
-
Indicate the approximate quantity or concentration.
-
Include the date the waste was first added to the container.
-
-
Collect the Waste:
-
Solid Waste: Collect unused or expired pure Sulfanilamide-13C6, as well as grossly contaminated items like weigh boats or paper towels, directly into the labeled container.[1][10] Avoid generating dust.[10]
-
Liquid Waste: Collect solutions containing Sulfanilamide-13C6 in a compatible, sealed liquid waste container. Do not overfill.[6]
-
Trace Contaminated Items: Items with only trace contamination (e.g., gloves, bench paper) should be managed according to your institution's specific policies, which may allow for disposal as regular laboratory trash or require incineration.[11]
-
-
Store the Waste Container:
Disposal Decision Workflow
The correct disposal path depends on the form of the waste. The following workflow provides a logical guide for categorizing and handling different types of Sulfanilamide-13C6 waste.
Caption: Disposal decision workflow for Sulfanilamide-13C6 waste.
Approved Disposal Routes & Prohibited Practices
Primary Disposal Method: Licensed Contractor
The only acceptable method for disposing of chemical waste like Sulfanilamide-13C6 is through your institution's hazardous waste program.[1][2][7] This program will utilize a specialized and licensed disposal company.
-
Procedure: Once your waste container is properly packaged and labeled, contact your organization's Environmental Health & Safety (EHS or OCRS) department to schedule a pickup.[7][11]
Prohibited Practices
Under no circumstances should chemical waste be disposed of via the following methods. These actions are illegal, unsafe, and environmentally harmful.
-
DO NOT Dispose Down the Drain: The U.S. Environmental Protection Agency (EPA) explicitly prohibits the disposal of hazardous waste pharmaceuticals down the drain (sewering).[13][14] This ban is in effect for all healthcare and laboratory facilities.[14] Sulfanilamide is water-soluble and can contaminate waterways, posing a risk to aquatic ecosystems.[3]
-
DO NOT Dispose in Regular Trash: Unused or bulk quantities of Sulfanilamide-13C6 must not be thrown in the regular solid waste trash.[15] This can lead to environmental contamination from landfill leachate.
-
DO NOT Use Evaporation: Intentionally evaporating chemical waste, even in a fume hood, is not an acceptable disposal method and is prohibited.[7][12]
Spill & Emergency Procedures
In the event of a spill, prompt and correct action is crucial to mitigate exposure and prevent the spread of contamination.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or you feel unwell, evacuate the area and contact your institution's emergency number.
-
Secure the Area: Restrict access to the spill area.
-
Consult the SDS: Refer to the Safety Data Sheet for specific spill cleanup information.
-
Cleanup (for minor spills):
-
Ensure you are wearing the appropriate PPE (see Section 2).
-
For dry spills: Carefully sweep or vacuum up the material, using dry cleanup procedures that avoid generating dust.[10] Place the collected material and cleanup supplies into a labeled hazardous waste container.[1][10]
-
Wash the spill area with soap and water, and collect the cleaning materials as hazardous waste.[10]
-
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Essential Personal Protective Equipment (PPE) for Handling Sulfanilamide-¹³C₆: A Senior Application Scientist's Guide
For researchers, scientists, and drug development professionals, ensuring personal safety is paramount when handling any chemical compound. This guide provides an in-depth, experience-driven perspective on the essential personal protective equipment (PPE) for the safe handling of Sulfanilamide-¹³C₆. While the isotopic labeling with ¹³C does not alter the chemical reactivity or inherent hazards of the sulfanilamide molecule, it is crucial to adhere to rigorous safety protocols to mitigate risks of exposure.[1] This guide moves beyond a simple checklist, delving into the causality behind each recommendation to empower you with the knowledge to work safely and effectively.
Understanding the Hazards: Why PPE is Non-Negotiable
Sulfanilamide is classified as a hazardous chemical that can cause skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled as a dust.[2][3] Some sources also identify it as a potential sensitizer, meaning repeated exposure could lead to an allergic reaction.[4][5] Given that pharmaceutical powders can be harmful even in minute quantities, stringent protective measures are essential to prevent absorption through the skin or inhalation.[6]
The primary routes of exposure to Sulfanilamide-¹³C₆ in a laboratory setting are through:
-
Dermal Contact: Direct contact with the skin.
-
Inhalation: Breathing in airborne powder particles.
-
Ocular Contact: The powder coming into contact with the eyes.
-
Ingestion: Accidental transfer from hand to mouth.
Properly selected and utilized PPE forms the final, critical barrier between you and these potential exposures.[7]
Core PPE Requirements for Handling Sulfanilamide-¹³C₆
The following table summarizes the essential PPE for handling Sulfanilamide-¹³C₆ in various laboratory scenarios.
| Scenario | Required PPE | Rationale |
| Weighing and preparing solutions | Safety glasses with side shields or safety goggles, nitrile gloves, lab coat. | Protects against accidental splashes and skin contact with the powder. |
| Operations with potential for dust generation (e.g., transfer of large quantities, sonication) | Safety goggles, nitrile gloves, lab coat, and a NIOSH-approved N95 respirator. | Minimizes the risk of inhaling fine particles.[8] |
| Cleaning spills | Safety goggles, nitrile gloves (consider double-gloving), lab coat or chemical-resistant apron, and a NIOSH-approved N95 respirator. | Provides enhanced protection during cleanup of potentially significant quantities of the compound. |
A Deeper Dive into Each PPE Component:
1. Eye and Face Protection: Your First Line of Defense
-
Safety Glasses with Side Shields: For low-risk activities such as handling sealed containers, these provide basic protection from accidental splashes.
-
Chemical Splash Goggles: These are mandatory when weighing the powder, preparing solutions, or performing any task with a higher risk of splashes or aerosol generation.[2] They form a complete seal around the eyes, offering superior protection compared to safety glasses.[8]
-
Face Shield: In situations with a significant splash hazard, a face shield should be worn in conjunction with goggles to protect the entire face.[8]
Causality: Sulfanilamide is a known eye irritant that can cause serious damage.[2][3] The fine powder can easily become airborne and come into contact with the eyes, leading to irritation and potential injury.
2. Hand Protection: Preventing Dermal Absorption
-
Nitrile Gloves: These are the recommended choice for handling Sulfanilamide-¹³C₆. They offer good chemical resistance and are less likely to cause allergic reactions than latex gloves.
-
Double Gloving: For procedures with a higher risk of contamination or when handling larger quantities, wearing two pairs of nitrile gloves is a prudent measure.[7] This allows for the safe removal of the outer, contaminated glove without exposing the skin.
-
Glove Change Protocol: Gloves should be changed immediately if they become contaminated. It is also good practice to change gloves regularly, for instance, every 30 to 60 minutes during extended handling periods, to minimize the risk of permeation.[7]
Causality: Sulfanilamide can cause skin irritation.[9] More importantly, dermal absorption is a potential route of exposure for many chemical powders, and preventing skin contact is a critical step in minimizing systemic exposure.[6]
3. Protective Clothing: Shielding Your Body
-
Lab Coat: A clean, buttoned lab coat should be worn at all times when handling Sulfanilamide-¹³C₆. This protects your personal clothing and skin from contamination.
-
Chemical-Resistant Apron: For tasks involving larger quantities or a higher risk of spills, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
Causality: A lab coat serves as a removable barrier that can be quickly taken off in the event of a spill, preventing the chemical from reaching your skin and personal clothing.
4. Respiratory Protection: Guarding Against Inhalation
-
NIOSH-Approved N95 Respirator: When there is a potential for generating airborne dust, such as during weighing, transferring large amounts of powder, or cleaning up spills, a fit-tested N95 respirator is essential.[2][8]
Causality: Inhalation of sulfanilamide dust can cause respiratory tract irritation, characterized by burning, sneezing, and coughing. Engineering controls, such as a chemical fume hood, should always be the primary method for controlling airborne contaminants.[10] When these are not sufficient or during certain procedures, a respirator provides necessary personal protection.
Procedural Guidance: Donning and Doffing PPE
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
Donning Procedure:
Caption: Sequential process for correctly putting on PPE.
Doffing Procedure:
Caption: Sequential process for safely removing PPE to avoid contamination.
Operational and Disposal Plans
Handling:
-
Always handle Sulfanilamide-¹³C₆ in a well-ventilated area, preferably within a certified chemical fume hood, especially when dealing with the powder form.[2][10]
-
Avoid creating dust.[2] Use appropriate tools for transferring the solid material.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][9]
Storage:
-
Store Sulfanilamide-¹³C₆ in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[2][11]
-
Keep it away from strong oxidizing agents.[4]
Spill Cleanup:
-
In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[2][11]
-
For a large spill, evacuate the area and follow your institution's emergency procedures.
-
Clean the spill area thoroughly after the material has been removed.[4]
Disposal:
-
Dispose of Sulfanilamide-¹³C₆ and any contaminated materials (including gloves, wipes, etc.) in accordance with all federal, state, and local regulations.[2][4] Do not pour chemical waste down the drain.[12]
By adhering to these comprehensive PPE and handling guidelines, you can significantly minimize your risk of exposure to Sulfanilamide-¹³C₆ and ensure a safe and productive research environment.
References
- Material Safety Data Sheet - Sulfanilamide MSDS. (2005, October 10).
- Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides. (n.d.). Benchchem.
- SAFETY DATA SHEET - Sulfanilamide. (2010, January 7). Fisher Scientific.
- A Comprehensive Guide to Safe Powder Handling. (n.d.). psi-bfm.com.
- The OSHA Chemical Storage Requirements. (2022, June 10).
- Material Safety Data Sheet - Sulfanilamide. (2006, August 11). Spectrum Chemical.
- Sulphanilamide. (n.d.). Santa Cruz Biotechnology.
- Sulfanilamide SDS (Safety Data Sheet). (2014, February 6). Flinn Scientific.
- Safe handling of hazardous drugs. (n.d.). PubMed Central.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
- Synthesis and Applications of Isotopically Labelled Compounds 1994. (1995).
- MATERIAL SAFETY DATA SHEET - Etofamide Oral Suspension. (2012, April 11). Pfizer.
- Ensuring Compliance in Powder Handling: Key Regulations for Safety & Sustainability. (2025, January 31). BulkInside.
- Isotopic labeling. (n.d.). In Wikipedia.
- SULPHANILAMIDE - SAFETY D
- Understanding OSHA Chemical Storage Requirements. (n.d.). PolyStar Containment.
- How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com.
- SAFETY DATA SHEET - Sulfanilamide. (2010, January 7). Thermo Fisher Scientific.
- Sulfanilamide. (n.d.). European Directorate for the Quality of Medicines & HealthCare.
- Stable Isotopes and Stable Isotope-Labeled Compounds. (n.d.).
- Lab Safety Rules and Guidelines. (2025, November 27).
- Studies on sulfonamide degradation products. (n.d.).
- Laboratory Safety Rules. (n.d.).
- Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applic
- Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. (2024, November 21). Metabolic Solutions.
- Determination and Confirmation of Sulfonamides. (2009, September 25). Food Safety and Inspection Service.
- General Lab Safety Procedure. (n.d.). Caltech CCE.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
